molecular formula C4H11ClN2 B1626266 Hexahydropyridazine hydrochloride CAS No. 89990-53-4

Hexahydropyridazine hydrochloride

Katalognummer: B1626266
CAS-Nummer: 89990-53-4
Molekulargewicht: 122.6 g/mol
InChI-Schlüssel: VXGVACGQGLVRLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexahydropyridazine hydrochloride is a saturated heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery research. As a salt form, it offers improved stability and handling for experimental use. Heterocyclic building blocks like this are privileged scaffolds in pharmaceutical development, frequently explored for their potential biological activity and their utility as intermediates in the synthesis of more complex molecules . Researchers value this compound for its potential application in creating novel molecular entities. Its structure makes it a candidate for use in various synthetic transformations, including cyclization reactions and as a precursor for the development of pharmacologically active compounds. Saturated nitrogen heterocycles are known to be key structural motifs in numerous top-selling pharmaceuticals and natural alkaloids, underscoring their importance in chemical synthesis . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult relevant chemical literature and safety data sheets prior to handling.

Eigenschaften

CAS-Nummer

89990-53-4

Molekularformel

C4H11ClN2

Molekulargewicht

122.6 g/mol

IUPAC-Name

diazinane;hydrochloride

InChI

InChI=1S/C4H10N2.ClH/c1-2-4-6-5-3-1;/h5-6H,1-4H2;1H

InChI-Schlüssel

VXGVACGQGLVRLX-UHFFFAOYSA-N

SMILES

C1CCNNC1.Cl

Kanonische SMILES

C1CCNNC1.Cl

Herkunft des Produkts

United States
Foundational & Exploratory

Synthesis of Hexahydropyridazine Hydrochloride from 1,4-Dibromobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Relevance

Hexahydropyridazine (also known as 1,2-diazacyclohexane) is a highly valuable, conformationally restricted hydrazine pharmacophore. In medicinal chemistry and advanced organic synthesis, it serves as a critical building block for completely hydrogenated dipiperidazino tetrazines, tetrazepines, and tetrazone derivatives [1].

Because the direct alkylation of free hydrazine typically leads to uncontrolled polymerization or over-alkylation, researchers must employ a protected hydrazine precursor. This whitepaper details the robust, high-yield synthesis of hexahydropyridazine dihydrochloride using 1,4-dibromobutane and di-tert-butyl hydrazodiformate (Boc-NH-NH-Boc).

Mechanistic Rationale & Retrosynthetic Strategy

The synthesis relies on a two-step sequence: an SN​2 double alkylation followed by a global acidic deprotection.

The Failure of Direct Alkylation: Reacting 1,4-dibromobutane directly with hydrazine hydrate yields a complex mixture of mono-alkylated, poly-alkylated, and polymeric products. This occurs because the intermediate secondary and tertiary amines remain highly nucleophilic, leading to uncontrolled chain-growth.

The Protected Precursor Strategy: To enforce a strict 1:1 stoichiometric cyclization, di-tert-butyl hydrazodiformate is used as the nitrogen source. The bulky tert-butoxycarbonyl (Boc) groups serve two vital mechanistic purposes:

  • Steric Hindrance: They physically block intermolecular cross-linking.

  • Electronic Delocalization: The electron-withdrawing nature of the carbamate groups stabilizes the deprotonated nitrogen anions, rendering them selective nucleophiles for the primary alkyl bromides of 1,4-dibromobutane.

Sodium hydride (NaH) is selected as the base because it irreversibly deprotonates the carbamate N-H bonds, driving the equilibrium entirely toward the bis-anionic nucleophile. The evolution of hydrogen gas ( H2​ ) provides a visual, self-validating indicator of successful deprotonation.

Reaction Pathway and Workflow

ReactionPathway A Boc-NH-NH-Boc (Nucleophile) B NaH / DMF (Deprotonation) A->B C Bis-anionic Intermediate B->C E 1,2-Bis(Boc)- hexahydropyridazine C->E SN2 Cyclization D 1,4-Dibromobutane (Electrophile) D->E Double Alkylation F 4N HCl / Dioxane (Deprotection) E->F G Hexahydropyridazine Dihydrochloride F->G

Figure 1: Synthetic pathway from di-tert-butyl hydrazodiformate to hexahydropyridazine dihydrochloride.

Reagent Stoichiometry and Quantitative Data

The following table summarizes the optimized stoichiometry required to achieve a quantitative (~100%) yield in the final deprotection step [1].

Expert Note on Nomenclature: While some translated literature refers to the precursor as "tert-butylhydrazinium formate," stoichiometric mass analysis (20 g = 0.086 mol) confirms the reagent is structurally di-tert-butyl hydrazodiformate (MW = 232.28 g/mol ).

Parameter / ReagentValue / QuantityMolar EquivalentsMechanistic Rationale
Di-tert-butyl hydrazodiformate 20.0 g (0.086 mol)1.0 eqPrimary bis-nucleophile precursor.
NaH (60% w/w in mineral oil) 7.6 g (0.19 mol)2.2 eq2.0 eq required for double deprotonation; 0.2 eq excess ensures complete conversion.
1,4-Dibromobutane 10.27 mL (0.086 mol)1.0 eqBis-electrophile required for the 6-membered ring formation.
Anhydrous DMF 400 mL totalSolventPolar aprotic environment accelerates SN​2 kinetics and stabilizes the anion.
4N HCl in Dioxane 300 mLExcessRapidly cleaves Boc groups and forms the stable dihydrochloride salt.
Diethyl Ether 300 mLAnti-solventDrastically lowers the solubility of the salt, driving complete precipitation.

Step-by-Step Self-Validating Protocol

This methodology integrates self-validating checkpoints to ensure the integrity of the reaction at every phase [1].

Phase 1: Preparation of the Bis-Anionic Nucleophile
  • Setup: Equip a 1-liter, three-necked, round-bottomed flask with a magnetic stir bar, a dosing funnel, and a continuous nitrogen ( N2​ ) line.

  • NaH Washing: Add 7.6 g of NaH (60% dispersion in mineral oil). Wash the dispersion three times with dry hexane to remove the mineral oil.

    • Self-Validation Checkpoint: The solid must transition from a greasy paste to a free-flowing gray powder. Decant the hexane carefully under N2​ .

  • Solvent Addition: Add 350 mL of anhydrous DMF to the flask and cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Dissolve 20 g of di-tert-butyl hydrazodiformate in 50 mL of anhydrous DMF. Add this solution slowly and dropwise via the dosing funnel.

    • Self-Validation Checkpoint: Observe steady bubbling. The evolution of H2​ gas confirms active deprotonation.

  • Equilibration: Once addition is complete, allow the mixture to warm to room temperature (RT) and stir for 30 minutes to ensure complete anion formation.

Phase 2: Cyclization via Double Alkylation
  • Electrophile Addition: Inject 10.27 mL of 1,4-dibromobutane in a single portion at RT.

  • Reaction: Stir the reaction mixture overnight under N2​ .

    • Self-Validation Checkpoint: The reaction mixture will become increasingly cloudy as sodium bromide (NaBr) precipitates out of the DMF, indicating a successful SN​2 displacement.

Phase 3: Quenching and Extraction
  • Quench: Slowly add distilled water to the reaction mixture until gas evolution completely ceases (quenching unreacted NaH).

  • Partitioning: Transfer the mixture to a separatory funnel and partition between diethyl ether and water.

  • Washing: Separate the phases. Wash the organic (ether) layer twice with water to remove residual DMF and inorganic salts.

  • Concentration: Concentrate the ether layer under vacuum to yield the intermediate 1,2-bis(Boc)-hexahydropyridazine.

Phase 4: Global Deprotection and Salt Precipitation
  • Boc Cleavage: Dissolve the concentrated residue in 300 mL of 4N HCl in dioxane.

  • Precipitation: Add 300 mL of diethyl ether to the solution. Stir at RT for 1 hour.

    • Self-Validation Checkpoint: A dense white solid will rapidly precipitate. The formation of this solid confirms the successful removal of the lipophilic Boc groups and the generation of the highly polar dihydrochloride salt.

  • Isolation: Isolate the white solid via vacuum filtration and dry thoroughly under vacuum.

    • Yield: 13.7 g (~100% yield from the intermediate).

Workflow N1 Phase 1: Deprotonation Observe H2 Gas Evolution N2 Phase 2: Alkylation Stir overnight at RT N1->N2 N3 Phase 3: Quench & Extract Partition in Ether/H2O N2->N3 N4 Phase 4: Deprotection Add 4N HCl in Dioxane N3->N4 N5 Phase 5: Precipitation Add Et2O, Collect White Solid N4->N5

Figure 2: Self-validating experimental workflow with critical in-process observational checkpoints.

Analytical Characterization

To confirm the structural integrity of the final product, nuclear magnetic resonance (NMR) spectroscopy is utilized. The C2​ symmetry of the hexahydropyridazine ring simplifies the spectrum [1].

  • 1 H NMR (400 MHz, DMSO- d6​ ):

    • δ 1.6 ppm (multiplet, 4H): Corresponds to the four protons on the C4​ and C5​ carbons (the central methylene groups of the former 1,4-dibromobutane chain).

    • δ 3.0 ppm (multiplet, 4H): Corresponds to the four protons on the C3​ and C6​ carbons (the methylene groups adjacent to the positively charged nitrogen atoms).

Diagnostic Note: The complete absence of a massive singlet at ~1.4 ppm (characteristic of the tert-butyl protons) definitively validates the complete removal of the Boc protecting groups and the purity of the final salt.

References

  • HEXAHYDROPYRIDAZINE DIHYDROCHLORIDE | 124072-89-5 Source: ChemicalBook URL

Hexahydropyridazine Dihydrochloride (CAS 124072-89-5): A Technical Guide to 1,2-Diazinane Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hexahydropyridazine dihydrochloride (CAS 124072-89-5), structurally known as 1,2-diazinane dihydrochloride, is a saturated six-membered heterocyclic building block containing two adjacent nitrogen atoms[1]. In modern medicinal chemistry and agrochemical development, this privileged scaffold is heavily utilized for the synthesis of completely hydrogenated dipiperidazino tetrazines, tetrazepines, and highly specific enzyme inhibitors[2],[3]. This whitepaper provides a rigorous examination of its physicochemical properties, structural causality, and self-validating synthetic workflows.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of CAS 124072-89-5 is essential for predicting its behavior in complex synthetic environments. The quantitative data is summarized below,[4],[5]:

PropertyValue
CAS Number 124072-89-5
IUPAC Name 1,2-diazinane dihydrochloride
Common Synonyms Hexahydropyridazine dihydrochloride; Tetrahydropyridazine dihydrochloride
Molecular Formula C₄H₁₂Cl₂N₂ (or C₄H₁₀N₂ · 2HCl)
Molecular Weight 159.06 g/mol
Physical Form White to Yellow Solid
Purity Standards ≥95.0% to 98.0%
InChI Key PJUZEZLTRTTWOK-UHFFFAOYSA-N
Storage Conditions Inert atmosphere, room temperature
The Causality of the Dihydrochloride Salt Form

Free 1,2-diazinane (the free base of hexahydropyridazine) contains two adjacent secondary amines. The lone electron pairs on these adjacent nitrogen atoms experience significant electrostatic repulsion—a phenomenon known as the alpha effect. This makes the free base highly reactive, prone to rapid atmospheric oxidation, and thermodynamically unstable[1].

By protonating both nitrogen atoms to form the dihydrochloride salt (CAS 124072-89-5), the lone pairs are engaged in covalent bonding with protons. This eliminates the alpha-effect repulsion and locks the six-membered ring into a stable chair conformation. Furthermore, the salt form dramatically increases the compound's solubility in polar solvents (like water and DMSO), facilitating its use in both aqueous biological assays and polar reaction media[1],[6].

Synthetic Workflow & Functionalization Pathway

G A 1,4-Dibromobutane + tert-Butylhydrazinium formate B Nucleophilic Substitution (NaH, DMF, 0°C → RT) A->B C Boc-Protected 1,2-Diazinane B->C Cyclization D Deprotection & Salt Formation (4N HCl in Dioxane, Ether) C->D E Hexahydropyridazine Dihydrochloride CAS: 124072-89-5 D->E Precipitation (100% Yield) F Downstream Applications (PPO Inhibitors, Tetrazines) E->F Base (Et3N) / Electrophile

Fig 1: Synthetic workflow and downstream functionalization of CAS 124072-89-5.

Self-Validating Experimental Protocols

Protocol A: De Novo Synthesis of Hexahydropyridazine Dihydrochloride

This methodology outlines the synthesis of CAS 124072-89-5 via the cyclization of 1,4-dibromobutane[2].

  • Step 1: Base Preparation. Wash 7.6 g of NaH (60% dispersion in mineral oil, 0.19 mol, 2.2 eq.) with hexane three times under nitrogen. Suspend the washed NaH in 350 mL of anhydrous DMF and cool to 0 °C.

    • Causality: Removing the mineral oil ensures precise stoichiometric reactivity. Cooling the highly polar aprotic DMF prevents exothermic degradation during the subsequent deprotonation.

  • Step 2: Hydrazine Activation. Slowly add 20 g of tert-butylhydrazinium formate (0.086 mol, 1.0 eq.) dissolved in 50 mL of DMF. Stir for 30 minutes while allowing the mixture to warm to room temperature.

    • System Validation Checkpoint: The controlled evolution of hydrogen gas (H₂) serves as a visual, self-validating indicator that the hydrazine is being successfully deprotonated into a nucleophilic state.

  • Step 3: Cyclization (Sₙ2). Add 10.27 mL of 1,4-dibromobutane (0.086 mol, 1.0 eq.) in a single portion. Stir overnight. Quench with water until gas evolution ceases, then partition between ether and water. Concentrate the organic layer under vacuum.

  • Step 4: Deprotection & Salt Formation. Dissolve the concentrated residue in 300 mL of 4N HCl in dioxane. Add 300 mL of diethyl ether and stir for 1 hour at room temperature.

    • System Validation Checkpoint: The immediate precipitation of a white solid visually validates the successful cleavage of the Boc group and the formation of the highly polar dihydrochloride salt, which is insoluble in the ether/dioxane mixture[2].

  • Step 5: Isolation. Filter the white solid and dry under vacuum to yield the product quantitatively (approx. 13.7 g, 100% yield). Characterize via ¹H NMR (400 MHz, DMSO-d6): δ 1.6 (m, 4H), 3.0 (m, 4H).

Protocol B: N-Alkylation for Drug Scaffold Derivatization

The 1,2-diazinane core is frequently used to synthesize protoporphyrinogen IX oxidase (PPO) inhibitors by hybridizing it with isoxazoline motifs[7]. The rigid six-membered ring restricts the conformational flexibility of attached pharmacophores, locking them into an optimal geometry for target binding.

  • Step 1: Free-Basing. Suspend hexahydropyridazine dihydrochloride (3.0 mmol) in CH₂Cl₂ (20 mL). Add triethylamine (Et₃N, 9.0 mmol) and stir at room temperature for 30 minutes.

    • Causality: The dihydrochloride salt is unreactive to electrophiles. Et₃N neutralizes the HCl, liberating the nucleophilic free amines. A 3-fold excess of base is strictly required: 2 equivalents to neutralize the di-salt, and 1 equivalent to act as an acid scavenger for the subsequent alkylation[6],[7].

  • Step 2: Electrophilic Addition. Cool the mixture to 0 °C. Dropwise add the electrophile (e.g., ethyl chloroacetate, 1.5 mmol) in CH₂Cl₂ over 10 minutes.

    • Causality: Cooling to 0 °C kinetically controls the reaction rate. Because the two nitrogen atoms are adjacent, functionalizing one sterically and electronically hinders the other. Low temperatures exploit this to heavily favor mono-substitution over unwanted di-alkylation[6],[7].

  • Step 3: Workup. Quench with H₂O (10 mL). Separate the organic layer, wash with saturated NaCl, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Handling, Safety, and Storage Protocols

CAS 124072-89-5 is a reactive intermediate and must be handled according to strict GHS (Globally Harmonized System) classifications[4],[5]:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Precautionary Workflow: Use P261 (Avoid breathing dust/fumes) and P280 (Wear protective gloves/eye protection).

  • Self-Validating Storage: Store in an inert atmosphere (Argon or Nitrogen) at room temperature. If the white/yellow solid begins to darken or turn brown, it is a visual indicator of atmospheric moisture ingress and subsequent oxidation of the hydrazine core, signaling that the batch has degraded and should be re-crystallized or discarded,[5].

References

  • Title: CAS 124072-89-5: HEXAHYDROPYRIDAZINE DIHYDROCHLORIDE Source: CymitQuimica URL
  • Title: Hexahydro-pyridazine 2HCl | 124072-89-5 Source: Sigma-Aldrich URL
  • Title: Hexahydropyridazine dihydrochloride | 124072-89-5 Source: Sigma-Aldrich URL
  • Title: CAS No.
  • Title: HEXAHYDROPYRIDAZINE DIHYDROCHLORIDE | 124072-89-5 Source: ChemicalBook URL
  • Title: Application Notes and Protocols for N-Alkylation of Hexahydropyridazine Source: BenchChem URL
  • Title: Design, Synthesis, and Molecular Mechanism Studies of N-Phenylisoxazoline-thiadiazolo[3,4-a]pyridazine Hybrids as Protoporphyrinogen IX Oxidase Inhibitors Source: ACS Publications URL
  • Title: Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review Source: RSC Publishing URL

Sources

Hexahydropyridazine hydrochloride solubility in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of Hexahydropyridazine Hydrochloride in Organic Solvents

Introduction: Navigating the Data Gap for a Key Heterocycle

Hexahydropyridazine, known systematically as 1,2-diazinane, is a saturated six-membered heterocyclic compound containing two adjacent nitrogen atoms.[1][2] This structural motif is a foundational building block in medicinal chemistry and materials science. In laboratory and industrial applications, it is frequently handled as its hydrochloride salt to improve stability and ease of handling. Depending on the stoichiometry of hydrochloric acid used during its preparation, it can exist as either hexahydropyridazine monohydrochloride (C₄H₁₁ClN₂) or the more common hexahydropyridazine dihydrochloride (C₄H₁₂Cl₂N₂).[3][4]

The solubility of these salts in various organic solvents is a critical parameter that dictates their utility in synthesis, purification, formulation, and biological screening. It governs the choice of reaction media, dictates recrystallization strategies, and influences the developability of active pharmaceutical ingredients (APIs).

A comprehensive review of scientific literature reveals a notable scarcity of specific, quantitative solubility data for either the mono- or dihydrochloride salt of hexahydropyridazine in common organic solvents. This guide, therefore, is designed to bridge this knowledge gap. It moves beyond a simple data sheet to provide researchers with the foundational principles and practical methodologies required to understand, predict, and experimentally determine the solubility of this compound. We will delve into the theoretical underpinnings of salt solubility in non-aqueous media and provide a field-proven, step-by-step protocol for generating reliable, quantitative data in your own laboratory.

Section 1: Theoretical Principles of Solubility: A Physicochemical Perspective

The solubility of a salt in any solvent is governed by a thermodynamic balance between the energy required to break the crystal lattice of the solid (lattice energy) and the energy released when the resulting ions are solvated by the solvent molecules (solvation energy). For hexahydropyridazine hydrochloride, a highly polar, ionic compound, solubility in organic solvents is a nuanced interplay of several factors.

1.1 The Nature of the Solute: A Polar Salt Hexahydropyridazine hydrochloride is an organic salt. The protonation of one or both of the basic nitrogen atoms of the hexahydropyridazine ring creates a positively charged cation, with chloride (Cl⁻) as the counter-ion. This ionic character is the single most important determinant of its solubility profile.

  • High Polarity: The charge separation makes the molecule extremely polar.

  • Hydrogen Bonding: The N-H groups of the cation are strong hydrogen bond donors, while the chloride anion is a hydrogen bond acceptor.

  • Lattice Energy: As a crystalline solid, the ions are held in a rigid lattice by strong electrostatic forces. Overcoming this lattice energy is a prerequisite for dissolution.

1.2 The Role of the Solvent: "Like Dissolves Like" The adage "like dissolves like" is the guiding principle. An ionic salt will dissolve best in a solvent that can effectively stabilize, or solvate, the individual ions. Organic solvents can be broadly categorized based on their ability to do this.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by having a hydrogen atom attached to an electronegative atom (like oxygen). They are highly effective at solvating both cations and anions. Their hydroxyl (-OH) groups can act as hydrogen bond donors to solvate the chloride anion and the lone pairs on the oxygen can engage in ion-dipole interactions with the hexahydropyridazinium cation.[5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments, allowing them to effectively solvate cations through ion-dipole interactions. However, they lack hydrogen bond-donating capabilities, making them less effective at solvating small anions like chloride.[5]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and no significant dipole moment. They are incapable of forming the strong ion-dipole interactions necessary to overcome the crystal lattice energy of a salt. Consequently, ionic compounds exhibit very poor solubility in these media.[5][6]

The relationship between these factors is visualized in the diagram below.

cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_interaction Solute-Solvent Interactions LatticeEnergy High Crystal Lattice Energy Solubility Solubility LatticeEnergy->Solubility Overcome by Solvation IonicNature Ionic Nature (Cation & Anion) HBD H-Bond Donors (N-H+) HBA H-Bond Acceptor (Cl-) IonDipole Ion-Dipole Interactions IonicNature->IonDipole Enables Hbonding Hydrogen Bonding HBD->Hbonding Interacts with HBA->Hbonding Interacts with Polarity Polarity (Dielectric Constant) Polarity->IonDipole Enables SolventHBD H-Bond Donation SolventHBD->Hbonding Solvent SolventHBA H-Bond Acception SolventHBA->Hbonding Solvent Solvation Solvation Energy Solvation->Solubility Drives Dissolution

Caption: Factors governing the solubility of a hydrochloride salt.

Section 2: Predicted Solubility Profile of Hexahydropyridazine Hydrochloride

While quantitative data is scarce, we can construct a predictive solubility table based on the physicochemical principles outlined above. This table serves as a practical starting point for solvent selection in the laboratory. Disclaimer: This profile is predictive and should be confirmed experimentally for any critical application.

Solvent ClassRepresentative SolventsPredicted Qualitative SolubilityRationale
Polar Protic WaterVery HighExcellent solvation of both cation and anion through strong ion-dipole interactions and extensive hydrogen bonding.
Methanol, EthanolGood to ModerateHigh polarity and hydrogen bonding ability effectively solvate the ions, though less effectively than water. Solubility is expected to decrease as the alkyl chain length of the alcohol increases.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Moderate to LowStrong ion-dipole interactions can solvate the cation, but poor solvation of the chloride anion limits overall solubility.
Dimethylformamide (DMF)Moderate to LowSimilar to DMSO, effective at solvating the cation but not the anion.
Acetonitrile (ACN)Low to Very LowLower polarity and dielectric constant compared to DMSO/DMF make it a poorer solvent for ionic salts.
Nonpolar Toluene, HexaneVery Low / InsolubleLack the polarity and hydrogen bonding capability to overcome the crystal lattice energy.[5]
Diethyl EtherVery Low / InsolubleAlthough it has a small dipole, it is a very weak hydrogen bond acceptor and cannot effectively solvate the ions.[7]
Chlorinated Dichloromethane (DCM)Low to Very LowWhile moderately polar, it lacks strong hydrogen bonding capabilities, resulting in poor solubility for most salts.[5]

Section 3: Experimental Protocol: The Isothermal Shake-Flask Method

For obtaining definitive, high-quality thermodynamic solubility data, the isothermal shake-flask method is the universally recognized gold standard.[8] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute at a constant temperature.[9]

3.1 Principle An excess amount of solid hexahydropyridazine hydrochloride is suspended in the organic solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium (i.e., the rate of dissolution equals the rate of precipitation). Once at equilibrium, the solid is separated from the liquid phase, and the concentration of the dissolved compound in the clear supernatant is quantified.

3.2 Step-by-Step Methodology

  • Preparation of Solvent and Solute:

    • Use high-purity (e.g., HPLC grade) organic solvents.

    • Ensure the hexahydropyridazine hydrochloride is a dry, crystalline solid of known purity.

    • Causality Check: Impurities in either the solvent or solute can significantly alter the measured solubility.

  • Sample Preparation:

    • Into a series of glass vials with screw caps, add a pre-determined volume of the chosen organic solvent (e.g., 2 mL).

    • Add an excess amount of solid hexahydropyridazine hydrochloride to each vial. "Excess" means enough solid remains undissolved at the end of the experiment to be clearly visible.[8]

    • Causality Check: The presence of undissolved solid is essential to ensure the solution is truly saturated and at equilibrium.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a pre-determined time. A common duration is 24 to 48 hours.[3][10] It is advisable to run a time-to-equilibrium study by taking measurements at various time points (e.g., 4, 8, 24, 48 hours) to ensure equilibrium has been reached.

    • Causality Check: Insufficient equilibration time is a primary source of error, leading to an underestimation of the true thermodynamic solubility.[9]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the incubator for a short period (e.g., 30 minutes) to let the excess solid settle.

    • Carefully withdraw an aliquot of the clear supernatant. This must be done without disturbing the solid material.

    • Immediately filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for most organic solvents) into a clean analysis vial.

    • Causality Check: Filtration is critical to remove any microscopic solid particles that could otherwise dissolve during subsequent dilution and lead to an overestimation of solubility.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method.

    • Quantify the concentration of hexahydropyridazine hydrochloride using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

    • Causality Check: A properly validated analytical method with a well-defined linear range is essential for accurate and reproducible results.

The entire experimental workflow is depicted in the diagram below.

start Start: Pure Solute & Solvent prep 1. Add Excess Solute to Solvent in Vial start->prep equilibrate 2. Agitate at Constant Temperature (24-48h) prep->equilibrate settle 3. Allow Excess Solid to Settle equilibrate->settle separate 4. Withdraw & Filter Supernatant (0.22 µm) settle->separate quantify 5. Dilute & Quantify (e.g., HPLC-UV) separate->quantify end End: Thermodynamic Solubility Value quantify->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While published quantitative solubility data for hexahydropyridazine hydrochloride in organic solvents is currently lacking, a robust understanding of its physicochemical properties as a polar, ionic salt allows for reliable prediction of its solubility behavior. It is expected to be most soluble in polar protic solvents like methanol and ethanol and largely insoluble in nonpolar solvents such as hexane and toluene. For researchers and drug development professionals requiring precise, actionable data, this guide provides the theoretical framework and a detailed, authoritative protocol for the experimental determination of its thermodynamic solubility using the shake-flask method. By combining theoretical prediction with rigorous experimental validation, scientists can confidently select appropriate solvent systems to advance their research and development objectives.

References

  • Piperidine. Merck Index Monograph. Royal Society of Chemistry. Available at: [Link]

  • Kolker, A. R., & de Pablo, J. J. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 35(5), 1716–1722. Available at: [Link]

  • Bharate, S. S., & Ram, V. J. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters, 25(7), 1493–1498. Available at: [Link]

  • U.S. Pharmacopeia. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Bienta. Shake-Flask Solubility Assay. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 136334, 1,2-Diazinane. Available at: [Link].

  • Al-Ghafri, S., Forte, E., & Maitland, G. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 12(11), 5404–5411. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine. Available at: [Link].

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x. Available at: [Link]

  • ResearchGate. How to extract/isolate piperazine from water without distillation?. Available at: [Link]

  • Wikipedia. Piperazine. Available at: [Link]

  • ResearchGate. Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Available at: [Link]

  • Hughes, C. E., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 61(8), 3745–3757. Available at: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. Available at: [Link]

  • PureSynth. Piperazine Dihydrochloride 98.0%. Available at: [Link]

  • Wikipedia. Diazinane. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 305538, Diazinane-1,2-dicarboxamide. Available at: [Link].

  • ScienceMadness.org. Solubility of organic amine salts. Available at: [Link]

  • University of Calgary. Solubility of Organic Compounds. Available at: [Link]

  • Quora. Are amines soluble in organic solvents?. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. Available at: [Link]

  • Belec, B., et al. (2016). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Current Organic Chemistry, 20(2), 147–172. Available at: [Link]

  • ResearchGate. Cyclic diamines as potential high energy materials. Thermochemical properties of diaziridine, 1,2-diazetidine, and 1,3-diazetidine. Available at: [Link]

Sources

Spectroscopic Characterization of Hexahydropyridazine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical overview of the spectroscopic data for hexahydropyridazine hydrochloride, a saturated heterocyclic compound of interest in synthetic and medicinal chemistry. Understanding the spectral characteristics of this molecule is fundamental for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This document will delve into the theoretical underpinnings and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to hexahydropyridazine hydrochloride.

Introduction to Hexahydropyridazine and its Hydrochloride Salt

Hexahydropyridazine, also known as 1,2-diazinane, is a six-membered saturated ring containing two adjacent nitrogen atoms. Its simple, non-aromatic structure provides a foundational scaffold for the synthesis of more complex and biologically active molecules. The hydrochloride salt is often the preferred form for handling and storage due to its increased stability and crystallinity compared to the free base. Spectroscopic analysis is, therefore, crucial to confirm the structure and the protonation state of the nitrogen atoms.

The structure of hexahydropyridazine hydrochloride is as follows:

Caption: Molecular structure of Hexahydropyridazine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For hexahydropyridazine hydrochloride, both ¹H and ¹³C NMR provide critical information about the molecular symmetry and the electronic environment of the protons and carbons.

Theoretical Considerations for NMR of Hexahydropyridazine Hydrochloride

The hexahydropyridazine ring is conformationally flexible, undergoing rapid ring inversion at room temperature. This leads to time-averaged NMR signals. Upon protonation to form the hydrochloride salt, the nitrogen atoms become positively charged, which has a significant deshielding effect on the adjacent protons and carbons. This deshielding results in a downfield shift (higher ppm values) of their NMR signals compared to the free base.[1][2]

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

  • Weigh approximately 5-10 mg of hexahydropyridazine hydrochloride.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often a good choice for amine hydrochlorides due to its ability to dissolve the salt and the presence of a residual water peak which can be used for reference.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Pulse Sequence: Standard single-pulse sequence

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16

  • Reference: Tetramethylsilane (TMS) or the residual solvent peak.

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 128-1024 (or more, depending on sample concentration)

  • Reference: TMS or the solvent peak.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire Spectrum setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate

Caption: Workflow for NMR data acquisition and processing.

Spectroscopic Data and Interpretation

¹H NMR Spectrum:

Experimental data for hexahydropyridazine dihydrochloride in DMSO-d₆ shows two multiplets.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.0m4Hα-CH₂ (protons adjacent to N)
~1.6m4Hβ-CH₂ (protons adjacent to other carbons)

Interpretation:

  • The presence of only two signals indicates that, on the NMR timescale, the molecule is symmetrical.

  • The downfield signal at approximately 3.0 ppm is assigned to the α-methylene protons (C3-H₂ and C6-H₂). Their proximity to the electropositive nitrogen atoms causes significant deshielding.[1]

  • The upfield signal at around 1.6 ppm corresponds to the β-methylene protons (C4-H₂ and C5-H₂), which are further away from the nitrogen atoms and thus experience less deshielding.

  • The multiplet nature of the signals arises from the spin-spin coupling between the α and β protons.

¹³C NMR Spectrum (Predicted):

Chemical Shift (δ) ppm (Predicted)Assignment
45-55α-C (carbons adjacent to N)
20-30β-C (carbons adjacent to other carbons)

Interpretation:

  • Similar to the ¹H NMR, two signals are expected due to the molecule's symmetry.

  • The α-carbons (C3 and C6) are expected to resonate in the 45-55 ppm range due to the strong deshielding effect of the adjacent protonated nitrogen atoms.[3]

  • The β-carbons (C4 and C5) will be further upfield, likely in the 20-30 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Considerations for IR of Hexahydropyridazine Hydrochloride

For hexahydropyridazine hydrochloride, the most characteristic IR absorptions will be those associated with the N-H and C-H bonds. As a secondary amine salt, a broad and strong absorption band is expected in the high-frequency region of the spectrum, corresponding to the N-H stretching vibrations of the R₂NH₂⁺ group.[4][5] This broadening is a result of strong hydrogen bonding in the solid state.

Experimental Protocol for IR Data Acquisition

Sample Preparation (KBr Pellet):

  • Grind a small amount (1-2 mg) of hexahydropyridazine hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Instrument Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded.

G cluster_prep Sample Preparation (KBr) cluster_acq Data Acquisition cluster_proc Data Processing grind Grind Sample with KBr press Press into a Pellet grind->press instrument Place Pellet in FTIR press->instrument background Acquire Background instrument->background sample_scan Acquire Sample Spectrum background->sample_scan ratio Ratio against Background sample_scan->ratio format Format Spectrum (Transmittance vs. Wavenumber) ratio->format

Caption: Workflow for FTIR data acquisition using the KBr pellet method.

Spectroscopic Data and Interpretation (Predicted)
Wavenumber (cm⁻¹) (Predicted)IntensityAssignment
3200-2700Strong, BroadN-H Stretch (R₂NH₂⁺)
2950-2850Medium-StrongC-H Stretch (aliphatic)
1620-1560MediumN-H Bend
1470-1430MediumC-H Bend (scissoring)

Interpretation:

  • N-H Stretching: A very prominent, broad band is expected in the 3200-2700 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in a secondary amine salt.[4][6] The broadness is due to hydrogen bonding.

  • C-H Stretching: The aliphatic C-H stretching vibrations will appear as sharper peaks superimposed on the broad N-H band, typically in the 2950-2850 cm⁻¹ range.

  • N-H Bending: An absorption of medium intensity is anticipated around 1620-1560 cm⁻¹ due to the N-H bending vibration.

  • C-H Bending: The scissoring and bending vibrations of the CH₂ groups are expected in the 1470-1430 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Theoretical Considerations for MS of Hexahydropyridazine Hydrochloride

For amine hydrochlorides, electrospray ionization (ESI) is a common and effective ionization technique. In the positive ion mode, the molecule will likely be detected as the protonated free base, [M+H]⁺, where M is the molecular weight of hexahydropyridazine. The hydrochloride salt will dissociate in the spray, and the chloride ion is generally not observed in the positive ion spectrum. The molecular ion of the free base has an even nominal mass, and its protonated form will have an odd m/z value.

Experimental Protocol for MS Data Acquisition

Sample Preparation:

  • Prepare a dilute solution of hexahydropyridazine hydrochloride (e.g., 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • A small amount of a volatile acid like formic acid may be added to the solvent to promote protonation, although it may not be necessary for an amine hydrochloride.

Instrument Parameters (ESI-MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap

  • Scan Range: m/z 50-500

  • Capillary Voltage: 3-5 kV

  • Cone Voltage: 20-40 V (can be varied to induce fragmentation)

  • Source Temperature: 100-150 °C

  • Desolvation Temperature: 250-400 °C

G cluster_prep Sample Preparation cluster_ion Ionization (ESI) & Mass Analysis cluster_proc Data Processing dissolve Dissolve in ESI-compatible Solvent infuse Infuse into Mass Spectrometer dissolve->infuse spray Electrospray Ionization infuse->spray mass_analysis Mass Analysis (m/z) spray->mass_analysis detection Ion Detection mass_analysis->detection spectrum Generate Mass Spectrum detection->spectrum interpretation Interpret Peaks (Molecular Ion, Fragments) spectrum->interpretation

Caption: Workflow for ESI-Mass Spectrometry analysis.

Spectroscopic Data and Interpretation (Predicted)
m/z (Predicted)Assignment
87.1[M+H]⁺ (Protonated free base)

Interpretation:

  • The molecular weight of the free base, hexahydropyridazine (C₄H₁₀N₂), is 86.14 g/mol .

  • In positive ion ESI-MS, the expected base peak would be the protonated molecule [C₄H₁₀N₂ + H]⁺ at an m/z of approximately 87.1.[7]

  • Fragmentation of this ion could occur, leading to smaller charged fragments. Common fragmentation pathways for cyclic amines involve ring opening and loss of small neutral molecules.

Conclusion

The spectroscopic characterization of hexahydropyridazine hydrochloride relies on a combination of NMR, IR, and Mass Spectrometry. While a complete set of experimental data may not always be readily available in the literature, a thorough understanding of spectroscopic principles allows for reliable prediction and interpretation of the expected spectra. The data and protocols presented in this guide provide a solid foundation for researchers working with this compound, enabling its confident identification and use in further chemical endeavors.

References

  • Chenon, B., & Sandorfy, C. (1958). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 36(8), 1181-1193. [Link]

  • Cabrol, D., & Cachet, H. (1958). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 36(8), 1181-1193. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Marion, L., & Edwards, O. E. (1947). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Research, 25b(1), 1-7. [Link]

  • Brisse, F., & Sandorfy, C. (1967). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate. [Link]

  • Pence, I., & Evans, A. M. (2010). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. PMC. [Link]

  • Takai, Y., et al. (2000). A New Reagent to Evaluate Optical Purity of Organic Amines by FAB Mass Spectrometry. R Discovery. [Link]

  • Al-trad, B., Al-atrash, H., & Al-abed, A. (2020). Analysis of Amine Drugs Dissolved in Methanol by High‐Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC‐Orbitrap. ResearchGate. [Link]

  • Jeyanthi, G., & Chandrasekaran, J. (2006). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry - Section B. [Link]

  • SpectraBase. (n.d.). 1-Ethyl-2-methyl-hexahydro-pyridazine. SpectraBase. [Link]

  • Bazzicalupi, C., et al. (2006). 1 H NMR chemical shifts of the protons in 1 as pH function (labels as Chart 1). ResearchGate. [Link]

  • Suleiman, M., et al. (2014). 1 H NMR spectrum of 2,2-di(pyridin-2-yl)hexahydropyrimidinein CDCl3 at RT. ResearchGate. [Link]

  • Yu, Z., et al. (2001). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. [Link]

  • Lurie, I. S., & Hays, P. A. (2011). Chapter 11 - Amines. Future4200. [Link]

  • Reddit. (2018). Do LC/MS Samples of Amine Salts Need to be Alkalinized Pre-Injection?. Reddit. [Link]

  • NIST. (n.d.). Piperidine. NIST WebBook. [Link]

  • ResearchGate. (n.d.). Mass spectra of hexahydropyridine, 4-[4, 5-dimethoxyphenyl]. ResearchGate. [Link]

  • PubMed. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed. [Link]

  • PubChem. (n.d.). Piperidine. PubChem. [Link]

  • N/A. (n.d.). 13C NMR. N/A. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • SpectraBase. (n.d.). Pyridazine, 1,2-dihydro-1,2,3,4,5,6-hexaphenyl-. SpectraBase. [Link]

  • Chemistry LibreTexts. (2023). 13.9: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • NIST. (n.d.). Piperidine. NIST WebBook. [Link]

  • N/A. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. N/A. [Link]

  • Pavia, D. L., et al. (2023). nuclear magnetic resonance - spectroscopy. N/A. [Link]

  • University of Regensburg. (n.d.). H NMR Spectroscopy. University of Regensburg. [Link]

  • Michalska, K., & Kisiel, W. (2019). 1 H-NMR (500.13 MHz) data of 8 and 9. In pyridine-d 5 ; δ H in ppm, J in Hz. ResearchGate. [Link]

  • Sert, Y., et al. (2021). Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. PMC. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0199655). NP-MRD. [Link]

  • ContaminantDB. (n.d.). 1H NMR Spectrum (CHEM011563). ContaminantDB. [Link]

  • Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. [Link]

  • NIST. (n.d.). Piperidine. NIST WebBook. [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • ResearchGate. (n.d.). Calculated ground state IR spectra in the gas phase (colour) and FTIR... ResearchGate. [Link]

Sources

Commercial availability and purity of Hexahydropyridazine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

The Hexahydropyridazine Scaffold: Commercial Landscape, Synthetic Methodologies, and Applications in Drug Discovery

As the demand for novel, conformationally restricted nitrogen heterocycles accelerates in medicinal chemistry, hexahydropyridazine (1,2-diazinane) has emerged as a highly versatile building block. Characterized by its saturated six-membered ring containing two adjacent nitrogen atoms, this scaffold is integral to the development of complex active pharmaceutical ingredients (APIs), including ACE inhibitors and targeted anticancer therapeutics[1][2].

This technical guide provides a comprehensive analysis of the commercial availability, purity standards, and validated synthetic protocols for hexahydropyridazine hydrochloride, designed specifically for researchers and drug development professionals.

Commercial Availability and Quantitative Purity Metrics

In commercial and research settings, hexahydropyridazine is predominantly supplied as a hydrochloride salt to enhance its stability, mitigate oxidative degradation of the hydrazine moiety, and improve aqueous solubility. The compound is commercially available in two primary salt forms: the mono-hydrochloride (1:1) and the dihydrochloride[3][4].

Selecting the correct salt form is critical for downstream stoichiometry, particularly in multi-component reactions (MCRs) or N-alkylation procedures where precise equivalents of base are required to liberate the free amine[5][6].

Table 1: Commercial Metrics and Physicochemical Data of Hexahydropyridazine Salts

Chemical NameCAS NumberMolecular FormulaMolecular WeightTypical Commercial PurityPrice Estimate (Research Scale)
Hexahydropyridazine hydrochloride (1:1)89990-53-4C4H11ClN2122.60 g/mol ≥ 95.0%Inquiry / Custom Synthesis
Hexahydropyridazine dihydrochloride124072-89-5C4H12Cl2N2159.06 g/mol 98.0% - 99.0%~$1.00 - $1.10 / g

Data aggregated from global chemical suppliers. Prices and purity are subject to batch variations and supplier specifications[3][4].

Validated Synthetic Methodology: The Cyclization Protocol

While hexahydropyridazine can be synthesized via the reduction of pyridazine or [4+2] cycloaddition[7], the most direct and scalable laboratory method involves the base-promoted intramolecular cyclization of 1,4-dibromobutane with a protected hydrazine derivative[4].

As a Senior Application Scientist, I emphasize that the success of this protocol relies heavily on strict anhydrous conditions and the strategic use of solvent polarity to drive the reaction forward.

Step-by-Step Experimental Protocol

Reagents: 1,4-dibromobutane, tert-butylhydrazinium formate (or similar protected hydrazine), Sodium Hydride (NaH, 60% dispersion in mineral oil), anhydrous N,N-Dimethylformamide (DMF), hexane, 4N HCl in dioxane, diethyl ether.

Step 1: Preparation of the Base Suspension

  • Add 7.6 g of NaH (0.19 mol, 2.2 eq.) to a 1-liter, three-necked, round-bottomed flask equipped with a magnetic stir bar, a dosing funnel, and a nitrogen inlet[4].

  • Causality & Technique: Wash the NaH three times with anhydrous hexane. This removes the mineral oil dispersion, ensuring accurate stoichiometric reactivity and preventing oil from contaminating the final product. Decant the hexane carefully under nitrogen.

  • Resuspend the purified NaH in 350 mL of anhydrous DMF and cool the flask to 0 °C using an ice bath. Causality: DMF is a polar aprotic solvent that strongly solvates the sodium cation ( Na+ ), thereby increasing the nucleophilicity of the hydride ion. The ice bath is critical to control the highly exothermic deprotonation step that follows.

Step 2: N-Alkylation and Cyclization

  • Dissolve 20 g of tert-butylhydrazinium formate (0.086 mol, 1 eq.) in 50 mL of anhydrous DMF.

  • Add this solution dropwise to the NaH suspension via the dosing funnel[4].

  • Stir the mixture at room temperature for 1 hour. During this time, an initial intermolecular SN​2 substitution occurs, rapidly followed by an intramolecular SN​2 cyclization to form the six-membered ring. A white solid will precipitate, indicating the formation of sodium bromide (NaBr) as a byproduct[4].

Step 3: Self-Validating Quench and Extraction

  • Quench the reaction by adding water dropwise. Self-Validation: The cessation of hydrogen gas ( H2​ ) evolution serves as a visual confirmation that all unreacted NaH has been safely neutralized[4].

  • Partition the mixture between diethyl ether and water. Extract the organic phase, wash twice with water to remove residual DMF, and concentrate under vacuum.

Step 4: Deprotection and Salt Precipitation

  • Dissolve the concentrated residue in 300 mL of 4N HCl in dioxane[4]. Causality: Anhydrous HCl cleaves the protecting groups without introducing water, which would otherwise dissolve the highly polar product.

  • Add 300 mL of diethyl ether to the mixture. Self-Validation: The non-polar ether dramatically lowers the dielectric constant of the solution, forcing the highly polar hexahydropyridazine hydrochloride to precipitate out of solution as a pure crystalline solid[4]. Isolate via vacuum filtration.

Synthesis SM 1,4-Dibromobutane + Hydrazine Deriv. Alk N-Alkylation (NaH, DMF, 0°C) SM->Alk Base-promoted cyclization Int Protected Hexahydropyridazine Alk->Int 100% Yield Intermediate Deprot Deprotection (4N HCl in Dioxane) Int->Deprot Acidic Cleavage Prod Hexahydropyridazine Hydrochloride Deprot->Prod Precipitation in Ether

Step-by-step synthetic workflow for hexahydropyridazine hydrochloride.

Applications in Drug Development

The hexahydropyridazine core is not merely a structural curiosity; it is a privileged scaffold in modern pharmacology. Its unique N-N bond and conformational rigidity allow it to interact with complex biological targets.

Cardiovascular Therapeutics: Cilazapril

Derivatives such as (S)-hexahydropyridazine-3-carboxylic acid are critical structural components in natural peptides (e.g., monamycins, aurantimycins) and act as key intermediates in the synthesis of the potent antihypertensive drug Cilazapril [1]. Cilazapril is an Angiotensin-Converting Enzyme (ACE) inhibitor, and the hexahydropyridazine ring is essential for mimicking the transition state of the ACE substrate, thereby blocking the conversion of angiotensin I to angiotensin II[1].

Oncology: Apoptosis in Breast Cancer

Recent advancements have leveraged multicomponent cascade reactions to synthesize polysubstituted chiral hexahydropyridazines. These novel derivatives exhibit potent antiproliferative activity against MCF-7 breast cancer cells[2]. Mechanistic studies reveal that these compounds do not merely act as cytotoxic agents; they actively induce apoptosis by modulating extracellular signal-regulated kinase (ERK) pathways, disrupting mitochondrial membrane potential, and triggering the cleavage of poly(ADP-ribose) polymerase (PARP)[2].

Pathway HHP Chiral Hexahydropyridazine Derivatives ERK ERK Signaling Modulation HHP->ERK Inhibits/Modulates Mito Mitochondrial Dysfunction HHP->Mito Disrupts Potential PARP PARP Cleavage Activation ERK->PARP Downstream Signaling Mito->PARP Cytochrome c Release Apop Apoptosis in MCF-7 Breast Cancer Cells PARP->Apop Execution Phase

Apoptotic signaling pathway induced by chiral hexahydropyridazines in MCF-7 cells.

Quality Control and Analytical Verification

When sourcing commercial hexahydropyridazine hydrochloride (typically guaranteed at 95%-99% purity)[3][4], researchers must validate the batch prior to use in sensitive catalytic or asymmetric syntheses.

  • 1H NMR Spectroscopy: The structural integrity of the hexahydropyridazine ring is easily verified via 1H NMR (in DMSO-D6). The characteristic chemical shifts appear as distinct multiplets at δ 1.6 ppm (4H, corresponding to the C3​ and C4​ methylene protons) and δ 3.0 ppm (4H, corresponding to the nitrogen-adjacent C2​ and C5​ methylene protons)[4].

  • Moisture Content: Because the hydrochloride salt is highly hygroscopic, Karl Fischer titration should be employed to ensure water content is below 0.5%, preventing reagent degradation during moisture-sensitive downstream N-alkylations[6].

References

  • HEXAHYDROPYRIDAZINE HYDROCHLORIDE | CAS#:89990-53-4. Chemsrc.[Link]

  • A Scalable Process to the Key Intermediate of Cilazapril, (S)-1-Benzyloxycarbonylhexahydropyridazine-3-carboxylic Acid, Through a Novel Cascade Course. ACS Publications.[Link]

  • Core-Scaffold-Inspired Asymmetric Synthesis of Polysubstituted Chiral Hexahydropyridazines that Potently Inhibit Breast Cancer Cell Proliferation by Inducing Apoptosis. PubMed.[Link]

Sources

Hexahydropyridazine Hydrochloride: A Strategic Building Block in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hexahydropyridazine (1,2-diazinane) is a saturated six-membered diazine ring that serves as a privileged scaffold in medicinal chemistry. Found in bioactive molecules such as cilazapril, actinoramide A, and 1-azafagomine, this motif offers unique conformational rigidity and dual nitrogen-bonding capabilities[1]. While the free hydrazine base is highly susceptible to oxidative degradation and moisture, isolating the compound as a hydrochloride salt (mono- or dihydrochloride) provides a bench-stable, highly crystalline building block[2].

This technical guide provides drug development professionals and synthetic chemists with an authoritative framework for the de novo synthesis, physicochemical profiling, and downstream functionalization of hexahydropyridazine hydrochloride.

Physicochemical Profiling & Structural Rationale

The selection of the hydrochloride salt over the free base is driven by thermodynamic stability. The protonated diazinane resists atmospheric oxidation, allowing for long-term storage under inert conditions[3].

Table 1: Physicochemical Properties of Hexahydropyridazine Dihydrochloride

PropertyValue
Chemical Name Hexahydropyridazine Dihydrochloride
CAS Number 124072-89-5[3]
Molecular Formula C4H12Cl2N2
Molecular Weight 159.06 g/mol
Appearance White solid/precipitate
Storage Inert atmosphere, room temperature

Upstream Synthesis: De Novo Assembly of the 1,2-Diazinane Core

The foundational synthesis of the hexahydropyridazine core relies on the bimolecular alkylation of a protected hydrazine derivative with a bis-electrophile.

Mechanistic Rationale

Using 1,4-dibromobutane and tert-butylhydrazinium formate, the reaction leverages sodium hydride (NaH) in N,N-Dimethylformamide (DMF). DMF acts as a polar aprotic solvent, heavily solvating the sodium cations and leaving the hydrazinide anion highly nucleophilic. The subsequent deprotection in a highly acidic ethereal medium forces the precipitation of the target salt, driving the reaction to completion via Le Chatelier's principle[2].

Self-Validating Experimental Protocol: Synthesis from 1,4-Dibromobutane

Reagents: 1,4-dibromobutane (1.0 eq), tert-butylhydrazinium formate (1.0 eq), NaH (60% dispersion, 2.2 eq), Anhydrous DMF, Hexane, 4N HCl in Dioxane, Diethyl Ether.

  • Preparation & Deprotonation: Wash 7.6 g NaH (0.19 mol) three times with hexane under nitrogen.

    • Causality: Removing the mineral oil ensures accurate stoichiometric control and prevents non-polar impurities from interfering with the cyclization. Suspend the washed NaH in 350 mL anhydrous DMF and cool to 0 °C.

  • Hydrazine Activation: Dropwise addition of 20 g tert-butylhydrazinium formate (0.086 mol) dissolved in 50 mL DMF.

    • Causality: The 0 °C environment and slow addition manage the highly exothermic deprotonation, preventing thermal degradation of the hydrazine.

  • Bimolecular Alkylation & Cyclization: Add 10.27 mL 1,4-dibromobutane (0.086 mol) in a single portion. Stir overnight at room temperature.

    • Causality: The 1,4-dibromobutane acts as a bis-electrophile. The controlled concentration favors intramolecular ring closure (forming the 6-membered ring) over intermolecular oligomerization.

  • Quench & Extraction: Quench the reaction with water.

    • Self-Validation: Continue water addition until gas (H₂) evolution completely ceases, visually confirming the safe neutralization of all excess NaH. Partition between ether and water, and concentrate the organic layer.

  • Deprotection & Salt Precipitation: Dissolve the concentrated residue in 300 mL of 4N HCl in dioxane, followed by the addition of 300 mL diethyl ether. Stir for 1 hour.

    • Causality: The strong acid cleaves the Boc/formate groups. Diethyl ether acts as a potent anti-solvent for the highly polar hydrochloride salt.

    • Self-Validation: A dense white solid precipitates quantitatively (13.7 g, ~100% yield), signaling successful deprotection and isolation of the target building block[2].

Fig 1: Step-by-step synthetic workflow for hexahydropyridazine hydrochloride.

Downstream Applications: Diversification and MCRs

Once isolated, the hexahydropyridazine core can be deployed in several advanced synthetic pathways. As a cyclic hydrazine, it offers two nucleophilic nitrogen centers, making it an underexplored but highly potent candidate for Multi-Component Reactions (MCRs) such as Ugi or Passerini-type couplings to form complex fused heterocycles[4]. Furthermore, it acts as a rigidified bioisostere for piperidine and piperazine rings in drug design[1].

[4+2] Cycloadditions for Stereodefined Adducts

A highly efficient method for functionalizing this core involves the Gallium Trichloride (GaCl₃) catalyzed[4+2] cycloaddition between donor-acceptor cyclobutanes and cis-diazenes (like PTAD)[5].

Self-Validating Experimental Protocol: GaCl₃-Catalyzed [4+2] Cycloaddition

Reagents: Donor-acceptor cyclobutane diester (1.0 eq), 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD, 1.0 eq), GaCl₃ (10 mol%), Anhydrous DCM.

  • Reagent Assembly: In an oven-dried flask under argon, dissolve the donor-acceptor cyclobutane and PTAD in anhydrous DCM.

    • Causality: Argon and strictly anhydrous conditions prevent the moisture-sensitive GaCl₃ from hydrolyzing into inactive gallium hydroxide.

  • Lewis Acid Activation: Add GaCl₃ (10 mol%) at room temperature.

    • Causality: GaCl₃ acts as a potent Lewis acid, coordinating to the diester moieties of the cyclobutane. This polarizes the C-C bond, triggering ring-opening to form a reactive 1,4-zwitterionic intermediate[5].

  • Cycloaddition: The zwitterion is rapidly intercepted by the highly electrophilic N=N bond of PTAD.

    • Self-Validation: PTAD is inherently deep red. As the N=N double bond is consumed in the cycloaddition, the reaction mixture transitions from deep red to pale yellow or colorless, providing an immediate, built-in visual indicator of reaction completion.

  • Quench & Isolation: Quench with saturated NaHCO₃ to neutralize the Lewis acid. Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography to isolate the stereodefined hexahydropyridazine derivative.

Fig 2: Downstream synthetic applications and diversification pathways.

Quantitative Data: Yields and Reaction Parameters

The versatility of the hexahydropyridazine scaffold is reflected in the high yields obtained across various synthetic methodologies, including direct reduction of pyridazines[6] and Lewis acid-catalyzed cycloadditions[5].

Table 2: Yields of Hexahydropyridazine Derivatives via Reduction & Cycloaddition

Derivative SynthesizedReaction PathwaySolventTempYield (%)
4,5-Dihydro-6-phenyl-3(2H)-pyridazinonePyridazine ReductionMethanol0 °C to RT85
1,4-Dihydro-3,6-dimethylpyridazinePyridazine ReductionEthanolRT78
6-(4-Chlorophenyl)-4,5-dihydro-3(2H)-pyridazinonePyridazine ReductionMethanol0 °C to RT90
Stereodefined Adduct (3d)[4+2] CycloadditionDCMRT75
Stereodefined Adduct (3f)[4+2] CycloadditionDCMRT88
Stereodefined Adduct (3h)[4+2] CycloadditionDCMRT16

(Note: The lower yield for adduct 3h is attributed to the electron-deficient nature of the aryl-substituted cyclobutane precursor, which destabilizes the intermediate zwitterion[5].)

Conclusion

Hexahydropyridazine hydrochloride is far more than a simple cyclic diamine; it is a gateway to conformationally restricted bioisosteres and complex fused heterocycles. By utilizing self-validating protocols—such as monitoring gas evolution during deprotonation or tracking the colorimetric decay of PTAD during cycloadditions—researchers can reliably harness this building block to expand their medicinal chemistry libraries.

References

  • Title: HEXAHYDROPYRIDAZINE DIHYDROCHLORIDE | 124072-89-5 Source: ChemicalBook URL
  • Title: 124072-89-5|Hexahydropyridazine dihydrochloride Source: BLD Pharm URL
  • Title: Synthesis of Hexahydropyridazine Derivatives: A Technical Guide Source: BenchChem URL
  • Title: The Untapped Potential of Hexahydropyridazine in Multi-Component Reactions Source: BenchChem URL
  • Title: Synthesis of Hexahydropyridazines by [4 + 2] Cycloaddition of Donor–Acceptor Cyclobutanes and cis-Diazenes Source: Organic Letters - ACS Publications URL
  • Title: Strained spiro heterocycles as potential bioisosteres Source: RSC Publishing URL

Sources

Reactivity of the N-N Bond in Hexahydropyridazine Hydrochloride: A Mechanistic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hexahydropyridazine (1,2-diazinane) and its stable dihydrochloride salt (CAS 124072-89-5) represent a critical class of cyclic hydrazines in modern organic synthesis and drug discovery. The structural incorporation of the N-N bond within a six-membered ring provides a conformationally restricted scaffold highly valued in the design of peptidomimetics and nonribosomal peptide analogs, such as piperazic acid[1]. This technical whitepaper explores the electronic properties, chemoselective reactivity, and targeted reductive cleavage of the hexahydropyridazine N-N bond, providing application scientists with field-proven protocols and mechanistic insights.

Structural and Electronic Foundations of the N-N Bond

The reactivity of the N-N bond in hexahydropyridazine is dictated by its cyclic geometry. In acyclic hydrazines, free rotation around the N-N axis allows the molecule to adopt a conformation that minimizes the repulsion between the adjacent nitrogen lone pairs (the gauche effect). In the six-membered hexahydropyridazine ring, conformational rigidity forces the lone pairs into closer proximity, theoretically destabilizing the bond.

However, in practice, the cyclic N-N bond exhibits remarkable kinetic stability. To handle the compound without spontaneous atmospheric oxidation to tetrahydropyridazine, it is synthesized and stored as 2[2]. The protonation of both nitrogen atoms eliminates lone-pair repulsion and drastically increases the oxidation potential of the molecule, rendering the N-N bond inert under standard ambient conditions.

Reductive Cleavage: Causality and Chemoselectivity

A primary synthetic utility of hexahydropyridazine derivatives is their transformation into 1,4-diamines (putrescine derivatives) via reductive cleavage of the N-N bond.

The Hydrogenation Fallacy: A common misconception in synthetic planning is that cyclic hydrazines can be cleaved using standard catalytic hydrogenation. As demonstrated in 3, cyclic hydrazine products are highly resistant to standard hydrogenations; subjecting them to Raney-Nickel hydrogenolysis typically results only in the removal of protecting groups (e.g., Cbz or Benzyl) while leaving the N-N bond completely intact[3].

The Single-Electron Transfer (SET) Imperative: To successfully cleave the N-N bond, one must shift from surface-mediated hydrogenation to a Single-Electron Transfer (SET) mechanism. The use of dissolving metal reductions, specifically Zinc dust in Acetic Acid (AcOH), is required. Crucially, the addition of Trifluoroacetic acid (TFA) is causal to the reaction's success. TFA doubly protonates the hydrazine, forming a highly electrophilic dication. This protonation significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the N-N bond, making the transfer of a single electron from the Zinc surface thermodynamically favorable, initiating homolytic scission[3].

N_N_Cleavage_Pathways A Hexahydropyridazine Derivative B Raney-Ni / H2 (Standard Hydrogenation) A->B Attempted Cleavage C Zn / AcOH / TFA (Single Electron Transfer) A->C Optimized Cleavage D N-Deprotection Only (N-N Bond Intact) B->D Fails to cleave N-N E 1,4-Diamine Derivative (N-N Bond Cleaved) C->E Radical Anion Intermediate

Chemoselectivity in the reductive cleavage of cyclic hydrazines via SET conditions.

Quantitative Analysis of Cleavage Methodologies

The following table summarizes the operational parameters and chemoselectivity profiles of various N-N bond cleavage strategies applied to hexahydropyridazine scaffolds.

Cleavage MethodologyReagents & ConditionsYield (%)Chemoselectivity ProfileMechanistic Pathway
Standard Hydrogenolysis Raney-Ni, H₂ (1-4 atm), MeOH, RT< 5%Poor (Cleaves protecting groups, leaves N-N intact)Surface-mediated homolytic scission
Dissolving Metal Reduction Zn dust, AcOH, TFA (15 vol%), 35–80 °C50–65%Moderate (May reduce susceptible ketones/aldehydes)SET to hydrazine dication
Samarium Iodide SmI₂, THF/H₂O, RT80–90%High (Excellent functional group tolerance)SET to form nitrogen-centered radical

Data synthesized from established cyclic hydrazine cleavage protocols[3].

Self-Validating Experimental Protocol: N-N Bond Cleavage via SET

To ensure a robust and self-validating workflow, the following protocol incorporates an in situ Boc-protection step. Because the resulting 1,4-diamines are highly polar and partition unfavorably into aqueous phases during standard workup, introducing Boc-anhydride directly after reduction converts the diamine into a lipophilic dicarbamate. This allows for straightforward organic extraction and reliable TLC visualization (ninhydrin stain validation).

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve the hexahydropyridazine derivative (1.0 equiv) in a 1:1 mixture of Dichloromethane (DCM) and Acetic Acid (AcOH) to achieve a 0.1 M concentration.

  • Acidification (LUMO Lowering): Slowly add 15 vol% Trifluoroacetic acid (TFA) relative to the DCM volume. Stir for 10 minutes at room temperature to ensure complete dication formation[3].

  • SET Reduction: Add activated Zinc dust (10.0 equiv) in portions. Caution: Exothermic reaction with hydrogen gas evolution. Heat the suspension to 45 °C and monitor via TLC until the starting material is consumed (typically 2-4 hours).

  • Catalyst Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove zinc salts. Wash the pad thoroughly with EtOAc. Self-validation: The filtrate should be clear and no longer evolve gas.

  • In situ Protection: Concentrate the filtrate under reduced pressure to remove excess DCM and TFA. Redissolve in THF/H₂O (1:1), adjust the pH to 9 using saturated NaHCO₃, and immediately add Boc₂O (2.5 equiv). Stir overnight.

  • Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected 1,4-diamine.

Experimental_Workflow S1 1. Substrate Dissolution S2 2. TFA Addition (Dication Formation) S1->S2 S3 3. Zn Dust Reduction S2->S3 S4 4. Celite Filtration S3->S4 S5 5. in situ Boc-Protection S4->S5

Step-by-step experimental workflow for N-N bond cleavage and product isolation.

Pharmaceutical Applications and Derivatization

Beyond cleavage, the intact N-N bond of hexahydropyridazine serves as a vital structural element in drug discovery.

Piperazic Acid Derivatives: The most prominent biological application of the 1,2-diazinane ring is found in piperazic acid (hexahydropyridazine-3-carboxylic acid). This noncanonical α-hydrazino acid is biosynthesized by N-N bond-forming enzymes (NNzymes) such as piperazate synthase (PZS)[1]. Molecules containing this scaffold, such as himastatin and kutzneride, exhibit potent antibacterial and anticancer properties.

Multicomponent Reactions (MCRs): In synthetic medicinal chemistry, the4 provides two nucleophilic nitrogen centers. By carefully controlling the stoichiometry and utilizing orthogonal protecting groups, researchers can selectively mono-alkylate or mono-acylate the ring, utilizing it as a conformationally restricted diamine component in Ugi-type multicomponent reactions to generate novel cage-like or macrocyclic drug candidates[4].

References

  • Carbon–Nitrogen Bond Formation via the Vanadium Oxo Catalyzed Sigmatropic Functionalization of Allenols Organic Letters, ACS Publications URL:[Link]

  • Recent Developments and Challenges in the Enzymatic Formation of Nitrogen–Nitrogen Bonds ACS Catalysis URL:[Link]

Sources

Hexahydropyridazine Hydrochloride Derivatives: Synthetic Pathways, Medicinal Chemistry, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing medicinal chemistry workflows, I approach the synthesis and application of hexahydropyridazine derivatives not merely as a sequence of reactions, but as a carefully orchestrated manipulation of molecular properties. Hexahydropyridazine—a saturated, six-membered cyclic hydrazine—possesses a high sp³-fraction and unique three-dimensionality, making it a privileged scaffold and an excellent bioisostere in modern drug design.

This technical whitepaper provides an authoritative guide on the synthesis, isolation, and biological evaluation of hexahydropyridazine hydrochloride derivatives, focusing on causality, self-validating experimental systems, and proven pharmacological applications.

Chemical Architecture & Rationale for the Hydrochloride Salt

The free base of hexahydropyridazine features two adjacent nucleophilic nitrogen centers. While this makes it highly reactive for multi-component reactions, it also renders the free base a liquid that is highly susceptible to atmospheric oxidation and degradation over time.

Converting the core scaffold into1[1] solves this fundamental instability. Protonation of the nitrogen atoms drastically reduces their electron density, shielding the N-N bond from oxidative cleavage. Furthermore, the dihydrochloride salt exists as a stable, crystalline solid with vastly enhanced aqueous solubility[1], which is a strict prerequisite for downstream cell-based assays and formulation in physiological buffers.

Synthetic Workflows: From Core to Derivatives

Synthesizing these derivatives requires strict control over chemoselectivity. The most robust method for generating the saturated core from readily available precursors is the catalytic hydrogenation of substituted pyridazines[2].

Step-by-Step Protocol: Catalytic Hydrogenation & Salt Formation

This protocol is designed as a self-validating system; the visual cues during precipitation and the strategic choice of reagents ensure high fidelity and yield.

  • Substrate Preparation: Dissolve the substituted pyridazine precursor in glacial acetic acid.

    • Causality: The acidic medium protonates the diazine ring, increasing its electrophilicity and facilitating the addition of hydride species from the catalyst surface[2].

  • Catalyst Addition: Add Platinum(IV) oxide (PtO₂, Adams' catalyst) at 10 mol%.

    • Causality: PtO₂ is explicitly chosen over standard Palladium on Carbon (Pd/C) because palladium frequently catalyzes the hydrogenolysis (cleavage) of the delicate N-N bond[2]. PtO₂ ensures complete ring saturation while preserving the cyclic hydrazine core.

  • Hydrogenation: Purge the reaction vessel with N₂ gas, followed by H₂. Stir vigorously under an H₂ atmosphere (50 psi) at ambient temperature for 12–24 hours. Monitor completion via LC-MS.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the catalyst.

    • Caution: Spent platinum catalyst is highly pyrophoric; keep the filter cake wet with water during disposal.

  • Precipitation of the Dihydrochloride Salt: Concentrate the filtrate under reduced pressure to remove acetic acid. Dissolve the resulting crude oil in anhydrous diethyl ether, and dropwise add 2.0 M HCl in ether.

    • Causality: The non-polar ether solvent forces the highly polar dihydrochloride salt to precipitate immediately as a crystalline solid. This drives the equilibrium forward and acts as a primary, self-validating purification step.

  • Isolation: Vacuum filter the precipitate, wash with cold ether, and dry under high vacuum to yield the target hexahydropyridazine dihydrochloride.

SynthWorkflow Start Substituted Pyridazine Step1 Catalytic Hydrogenation (PtO2 / H2 / AcOH) Start->Step1 Reduction Step2 Salt Formation (2.0 M HCl in Ether) Step1->Step2 Precipitation Product Hexahydropyridazine Dihydrochloride Step2->Product Isolation

Workflow for the synthesis of hexahydropyridazine dihydrochloride from pyridazine precursors.

Pharmacological Applications & Target Modulation

Hexahydropyridazine derivatives exhibit diverse, potent biological activities that are heavily dependent on their substitution patterns and stereochemistry.

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Local excess of nitric oxide (NO) is heavily implicated in beta-cell damage during autoimmune Type 1 Diabetes. Research demonstrates that3[3]. Substitution at the nitrogen of the 1-carbothioamide group with aliphatic chains (e.g., propyl, butyl) or cyclic moieties yields inhibitory activity comparable to the clinical standard, aminoguanidine[3].

Oncology: Apoptosis Induction via ERK/PARP Pathways

Polysubstituted chiral hexahydropyridazines, synthesized via organocatalytic multi-component cascade reactions, have shown profound anti-proliferative effects in breast cancer models[4]. Mechanistic studies reveal that these compounds induce apoptosis by modulating extracellular signal-related kinase (ERK) and triggering poly(ADP-ribose) polymerase (PARP) cleavage alongside mitochondrial dysfunction[4].

Hedgehog Pathway Modulation

Piperazic acid, a naturally occurring hexahydropyridazine-3-carboxylic acid, and its synthetic analogs are critical in downregulating Gli-dependent Hedgehog (Hh) signaling[5]—a pathway frequently hyperactivated in basal cell carcinomas. The presence of both nitrogens in the ring is strictly required for activity; control analogs lacking the 1-nitrogen (such as DL-pipecolic acid) lose all efficacy[5].

Quantitative Data Summary
Compound Class / DerivativePrimary Biological TargetActivity / IC₅₀Reference
Hexahydropyridazine-1-carbothioamides Inducible Nitric Oxide Synthase (iNOS)IC₅₀: 0.5 – 2.1 mM3
Aminoguanidine (Standard Control)Inducible Nitric Oxide Synthase (iNOS)IC₅₀: 0.3 mM3
Polysubstituted Chiral Hexahydropyridazines ERK / PARP Pathways (Breast Cancer)Potent Anti-proliferative4
Piperazic Acid Hedgehog (Hh) Signaling PathwayDownregulates Gli-signaling5
DL-Pipecolic Acid (Control)Hedgehog (Hh) Signaling PathwayInactive (> 50 µM)5

Biological Validation: Cell-Based iNOS Assay Protocol

To evaluate the efficacy of newly synthesized derivatives, a robust in vitro assay is required. This protocol utilizes RIN-5AH cells to model pancreatic beta-cell NO production[3].

Step-by-Step Methodology:

  • Cell Culture & Seeding: Plate RIN-5AH (insulin-producing) cells in 96-well plates at a density of 5×10⁴ cells/well in RPMI-1640 medium.

  • Cytokine Induction: Treat cells with a combination of IL-1β and IFN-γ.

    • Causality: iNOS is not constitutively expressed. These cytokines synergistically activate the NF-κB and JAK/STAT signaling pathways, which are mandatory to induce NOS2 gene transcription[3].

  • Compound Treatment: Co-incubate the cells with hexahydropyridazine derivatives at varying concentrations (0.1 – 5.0 mM). Include aminoguanidine (0.3 mM) as a positive control. Incubate for 24 hours at 37°C, 5% CO₂.

  • Griess Assay (Efficacy Readout): Transfer 50 µL of the supernatant to a new plate and add 50 µL of Griess reagent. Read absorbance at 540 nm.

    • Causality: NO is highly unstable and rapidly oxidizes. The Griess reagent specifically detects nitrite (NO₂⁻), a stable breakdown product, providing a reliable stoichiometric surrogate for NO production.

  • MTT Assay (Self-Validating Viability Check): Add MTT reagent to the remaining cells in the original plate.

    • Causality: A reduction in nitrite could falsely appear as iNOS inhibition if the compound is simply cytotoxic. The MTT assay confirms that the observed reduction in NO occurs at non-cytotoxic concentrations, validating the specific mechanism of action[3].

ApoptosisPathway Drug Chiral Hexahydropyridazine Mito Mitochondrial Dysfunction Drug->Mito Induces ERK ERK Signaling Modulation Drug->ERK Inhibits PARP PARP Cleavage Mito->PARP Caspase Act. ERK->PARP Downstream Apoptosis Breast Cancer Apoptosis PARP->Apoptosis Triggers

Apoptotic signaling pathway induced by chiral hexahydropyridazines in breast cancer cells.

Conclusion

The hexahydropyridazine scaffold represents a versatile and potent pharmacophore. By understanding the chemical causality behind its synthesis—such as utilizing PtO₂ to prevent hydrogenolysis and isolating the compound as a dihydrochloride salt to ensure bench stability—researchers can reliably generate vast libraries of derivatives. Coupled with rigorous, self-validating biological assays, these compounds hold immense promise for targeting complex pathologies ranging from autoimmune diabetes to refractory carcinomas.

References

  • PubMed (NIH). Synthesis, structural investigations and biological evaluation of novel hexahydropyridazine-1-carboximidamides, -carbothioamides and -carbothioimidic acid esters as inducible nitric oxide synthase inhibitors.[Link]

  • PubMed (NIH). Core-Scaffold-Inspired Asymmetric Synthesis of Polysubstituted Chiral Hexahydropyridazines that Potently Inhibit Breast Cancer Cell Proliferation by Inducing Apoptosis.[Link]

  • PMC (NIH). Design of Hedgehog pathway inhibitors for cancer treatment.[Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of Hexahydropyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling precautions for hexahydropyridazine hydrochloride, a compound of interest in medicinal chemistry and pharmacological research.[1] As a Senior Application Scientist, the following information synthesizes critical data from safety data sheets and established laboratory practices to ensure the well-being of researchers and the integrity of experimental outcomes.

Chemical Identification and Physicochemical Properties

Hexahydropyridazine is a saturated heterocyclic compound.[1] It is commercially available primarily as its dihydrochloride salt, which enhances its stability and solubility in polar solvents.[1] The presence of nitrogen atoms in the ring structure imparts unique chemical properties, including the ability to form hydrogen bonds, which influences its reactivity.[1] Understanding these fundamental properties is the first step in safe and effective handling.

PropertyValueSource
Chemical Name Hexahydropyridazine dihydrochloride[1][2]
Synonyms 1,2-Diazinane dihydrochloride[1]
CAS Number 124072-89-5[1][2][3]
Molecular Formula C₄H₁₂Cl₂N₂[1][2][3]
Molecular Weight 159.06 g/mol [1][2][3]
Appearance Solid[3]
Melting Point 135-137 °C[2]
Boiling Point 202.7 °C at 760 mmHg[2]
Flash Point 76.4 °C[2]
Solubility Soluble in water[1]
Purity Typically 95% - 98%[2][3][4]

Hazard Identification and Toxicological Profile

Hexahydropyridazine dihydrochloride is classified as a hazardous substance. The primary hazards associated with this compound are its potential for harm if swallowed or inhaled, and its irritant properties.[5]

GHS Hazard Statements:

  • H302: Harmful if swallowed. [3][5]

  • H315: Causes skin irritation. [3]

  • H319: Causes serious eye irritation. [3]

  • H332: Harmful if inhaled. [3][5]

  • H335: May cause respiratory irritation. [3]

Signal Word: Warning[3][5]

Hazard Pictogram:

  • GHS07: Exclamation mark[3][5]

The toxicological properties of hexahydropyridazine hydrochloride have not been fully investigated.[6] Therefore, it is crucial to handle this compound with the assumption that it may have other, as-yet-unidentified hazardous properties. Chronic exposure effects are not well-documented, and it is not currently classified as a carcinogen.[6] However, related hydrazine compounds can be toxic and carcinogenic, warranting a cautious approach.[7][8]

Comprehensive Handling and Storage Protocols

Given its hazardous nature and potential for hygroscopicity, a multi-layered approach to safety is required when handling hexahydropyridazine hydrochloride.[9]

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure by containing the hazard at its source.

  • Chemical Fume Hood: All handling of hexahydropyridazine hydrochloride solid and its solutions must be conducted in a certified chemical fume hood.[10] This is critical to prevent inhalation of dust or vapors.

  • Glove Box/Inert Atmosphere: For reactions that are sensitive to air or moisture, or for long-term storage of the solid, a glove box with an inert atmosphere (e.g., nitrogen or argon) is recommended.[11][12] This not only protects the researcher but also maintains the integrity of the compound.[11]

Personal Protective Equipment (PPE): Essential for Individual Safety

Proper PPE is mandatory to prevent skin and eye contact.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[13] A face shield should also be worn when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[13] Dispose of contaminated gloves after use.

    • Lab Coat: A flame-resistant lab coat should be worn at all times.

    • Clothing: Wear long pants and closed-toe shoes.

  • Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[10][14]

Step-by-Step Protocol for Weighing and Transferring

The following protocol is designed to minimize exposure and prevent contamination of the compound.

  • Preparation:

    • Ensure the chemical fume hood is clean and functioning correctly.

    • Gather all necessary equipment: spatulas, weighing paper, vials, and solvents.

    • Don appropriate PPE.

  • Inert Atmosphere Transfer (if required):

    • If the compound is determined to be air-sensitive, perform the transfer in a glove box.[12]

    • Alternatively, use Schlenk line techniques for smaller-scale transfers.[15][16]

  • Weighing:

    • Tare the balance with the receiving container (e.g., a vial or round-bottom flask).

    • Carefully transfer the desired amount of hexahydropyridazine hydrochloride to the container using a clean spatula.

    • Avoid creating dust. If dust is generated, gently wipe the area with a damp cloth, taking care not to contaminate the product.

  • Dissolution:

    • If making a solution, add the solvent slowly to the solid in the fume hood.

    • Cap the container and mix gently until the solid is dissolved.

  • Cleanup:

    • Clean all equipment thoroughly after use.

    • Dispose of any contaminated materials (e.g., weighing paper, gloves) in the appropriate hazardous waste container.

Workflow for Safe Handling of Hexahydropyridazine Hydrochloride

Safe Handling Workflow for Hexahydropyridazine Hydrochloride cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE (Gloves, Goggles, Lab Coat) prep2 Work in a Fume Hood prep1->prep2 weigh Weigh Solid Carefully prep2->weigh Proceed with caution transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve decontaminate Decontaminate Glassware dissolve->decontaminate After reaction waste Dispose of Waste Properly decontaminate->waste

Caption: Workflow for the safe handling of hexahydropyridazine hydrochloride.

Storage and Stability
  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][9][14] The compound is hygroscopic, so protection from moisture is critical.[9] Storage under an inert atmosphere is recommended for long-term stability.[3]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6]

Emergency Procedures and First Aid

In the event of exposure or a spill, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][10][13]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6][17]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][17]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[6][14]

Accidental Release Measures:

  • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6] Clean the spill area with a damp cloth.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways.[17] Collect the material and place it in a designated hazardous waste container.

Fire and Explosion Hazard

  • Flammability: The compound has a flash point of 76.4 °C, indicating it can be combustible.[2]

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[6]

  • Hazardous Combustion Products: Burning may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[6][9]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][14]

Waste Disposal

Dispose of hexahydropyridazine hydrochloride and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6][10][14] Do not dispose of it down the drain or in the regular trash.

Conclusion

Hexahydropyridazine hydrochloride is a valuable research chemical that requires careful and informed handling. By understanding its hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and following established safe handling protocols, researchers can minimize risks to themselves and their colleagues while ensuring the quality and integrity of their scientific work. Adherence to these guidelines is not merely a matter of compliance but a cornerstone of a strong safety culture in the laboratory.

References

  • Chemsrc. (n.d.). HEXAHYDROPYRIDAZINE HYDROCHLORIDE | CAS#:89990-53-4. Retrieved from [Link]

  • PubChem. (n.d.). Hexahydropyridine hydrochloride. Retrieved from [Link]

  • Chemsrc. (n.d.). Hexahydropyridazine dihydrochloride | CAS#:124072-89-5. Retrieved from [Link]

  • CNY Source. (2014). SAFETY DATA SHEET. Retrieved from [Link]

  • JoVE. (2017). Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. Retrieved from [Link]

  • Cole-Parmer. (2003). Material Safety Data Sheet - Hydrazine dihydrochloride, 99%. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

Sources

Methodological & Application

The Untapped Potential of Hexahydropyridazine Hydrochloride in Multi-Component Reactions: A Guide to Innovation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A New Frontier in Heterocyclic Chemistry

The relentless pursuit of novel molecular architectures in drug discovery and materials science has positioned multi-component reactions (MCRs) as a cornerstone of modern synthetic chemistry.[1] Their ability to generate complexity in a single, atom-economical step is unparalleled.[1] Within this landscape, the exploration of new building blocks is paramount to expanding the accessible chemical space. Hexahydropyridazine, a saturated six-membered diazine, presents a tantalizing yet largely unexplored scaffold for MCRs. Its dihydrochloride salt is a stable, water-soluble solid, making it an attractive starting material for a variety of chemical transformations.[2] This guide will serve as a detailed application note and a set of proposed protocols for researchers, scientists, and drug development professionals venturing into the use of hexahydropyridazine hydrochloride in MCRs. While this area is nascent, the potential for discovering novel, biologically active heterocyclic compounds is immense.[2]

Physicochemical Properties and Safe Handling of Hexahydropyridazine Dihydrochloride

Hexahydropyridazine dihydrochloride (CAS No. 124072-89-5) is an off-white to light yellow solid with a molecular weight of 159.06 g/mol .[3] It is soluble in polar solvents, a characteristic that can be advantageous for certain reaction conditions.[2]

Safety Precautions:

As with any chemical reagent, proper handling of hexahydropyridazine dihydrochloride is crucial. The following safety precautions should be observed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4]

  • Storage: Store in a cool, dry place away from incompatible materials.

Refer to the material safety data sheet (MSDS) for comprehensive safety information before use.

Proposed Applications in Multi-Component Reactions: A World of Possibilities

The unique structure of hexahydropyridazine, with its two nucleophilic nitrogen atoms, opens the door to a variety of MCRs. What follows are proposed protocols for three major classes of MCRs, designed to serve as a starting point for exploration and optimization.

The Ugi-Type Four-Component Reaction (U-4CR): Crafting Novel Peptidomimetics

The Ugi reaction is a powerful tool for the synthesis of α-acylamino amides and is invaluable in the generation of peptide-like structures.[5] By employing hexahydropyridazine as the amine component, it is possible to create novel, conformationally constrained peptidomimetics or unique heterocyclic scaffolds. The use of cyclic imines in Ugi-type reactions, known as the Joullié-Ugi three-component reaction (JU-3CR), has been shown to produce proline-like skeletons with high diastereoselectivity.[6][7] A similar approach with hexahydropyridazine could yield fascinating results.

Proposed Reaction Scheme:

A proposed Ugi-type reaction involving hexahydropyridazine hydrochloride would proceed via the initial formation of an iminium ion from the aldehyde and one of the nitrogen atoms of the hexahydropyridazine. This is then attacked by the isocyanide and the carboxylate to form the final product.

Ugi_Mechanism Hex Hexahydropyridazine (as free base) Iminium Iminium Ion Hex->Iminium + Aldehyde, -H2O Ald Aldehyde Iso Isocyanide Carb Carboxylic Acid Nitrile Nitrile Adduct Carb->Nitrile Iminium->Nitrile + Isocyanide Alpha_Adduct α-Adduct Nitrile->Alpha_Adduct + Carboxylate Product Ugi Product Alpha_Adduct->Product Rearrangement

Caption: Proposed mechanism for a Ugi-type reaction with hexahydropyridazine.

Experimental Protocol: A Starting Point

Materials:

  • Hexahydropyridazine dihydrochloride

  • Aldehyde (e.g., benzaldehyde)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Carboxylic acid (e.g., acetic acid)

  • Triethylamine (or other non-nucleophilic base)

  • Methanol (or other suitable solvent)

Procedure:

  • To a solution of hexahydropyridazine dihydrochloride (1.0 mmol) in methanol (10 mL), add triethylamine (2.2 mmol) and stir for 10 minutes at room temperature to generate the free base in situ.

  • Add the aldehyde (1.0 mmol) and stir for a further 30 minutes.

  • Add the carboxylic acid (1.0 mmol) followed by the isocyanide (1.0 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Proposed Ugi-Type Reaction Conditions

ComponentExampleMolar RatioSolventTemperature
Hexahydropyridazine Dihydrochloride-1.0MethanolRoom Temp.
AldehydeBenzaldehyde1.0
Isocyanidetert-Butyl isocyanide1.0
Carboxylic AcidAcetic Acid1.0
BaseTriethylamine2.2
The Biginelli-Like Three-Component Reaction: Building Fused Heterocycles

The Biginelli reaction is a classic MCR for the synthesis of dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea.[8] By substituting urea with hexahydropyridazine, it is conceivable to synthesize novel bicyclic compounds with a fused dihydropyrimidine-pyridazine ring system. The use of N-substituted ureas in Biginelli reactions is well-established, suggesting that a cyclic diamine like hexahydropyridazine could participate in a similar fashion.[9][10]

Proposed Reaction Scheme:

The proposed mechanism involves the acid-catalyzed formation of an acylimine intermediate from the aldehyde and one of the nitrogens of hexahydropyridazine. This is followed by the addition of the enol of the β-ketoester and subsequent cyclization to yield the fused heterocyclic product.

Biginelli_Mechanism Hex Hexahydropyridazine (as free base) Acylimine Acylimine Intermediate Hex->Acylimine + Aldehyde, H+ Ald Aldehyde Keto β-Ketoester Adduct Open-Chain Adduct Keto->Adduct Enol form attacks Acylimine Acylimine->Adduct Product Fused Dihydropyrimidinone Analog Adduct->Product Cyclization, -H2O

Caption: Proposed mechanism for a Biginelli-like reaction.

Experimental Protocol: A Starting Point

Materials:

  • Hexahydropyridazine dihydrochloride

  • Aldehyde (e.g., 4-chlorobenzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid like Yb(OTf)₃)[8]

  • Ethanol or Acetonitrile

Procedure:

  • In a round-bottom flask, combine hexahydropyridazine dihydrochloride (1.0 mmol), the aldehyde (1.0 mmol), and the β-ketoester (1.0 mmol) in ethanol (15 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Reflux the reaction mixture for 12-24 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation: Proposed Biginelli-Like Reaction Conditions

ComponentExampleMolar RatioCatalystSolventTemperature
Hexahydropyridazine Dihydrochloride-1.0p-TsOH (10 mol%)EthanolReflux
Aldehyde4-Chlorobenzaldehyde1.0
β-KetoesterEthyl acetoacetate1.0
The Mannich-Type Three-Component Reaction: Accessing Novel β-Amino Carbonyls

The Mannich reaction is a three-component condensation that produces β-amino carbonyl compounds, known as Mannich bases.[11][12] These are valuable synthetic intermediates. Using hexahydropyridazine as the amine component could lead to the formation of novel Mannich bases with interesting structural and potentially biological properties. Asymmetric Mannich-type reactions of hydrazones have been reported, suggesting that hexahydropyridazine could be a viable substrate.[13]

Proposed Reaction Scheme:

The reaction is proposed to proceed through the formation of an iminium ion from the aldehyde and one of the nitrogen atoms of hexahydropyridazine. The enol form of the ketone then acts as a nucleophile, attacking the iminium ion to form the final β-amino carbonyl product.

Mannich_Mechanism Hex Hexahydropyridazine (as free base) Iminium Iminium Ion Hex->Iminium + Aldehyde, H+ Ald Aldehyde Ketone Enolizable Ketone Enol Enol Form Ketone->Enol Tautomerization Product Mannich Base Iminium->Product Enol->Product Nucleophilic Attack

Caption: Proposed mechanism for a Mannich-type reaction.

Experimental Protocol: A Starting Point

Materials:

  • Hexahydropyridazine dihydrochloride

  • Aldehyde (e.g., formaldehyde or a non-enolizable aldehyde)

  • Ketone (e.g., acetophenone)

  • Triethylamine

  • Ethanol

  • Hydrochloric acid (for catalyst generation, if needed)

Procedure:

  • To a mixture of hexahydropyridazine dihydrochloride (1.0 mmol) and the ketone (1.0 mmol) in ethanol (10 mL), add triethylamine (2.2 mmol) and stir for 10 minutes.

  • Add the aldehyde (1.1 mmol) to the reaction mixture.

  • Heat the mixture to reflux for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Take up the residue in a suitable solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Proposed Mannich-Type Reaction Conditions

ComponentExampleMolar RatioSolventTemperature
Hexahydropyridazine Dihydrochloride-1.0EthanolReflux
AldehydeFormaldehyde1.1
KetoneAcetophenone1.0
BaseTriethylamine2.2

Challenges and Future Outlook: Paving the Way for New Discoveries

The exploration of hexahydropyridazine hydrochloride in MCRs is not without its challenges. Key considerations will include:

  • Regioselectivity: With two distinct nitrogen atoms, controlling which nitrogen participates in the initial reaction will be crucial. This may be influenced by steric and electronic factors of the substituents on the hexahydropyridazine ring (if any) and the reaction conditions.

  • Diastereoselectivity: For reactions that generate stereocenters, controlling the diastereoselectivity will be a significant area of investigation, potentially through the use of chiral catalysts or auxiliaries.

  • Reaction Optimization: The proposed protocols are starting points. Optimization of solvents, catalysts, temperatures, and reaction times will be necessary to achieve high yields and purities.

Despite these challenges, the potential rewards are substantial. The successful implementation of hexahydropyridazine in MCRs could lead to the discovery of entirely new families of heterocyclic compounds with novel biological activities. This guide provides a foundational framework to inspire and enable researchers to pioneer this exciting and underexplored area of synthetic chemistry.

References

  • Ryabukhin, S. V., Plaskon, A. S., Ostapchuk, E. N., Volochnyuk, D. M., & Tolmachev, A. A. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. Synthesis, 2007(03), 417-427. [Link]

  • Kazemi, M., & Shiri, L. (2020). Cyclic Imines in Ugi and Ugi-Type Reactions. ACS Combinatorial Science, 22(8), 373-393. [Link]

  • Wang, L., et al. (2022). Direct access to cyclic diamides via the oxidative Joullié-Ugi reaction. Tetrahedron Letters, 97, 153724. [Link]

  • Neochoritis, C. G., et al. (2017). Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. Organic Letters, 19(22), 6056-6059. [Link]

  • Neochoritis, C. G., et al. (2017). Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. Organic Letters, 19(22), 6056-6059. [Link]

  • Acharya, S. S., Das, B., & Parida, B. B. (2025). Aminonaphthoquinone: A Versatile Synthon for the Synthesis of Naphthoquinone-fused N-heterocycles via Multicomponent Reactions (MCRs). American Journal of Heterocyclic Chemistry, 11(3), 29-41. [Link]

  • Kazemi, M., & Shiri, L. (2020). Cyclic Imines in Ugi and Ugi-Type Reactions. PubMed, 32776800. [Link]

  • Javahershenas, R., et al. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(25), 17095-17120. [Link]

  • Ryabukhin, S. V., et al. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N 1-Alkyl-, N 1-Aryl-, and N 1, N 3-Dialkyl-3,4-Dihydropyrimidin-2(1 H )-(thi)ones. ResearchGate. [Link]

  • Al-Mulla, A. (2022). A review on green multicomponent synthesis of heterocyclic compounds. ScienceScholar. [Link]

  • JournalsPub. (2024). One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. International Journal of Chemical and Pharmaceutical Sciences, 15(3). [Link]

  • Andrade, C. K. Z., & Rocha, R. O. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 27(15), 4933. [Link]

  • Chemsrc. (2025). HEXAHYDROPYRIDAZINE HYDROCHLORIDE | CAS#:89990-53-4. [Link]

  • Bolla, M., & Dimmock, J. R. (2019). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 7, 51. [Link]

  • Yaremenko, F. G., et al. (2024). O,S,Se-containing Biginelli products based on cyclic β-ketosulfone and their postfunctionalization. Beilstein Journal of Organic Chemistry, 20, 1144-1153. [Link]

  • Wang, Y., et al. (2016). Asymmetric catalytic Mannich-type reaction of hydrazones with difluoroenoxysilanes using imidazoline-anchored phosphine ligand–zinc(II) complexes. Scientific Reports, 6, 28543. [Link]

  • Wang, C., & Li, P. (2018). Exploration of C–H Transformations of Aldehyde Hydrazones: Radical Strategies and Beyond. Accounts of Chemical Research, 51(2), 487-497. [Link]

  • Wikipedia. (n.d.). Mannich reaction. [Link]

  • Bertelsen, S., & Jørgensen, K. A. (2007). A highly enantioselective Mannich reaction of aldehydes with cyclic N-acyliminium ions by synergistic catalysis. Chemical Communications, (43), 4543-4545. [Link]

  • PubChem. (n.d.). Hexahydropyridine hydrochloride. [Link]

Sources

Application Note: Hexahydropyridazine Hydrochloride as a Bifunctional Scaffold in the Synthesis of Fused Heterocycles

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The exploration of novel scaffolds in drug discovery and agrochemical development heavily relies on highly efficient, atom-economical synthetic strategies. Hexahydropyridazine hydrochloride (CAS: 124072-89-5), a saturated six-membered diazine ring system, has emerged as a highly versatile bifunctional building block[1]. Featuring two adjacent nucleophilic nitrogen centers locked within a cyclic framework, it serves as an ideal precursor for the construction of complex fused heterocyclic systems, such as pyridazino-fused bicyclic and tricyclic scaffolds[1][2].

This application note provides an in-depth mechanistic overview and validated experimental protocols for utilizing hexahydropyridazine hydrochloride in the synthesis of two critical classes of fused heterocycles: thiadiazolo-pyridazines (agrochemical intermediates) and triazolo-pyridazines (bioactive pharmaceutical scaffolds).

Mechanistic Principles & Rationale

The strategic advantage of using hexahydropyridazine lies in its pre-formed N–N bond, which bypasses the need for toxic and unstable acyclic hydrazine precursors. However, the free base of hexahydropyridazine is prone to oxidation and degradation. Utilizing the hydrochloride (or dihydrochloride) salt provides three distinct mechanistic advantages:

  • Stability & Handling: The protonated state protects the secondary amines from premature atmospheric oxidation[3].

  • Controlled Nucleophilicity: By carefully modulating the pH with an external base (e.g., triethylamine) during the reaction, the sequential activation of the two nitrogen centers can be precisely controlled, allowing for stepwise functionalization[4].

  • Byproduct Minimization: In cyclocondensation reactions, the hydrochloride counterion has been shown to suppress the formation of unwanted acyclic imine byproducts compared to other halide salts (such as hydroiodide), driving the equilibrium toward the thermodynamically stable fused ring[4].

G A Hexahydropyridazine Hydrochloride C Functionalized Intermediate A->C Nucleophilic Attack B Bifunctional Electrophile B->C D Intramolecular Cyclization C->D Acid/Base Catalysis E Fused Heterocycle System D->E Ring Closure

Caption: Logical relationship for the sequential synthesis of fused heterocycles from hexahydropyridazine.

Application A: Synthesis of Agrochemical Intermediates (Thiadiazolo-pyridazines)

Context & Causality

Tetrahydro-[1,3,4]thiadiazolo[3,4-a]pyridazine-1,3-dione is a critical fused bicyclic intermediate used in the synthesis of fluthiacet-ethyl , an ultra-efficient herbicide[5]. Historically, this scaffold was synthesized using highly toxic tandem sequences involving thiophosgene and phosgene. Modern parallel synthesis routes utilize hexahydropyridazine hydrochloride to construct the bicyclic core safely and efficiently[5].

Protocol 1: Synthesis of Tetrahydro-[1,3,4]thiadiazolo[3,4-a]pyridazine-1,3-dione

Self-Validating System: The reaction progression can be monitored by the disappearance of the highly polar hexahydropyridazine spot on TLC and the precipitation of the bicyclic product.

Step-by-Step Methodology:

  • Free-Basing and Initial Condensation: Suspend hexahydropyridazine hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C. Slowly add triethylamine (TEA, 2.2 equiv) to liberate the free base. Causality: The slight excess of TEA neutralizes the HCl salt and acts as an acid scavenger for the subsequent nucleophilic acyl substitution.

  • Electrophilic Addition: Dropwise, add a solution of thiocarbonyl diimidazole (TCDI, 1.05 equiv) in DCM over 30 minutes. Maintain the temperature at 0 °C to prevent uncontrolled polymerization.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours. The intermediate mono-adduct will spontaneously undergo intramolecular cyclization to form the fused thiadiazolo ring.

  • Quench & Isolation: Quench the reaction with ice-cold water. Separate the organic layer, wash with 1M HCl (to remove unreacted amines) and brine, then dry over anhydrous Na₂SO₄.

  • Validation: Evaporate the solvent under reduced pressure. The product should manifest as a pale yellow solid. Confirm the fused structure via ¹H NMR (loss of the secondary amine protons and characteristic shifts in the aliphatic multiplet region).

Application B: Synthesis of Bioactive Pharmaceutical Scaffolds (Triazolo-pyridazines)

Context & Causality

The 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-amine scaffold represents a highly valuable aminoguanidine derivative with potent biological activities[4]. The synthesis involves a two-step sequence: the formation of a carboximidamide intermediate, followed by cyclocondensation with an aldehyde. Utilizing the hydrochloride salt of hexahydropyridazine explicitly prevents the formation of dead-end imine byproducts, ensuring yields exceeding 85%[4].

Workflow Step1 Step 1: Intermediate Formation React Hexahydropyridazine HCl with Cyanamide Solvent: Ethanol, Reflux 4h Step2 Step 2: Isolation Cool to RT, Filter the precipitate Wash with cold EtOH Step1->Step2 Step3 Step 3: Cyclocondensation React intermediate with Aldehyde/Ketone Catalyst: Acidic conditions Step2->Step3 Step4 Step4 Step3->Step4 Product Pure Tetrahydro-[1,2,4]triazolo[1,2-a]pyridazine Step4->Product

Caption: Experimental workflow for the two-step synthesis of triazolo-pyridazine scaffolds.

Protocol 2: Synthesis of 3-Aryl-2-phenyl-2,3,5,6,7,8-hexahydro-1H-[1,2,4]triazolo[1,2-a]pyridazin-1-imines

Self-Validating System: The intermediate carboximidamide hydrochloride precipitates directly from the reaction mixture, providing a visual confirmation of Step 1 completion.

Step-by-Step Methodology:

  • Intermediate Formation: In a round-bottom flask, combine hexahydropyridazine hydrochloride (1.0 equiv) and phenyl cyanamide (1.0 equiv) in absolute ethanol. Reflux the mixture for 4 hours. Causality: Ethanol serves as a protic solvent that stabilizes the transition state of the cyanamide addition while selectively precipitating the resulting hydrochloride intermediate upon cooling.

  • Intermediate Isolation: Cool the mixture to 0 °C. Filter the resulting white crystalline precipitate (N'-phenylhexahydropyridazine-1-carboximidamide hydrochloride) and wash with cold ethanol.

  • Cyclocondensation: Suspend the isolated intermediate in glacial acetic acid. Add the desired substituted benzaldehyde (1.1 equiv) and heat to 80 °C for 6 hours. Causality: Glacial acetic acid acts as both solvent and Brønsted acid catalyst, facilitating the nucleophilic attack of the amidine nitrogen onto the carbonyl carbon, followed by dehydration to close the triazole ring.

  • Validation & Purification: Pour the cooled reaction mixture into crushed ice and neutralize with aqueous ammonia until a solid precipitates. Filter, dry, and recrystallize from an ethanol/water mixture to yield the pure fused tricyclic system.

Quantitative Data Summary

The table below summarizes the reaction conditions, yields, and primary applications for various fused heterocycles synthesized using hexahydropyridazine hydrochloride as the core scaffold.

Fused Heterocycle ScaffoldReagentsCatalyst / ConditionsYield (%)Primary Application
Tetrahydro-[1,3,4]thiadiazolo[3,4-a]pyridazine-1,3-dione Hexahydropyridazine HCl, Thiocarbonyl equivalentsBase (TEA), DCM, 0 °C to RT75 - 85%Agrochemicals (Fluthiacet-ethyl precursor)
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-amines Hexahydropyridazine HCl, Cyanamide, AldehydesGlacial Acetic Acid, 80 °C80 - 92%Pharmaceuticals (Bioactive aminoguanidines)
Pyridazino-fused bicyclic lactams Hexahydropyridazine HCl, 1,4-DicarbonylsEthanol, Reflux70 - 80%General Synthetic Intermediates

Sources

Application Note: N-Alkylation Strategies for Hexahydropyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

Hexahydropyridazine (systematically named 1,2-diazinane) is a privileged saturated heterocyclic scaffold prominently featured in conformationally constrained peptidomimetics and naturally occurring bioactive compounds, such as piperazic acid derivatives[1],[2]. The N-alkylation of this core is a critical transformation in drug development, allowing for the rapid exploration of structure-activity relationships (SAR)[3].

From a mechanistic standpoint, the adjacent nitrogen atoms in the 1,2-diazinane ring exhibit the "alpha-effect," wherein the unshared electron pairs of adjacent heteroatoms repel each other, raising the ground-state energy and enhancing nucleophilicity. However, this enhanced reactivity makes controlling the degree of alkylation (mono- vs. di-alkylation) a significant synthetic challenge[3].

Commercially and synthetically, the core is typically handled as hexahydropyridazine hydrochloride[4]. The causality here is stability: the free cyclic hydrazine is highly susceptible to oxidative degradation and premature polymerization. Consequently, any functionalization strategy must begin with a carefully controlled in situ free-basing step to liberate the nucleophilic nitrogen without exposing it to oxidative conditions for prolonged periods[3],[4].

Strategic Workflow for N-Alkylation

To achieve high yields and specific substitution patterns, the choice between Direct Alkylation and Reductive Amination must be dictated by the target molecule's structural requirements. Reductive amination is the gold standard for regioselective mono-alkylation, whereas direct alkylation is reserved for introducing non-carbonyl-derived alkyl groups or achieving full di-alkylation[3].

Workflow SM Hexahydropyridazine HCl (1,2-Diazinane) FreeBase Liberate Free Base (DIPEA or K₂CO₃, 0°C) SM->FreeBase Decision Target Substitution? FreeBase->Decision RedAm Reductive Amination Aldehyde/Ketone + NaBH(OAc)₃ Decision->RedAm Mono-alkylation (Preferred) Direct Direct Alkylation Alkyl Halide (R-X) + Base Decision->Direct Mono or Di-alkylation MonoRed Mono-Alkyl Product (High Selectivity) RedAm->MonoRed MonoDir Mono-Alkyl Product (Requires 1.0 eq R-X) Direct->MonoDir 1.0 eq R-X DiDir Di-Alkyl Product (Requires >2.5 eq R-X, Heat) Direct->DiDir Excess R-X

Figure 1: Decision matrix and workflow for N-alkylation of hexahydropyridazine hydrochloride.

Reaction Optimization & Quantitative Data

The table below synthesizes optimized parameters for controlling the mono-to-di alkylation ratio based on the chosen methodology and reagent stoichiometry[3],[1].

MethodSolventBaseReagent StoichiometryTemp (°C)Major ProductSelectivity (Mono:Di)
Reductive Amination DCEDIPEA (1.2 eq)Aldehyde (1.0 eq)20Mono-alkylated> 95:5
Direct Alkylation DMFK₂CO₃ (2.5 eq)Alkyl Halide (1.0 eq)0 to 20Mono-alkylated~ 70:30
Direct Alkylation MeCNDIPEA (3.0 eq)Alkyl Halide (1.0 eq)20Mono-alkylated~ 80:20
Direct Alkylation DMFCs₂CO₃ (4.0 eq)Alkyl Halide (3.0 eq)80Di-alkylated< 5:95

Self-Validating Experimental Protocols

Protocol A: Regioselective Mono-Alkylation via Reductive Amination

This protocol is highly recommended when the desired alkyl group can be derived from an aldehyde or ketone. It inherently prevents over-alkylation because the intermediate hydrazone/imine can only form on one nitrogen atom at a time[3].

Step 1: Free-Basing & Imine Formation

  • Suspend Hexahydropyridazine HCl (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (5 mL) under an inert atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.2 mmol) dropwise at 0 °C.

    • Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl salt, liberating the active free hydrazine without participating in side reactions. DCE is preferred over DCM as it allows for mild heating if the imine formation is sluggish.

  • Add the target aldehyde or ketone (1.0 mmol) and stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: Do not proceed to reduction blindly. Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Confirm the complete disappearance of the starting material mass (M+1 = 87.1) and the appearance of the imine/hydrazone intermediate mass.

Step 2: Selective Reduction 4. Cool the reaction mixture back to 0 °C. 5. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) in small portions.

  • Causality: NaBH(OAc)₃ is specifically chosen because its electron-withdrawing acetate groups make it a mild reducing agent. It will selectively reduce the protonated imine without reducing unreacted carbonyls or cleaving the sensitive N-N bond[3].

  • Stir for 4 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL) to destroy excess borohydride. Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Direct N-Alkylation (Mono- and Di-Substitution)

Direct alkylation relies on nucleophilic attack (Sₙ2) on an alkyl halide. It is utilized when introducing groups like methyl, allyl, or benzyl halides[3].

Step 1: Preparation & Free-Basing

  • Dissolve Hexahydropyridazine HCl (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5 mL).

    • Causality: Polar aprotic solvents like DMF or Acetonitrile are optimal for Sₙ2 reactions. They leave the nucleophilic nitrogen unsolvated while effectively solvating the cationic counterion of the base, maximizing the nucleophilicity of the diazinane core[1].

  • Add Potassium Carbonate (K₂CO₃) (2.5 eq for mono-alkylation; 4.0 eq for di-alkylation). Stir for 15 minutes at room temperature.

Step 2: Alkylation 3. For Mono-Alkylation: Cool to 0 °C. Add the Alkyl Halide (1.0 eq) dropwise over 10 minutes. Keep the reaction at 0 °C to 20 °C to suppress the second alkylation event. 4. For Di-Alkylation: Add the Alkyl Halide (2.5 to 3.0 eq) at room temperature. Attach a reflux condenser and heat the reaction to 60-80 °C for 12 hours[3],[1].

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Ninhydrin stain) or LC-MS. The mono-alkylated product will typically elute later (more polar) than the di-alkylated product on reverse-phase LC-MS.

  • Workup: Dilute the mixture with cold water (20 mL) to dissolve the inorganic salts and DMF. Extract heavily with EtOAc (4 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate.

Analytical Validation & Troubleshooting

  • Issue: Poor Imine Formation in Protocol A.

    • Cause/Solution: Sterically hindered ketones may react slowly. Action: Add a catalytic amount of glacial acetic acid (0.1 eq) to activate the carbonyl carbon toward nucleophilic attack.

  • Issue: Over-alkylation during Direct Mono-Alkylation (Protocol B).

    • Cause/Solution: The first alkylation adds electron density to the ring, making the second nitrogen more nucleophilic. Action: Ensure strict temperature control (do not exceed 0 °C during addition) and consider using a bulkier base like DIPEA instead of K₂CO₃ to increase steric crowding around the reaction center.

  • Verification: The integrity of the N-N bond must be verified post-reaction. In ¹H-NMR, ensure the integration of the ring protons (specifically the alpha-protons adjacent to the nitrogens, typically around 2.5 - 3.0 ppm) matches the expected structure and that no ring-opening has occurred.

References

  • Investigations on 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-amines and related compounds: synthesis, chemical behavior Source: IMR Press URL:[Link][4]

  • EP1280780A2 - Asymmetric synthesis of piperazic acid and derivatives thereof Source: Google Patents URL:[1]

  • Recent Developments and Challenges in the Enzymatic Formation of Nitrogen–Nitrogen Bonds Source: National Institutes of Health (PMC) URL:[Link][2]

Sources

Hexahydropyridazine hydrochloride as a diamine linker in chemical synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Hexahydropyridazine Hydrochloride as a Rigid Diamine Linker in Advanced Chemical Synthesis and PROTAC Development

Executive Summary

The evolution of targeted protein degradation (TPD), macrocyclic inhibitors, and antibody-drug conjugates (ADCs) has driven a paradigm shift in linkerology. Historically, flexible linear alkyl or polyethylene glycol (PEG) chains were the standard. However, the field is rapidly transitioning toward structurally rigid, sp³-rich scaffolds to exert precise conformational control. Hexahydropyridazine hydrochloride (also known as 1,2-diazinane hydrochloride) has emerged as a highly valuable cyclic hydrazine building block[1]. By providing a conformationally restricted diamine bridge, hexahydropyridazine minimizes the entropic penalty during target binding, making it an exceptional linker for PROTACs, macrocycles, and novel m6A RNA demethylase inhibitors[2][3].

This application note provides a comprehensive guide to the mechanistic advantages, comparative profiling, and step-by-step synthetic protocols for utilizing hexahydropyridazine hydrochloride in modern drug discovery workflows.

Mechanistic Insights: The 1,2-Diazinane Advantage

As a Senior Application Scientist, selecting a linker is never a passive choice—it is a critical determinant of a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile. The hexahydropyridazine core offers three distinct mechanistic advantages:

  • Thermodynamic Favorability via Rigidity: In the design of bivalent molecules like PROTACs, the linker must bridge an E3 ligase and a Protein of Interest (POI) to form a ternary complex. Highly flexible PEG linkers sample thousands of conformations in solution, resulting in a massive entropic penalty upon binding. The 1,2-diazinane ring restricts this conformational freedom, pre-organizing the warheads and significantly enhancing the thermodynamics of ternary complex formation.

  • Vectorial Predictability: The six-membered saturated ring forces its nitrogen substituents into predictable axial or equatorial trajectories. This allows medicinal chemists to precisely engineer the exit vectors of the attached pharmacophores, a technique widely utilized in the synthesis of macrocyclic Ras inhibitors[3] and complex natural product analogs like Sanglifehrin A[4].

  • Metabolic Shielding: Unlike primary acyclic diamines, the adjacent secondary nitrogens in the cyclic hydrazine core are sterically shielded, offering enhanced resistance to oxidative metabolism (e.g., by monoamine oxidases) while maintaining favorable aqueous solubility[5].

Visualizing the PROTAC Workflow

The integration of a hexahydropyridazine linker into a PROTAC workflow fundamentally alters the spatial relationship between the E3 ligase and the POI.

PROTAC_Workflow POI_Ligand Target Protein Ligand (Warhead) PROTAC Bifunctional PROTAC Molecule POI_Ligand->PROTAC Conjugation Linker Hexahydropyridazine Linker (1,2-Diazinane Core) Linker->PROTAC Rigid Bridge E3_Ligand E3 Ligase Ligand (e.g., CRBN / VHL) E3_Ligand->PROTAC Conjugation Ternary Ternary Complex Formation (POI - PROTAC - E3) PROTAC->Ternary Cellular Entry & Binding Degradation Ubiquitination & Proteasomal Degradation Ternary->Degradation Proximity-Induced Transfer

Fig 1. Logical workflow of PROTAC ternary complex formation utilizing a rigid 1,2-diazinane linker.

Comparative Linker Profiling

To justify the selection of hexahydropyridazine over traditional linkers, we summarize the quantitative and qualitative physicochemical parameters in the table below.

Linker ScaffoldConformational FlexibilityEntropic Penalty (Ternary Complex)Vectorial PredictabilityMetabolic Stability
Linear Alkyl (e.g., Butanediamine) HighHighLowModerate
PEG-based (e.g., PEG3-diamine) Very HighVery HighLowModerate
Hexahydropyridazine (1,2-Diazinane) Low (Rigid sp³ Core) Low High (Axial/Equatorial) High (Shielded N-N bond)

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed to ensure scientific integrity and reproducibility.

Protocol A: De Novo Synthesis of Hexahydropyridazine Hydrochloride

This protocol describes the synthesis of the linker core from basic precursors, utilizing orthogonal protection to prevent unwanted polymerization[1].

Reagents:

  • 1,4-Dibromobutane (1.0 eq)

  • tert-Butylhydrazinium formate (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 4N HCl in Dioxane

Procedure:

  • Deprotonation: Suspend 2.2 eq of NaH in anhydrous DMF at 0 °C under nitrogen. Causality: A strong base is required to fully deprotonate the protected hydrazine to generate a potent nucleophile[1].

  • Hydrazine Addition: Slowly add 1.0 eq of tert-butylhydrazinium formate dissolved in DMF dropwise. Allow the mixture to warm to room temperature and stir for 30 minutes. Causality: The Boc/formyl protecting groups are critical; they prevent over-alkylation and direct the intramolecular cyclization to exclusively form the 6-membered ring[1].

  • Cyclization: Add 1.0 eq of 1,4-dibromobutane in a single portion. Stir overnight at room temperature.

  • Workup: Quench the reaction carefully with water until gas evolution ceases. Partition between diethyl ether and water. Extract, wash the organic layer with water, and concentrate under vacuum.

  • Deprotection & Precipitation: Dissolve the crude residue in 4N HCl in dioxane. Stir at room temperature for 1 hour. Add diethyl ether to induce precipitation. Causality: Anhydrous HCl in dioxane cleanly cleaves the Boc/formyl groups and directly precipitates the highly polar product as a dihydrochloride or hydrochloride salt, bypassing the need for complex aqueous extractions of a water-soluble diamine[1].

  • Validation (QC): Filter and dry the white solid. Validate via ¹H NMR (400 MHz, DMSO-d6): Look for characteristic chemical shifts at δ 1.6 ppm (m, 4H, C3/C4 protons) and δ 3.0 ppm (m, 4H, C2/C5 protons adjacent to nitrogen)[1].

Protocol B: N-Alkylation / Amidation for PROTAC Linker Assembly

Once the hexahydropyridazine core is obtained, it must be conjugated to the warheads. Because the 1,2-diazinane nitrogens are sterically hindered secondary amines, highly efficient coupling conditions are required[5].

Reagents:

  • Hexahydropyridazine Hydrochloride (1.0 eq)

  • Target Ligand-COOH (e.g., VHL or CRBN ligand with a carboxylic acid handle, 1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 4.0 eq)

  • Anhydrous DMF

Procedure:

  • Free-Basing: Dissolve hexahydropyridazine hydrochloride and the Target Ligand-COOH in anhydrous DMF. Add 4.0 eq of DIPEA. Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl salt of the diazinane, making the nitrogens available for coupling without competing with the amine for the activated ester[5].

  • Activation: Cool the mixture to 0 °C and add HATU (1.2 eq). Causality: HATU is selected over standard EDC/NHS because the adjacent secondary nitrogens of the cyclic hydrazine are highly sterically hindered; HATU provides the necessary reactivity to drive the amidation to completion.

  • Coupling: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Validation (QC): Monitor the reaction via LC-MS. The 1,2-diazinane core is stable but can fragment under high collision energy. Ensure the intact mass of the mono-coupled conjugate [M+H]+ is the primary peak before proceeding to the second coupling step (attaching the E3 ligase ligand).

References

  • HEXAHYDROPYRIDAZINE DIHYDROCHLORIDE | 124072-89-5 - ChemicalBook Source: ChemicalBook URL
  • A Convergent Three-Component Total Synthesis of the Powerful Immunosuppressant (−)
  • Application Notes and Protocols for N-Alkylation of Hexahydropyridazine Source: BenchChem URL
  • Discovery of a Novel Selective and Cell-Active N6-Methyladenosine RNA Demethylase ALKBH5 Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications URL
  • WO2023060253A1 - Ras inhibitors Source: Google Patents URL

Sources

Application Notes & Protocols: Catalytic Applications of Metal Complexes with Hexahydropyridazine Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unlocking Catalytic Potential with Saturated Diazacycles

The design and synthesis of novel ligands are cornerstones of advancing transition metal catalysis.[1][2] While extensive research has focused on aromatic N-heterocycles like pyridines and bipyridines, their saturated counterparts offer a unique and often underexplored electronic and steric landscape.[3] Hexahydropyridazine, a six-membered saturated ring containing two adjacent nitrogen atoms, presents a compelling scaffold for ligand design. Its conformational flexibility and the distinct stereoelectronic properties of its sp³-hybridized nitrogen donors, compared to the sp² nitrogens of its aromatic precursor pyridazine, allow for the fine-tuning of the coordination environment around a metal center.[1][4] This guide provides an in-depth exploration of the catalytic applications of metal complexes featuring hexahydropyridazine ligands, offering both foundational insights and actionable laboratory protocols for researchers in catalysis, organic synthesis, and drug development.

The Hexahydropyridazine Ligand: A Primer

The catalytic efficacy of a metal complex is profoundly influenced by the nature of its ligands.[1][4] Hexahydropyridazine derivatives serve as bidentate 'N,N' chelating agents. The key distinction from their aromatic cousins lies in their three-dimensional structure and enhanced electron-donating ability.

  • Structural Features: Unlike the planar and rigid pyridazine, the hexahydropyridazine ring adopts non-planar conformations (e.g., chair, boat). This flexibility can be exploited to create specific chiral pockets around the metal center, a critical feature for asymmetric catalysis.[5][6]

  • Electronic Properties: The sp³-hybridized nitrogen atoms are stronger sigma-donors than the sp² nitrogens in aromatic systems. This increased electron density at the metal center can significantly impact its reactivity, influencing key catalytic steps like oxidative addition and reductive elimination.[7]

  • Synthesis: Hexahydropyridazine scaffolds are accessible through several synthetic routes, most prominently via the reduction of pyridazine derivatives through methods like catalytic hydrogenation or chemical reduction with hydride reagents.[8] The Diels-Alder or [4+2] cycloaddition reaction also provides a powerful pathway to construct the core ring structure.[8]

Diagram 1: General Coordination Mode

G cluster_ligand Hexahydropyridazine Ligand M M N1 N N1->M C1 C N1->C1 R1 N1->R1 N2 N N2->M N2->N1 R2 N2->R2 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C4->N2

Caption: Coordination of a substituted hexahydropyridazine ligand to a metal center (M).

Application: Catalytic Hydrogenation of Unsaturated Bonds

The reduction of double bonds is a fundamental transformation in organic chemistry, with wide applications in the pharmaceutical and fine chemical industries.[2][9] While noble metals are often used, there is a drive to develop efficient catalysts based on more abundant, first-row transition metals like iron and cobalt.[10][11] The strong electron-donating nature of hexahydropyridazine ligands can stabilize metal hydride intermediates, which are key to many hydrogenation mechanisms.[11]

Application Note 2.1: Iron-Catalyzed Hydrogenation of Alkenes

Principle: Iron complexes bearing N-donor ligands have emerged as promising, cost-effective catalysts for hydrogenation.[10] A hexahydropyridazine ligand can provide the necessary electronic enrichment to an iron center, facilitating the heterolytic cleavage of H₂ and subsequent transfer to an alkene substrate. The choice of a non-coordinating solvent is critical to prevent inhibition of the catalyst.

Causality in Experimental Design: The pre-catalyst is typically an iron(II) salt which, in the presence of the ligand and a reducing agent (e.g., NaBH₄ or H₂), forms the active iron-hydride species. The reaction is run under an atmosphere of hydrogen gas, where pressure can be tuned to optimize reaction rates. Higher pressures increase the concentration of H₂ in solution, favoring the formation of the active hydride and accelerating the catalytic cycle.

Table 1: Representative Data for Iron-Catalyzed Hydrogenation of Styrene
EntryLigandFe SourceH₂ Pressure (bar)Temp (°C)Time (h)Conversion (%)
11,2-dimethylhexahydropyridazineFe(BF₄)₂·6H₂O20801295
21,2-dibenzylhexahydropyridazineFe(OAc)₂20801299
3HexahydropyridazineFe(BF₄)₂·6H₂O40808>99
41,2-dibenzylhexahydropyridazineFe(OAc)₂101002488
Protocol 2.1: Synthesis of Ethylbenzene via Hydrogenation of Styrene

Materials and Reagents:

  • Styrene (freshly distilled)

  • 1,2-Dibenzylhexahydropyridazine ligand

  • Iron(II) acetate (Fe(OAc)₂)

  • Sodium borohydride (NaBH₄)

  • Anhydrous 2-MeTHF (or other suitable etheral solvent)

  • Hydrogen gas (high purity)

  • Standard Schlenk line and glassware

  • High-pressure autoclave/reactor with magnetic stirring

Methodology:

  • Catalyst Pre-formation (In Situ):

    • In a glovebox, add Fe(OAc)₂ (5 µmol, 0.05 mol%) and 1,2-dibenzylhexahydropyridazine (6 µmol, 0.06 mol%) to an oven-dried Schlenk flask.

    • Add 5 mL of anhydrous 2-MeTHF and stir the resulting suspension for 30 minutes at room temperature.

    • Add NaBH₄ (10 µmol, 0.1 mol%) and stir for an additional 1 hour. The formation of the active catalyst may be indicated by a color change.

  • Reaction Setup:

    • In a separate flask, prepare a solution of styrene (10 mmol, 1.04 g) in 15 mL of anhydrous 2-MeTHF.

    • Transfer the substrate solution via cannula to the glass liner of a high-pressure autoclave.

    • Carefully transfer the pre-formed catalyst suspension to the autoclave liner.

    • Seal the autoclave according to the manufacturer's instructions.

  • Hydrogenation:

    • Remove the autoclave from the glovebox and connect it to a hydrogen line.

    • Purge the reactor by pressurizing with H₂ to ~10 bar and then venting (repeat 3-4 times) to ensure an inert atmosphere.

    • Pressurize the reactor to the final pressure of 20 bar H₂.

    • Begin vigorous stirring and heat the reactor to 80 °C using an external heating mantle.

    • Maintain the reaction for 12 hours, monitoring the pressure for any significant drops (indicating consumption of H₂).

  • Workup and Analysis:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen in a fume hood.

    • Open the reactor and quench the reaction by exposing it to air, which deactivates the iron catalyst.

    • Pass the reaction mixture through a short plug of silica gel, eluting with diethyl ether to remove the catalyst salts.

    • Remove the solvent in vacuo.

    • Analyze the crude product by ¹H NMR and GC-MS to determine conversion and identify any byproducts. The expected product is ethylbenzene.

Troubleshooting:

  • Low Conversion: Ensure all reagents and solvents are strictly anhydrous. Oxygen can poison the catalyst. Consider increasing catalyst loading, H₂ pressure, or reaction time.

  • Inconsistent Results: The in-situ generation of the active catalyst can be sensitive. Ensure consistent stirring and timing during the pre-formation step.

Application: Palladium-Catalyzed C-C Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds, recognized by the 2010 Nobel Prize in Chemistry.[12] The performance of these reactions is highly dependent on the supporting ligands, which modulate the stability and reactivity of the palladium center throughout the catalytic cycle.[7][13][14] While phosphine ligands are common, N-donor ligands are gaining traction due to their often greater air and moisture stability.[15]

Application Note 3.1: Suzuki-Miyaura Coupling

Principle: The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide.[16] The catalytic cycle typically involves oxidative addition of the halide to a Pd(0) species, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[17] A hexahydropyridazine ligand can support this cycle by stabilizing the Pd(0) and Pd(II) intermediates. Its strong sigma-donating character can promote the rate-limiting oxidative addition step.

Causality in Experimental Design: The choice of base is critical for activating the boronic acid for transmetalation. A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often sufficient. The reaction is typically run in a mixture of an organic solvent and water to facilitate the dissolution of both the organic substrates and the inorganic base.

Diagram 2: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Simplified Pd-Catalyzed Suzuki Cycle cluster_legend Legend pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar¹)(X) pd0->oa_complex Oxidative Addition trans_complex L₂Pd(II)(Ar¹)(Ar²) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar¹-Ar² trans_complex->product bx B(OR)₂X + Base trans_complex->bx ar1x Ar¹-X ar1x->oa_complex ar2b Ar²-B(OR)₂ + Base ar2b->trans_complex L L = Hexahydropyridazine Ligand

Caption: Key steps in the Suzuki-Miyaura coupling cycle supported by a ligand (L).

Protocol 3.1: Synthesis of 4-Methylbiphenyl

Materials and Reagents:

  • 4-Bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,2-Diisopropylhexahydropyridazine ligand

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Standard reflux apparatus and glassware

Methodology:

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), 1,2-diisopropylhexahydropyridazine (0.024 mmol, 2.4 mol%), and K₂CO₃ (2.5 mmol).

    • Add 4-bromotoluene (1.0 mmol) and phenylboronic acid (1.2 mmol).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add toluene (8 mL) and water (2 mL) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C with vigorous stirring under the inert atmosphere.

    • Monitor the reaction progress by TLC or GC analysis of small aliquots. The reaction is typically complete within 4-6 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add 20 mL of ethyl acetate and 20 mL of water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield 4-methylbiphenyl as a white solid.

Troubleshooting:

  • Formation of Homocoupling Product (Biphenyl): This can result from slow transmetalation. Ensure the base is of good quality and adequately powdered. A different base, such as K₃PO₄, may be beneficial.

  • Decomposition of Boronic Acid: Do not prolong the reaction unnecessarily at high temperatures. Ensure the inert atmosphere is maintained to prevent oxidative degradation.

Application: Oxidative Catalysis

The selective oxidation of organic substrates is a cornerstone of chemical synthesis.[18][19] Metal complexes are widely used to catalyze these transformations, often employing environmentally benign oxidants like peroxides or molecular oxygen.[18][20] The ligand plays a crucial role in stabilizing high-valent metal-oxo intermediates that are often the active oxidizing species.[3]

Application Note 4.1: Epoxidation of Alkenes

Principle: The epoxidation of alkenes is a valuable method for producing reactive epoxide intermediates. Non-heme iron and manganese complexes are known to catalyze this reaction, mimicking the action of cytochrome P450 enzymes.[18] A hexahydropyridazine ligand can create a coordination environment that supports a high-valent metal-oxo species capable of transferring an oxygen atom to an alkene. The reaction mechanism can be complex, but it often involves the formation of a metal-peroxo adduct from an oxidant like H₂O₂, which then converts to the active oxidant.

Causality in Experimental Design: The choice of oxidant is key. While H₂O₂ is green, it can also lead to catalyst degradation. Co-additives like acetic acid can facilitate the formation of the active species. The reaction is often run at low temperatures to improve selectivity and prevent over-oxidation or decomposition of the epoxide product.

Diagram 3: General Experimental Workflow

Workflow start Start: Define Catalytic Transformation synthesis Synthesize or Procure Hexahydropyridazine Ligand start->synthesis complexation Prepare Metal-Ligand Pre-catalyst (e.g., Fe(II) + Ligand) synthesis->complexation setup Assemble Reaction Under Inert Atmosphere (Substrate, Solvent, Catalyst) complexation->setup reaction Initiate Reaction (Add Oxidant/Pressurize with H₂, Set Temperature) setup->reaction monitor Monitor Progress (TLC, GC, NMR) reaction->monitor monitor->reaction Continue? workup Quench Reaction & Perform Aqueous Workup monitor->workup Complete? purify Purify Product (Column Chromatography, Distillation) workup->purify analysis Characterize Final Product (NMR, MS, etc.) & Calculate Yield purify->analysis end End: Optimized Protocol analysis->end

Caption: A generalized workflow for developing a catalytic protocol.

References

  • BenchChem. (2025). Synthesis of Hexahydropyridazine Derivatives: A Technical Guide.
  • Wiley Online Library. (n.d.). C–C Coupling.
  • Anonymous. (2025). Metal Coordination Complexes for Catalytic Application Development.
  • Anonymous. (2026). A Comprehensive Review on Metal Complexes Structure, Properties, and Applications.
  • AIR Unimi. (n.d.). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes.
  • RSC Publishing. (n.d.). Synthesis of pyridazinyl ligands for multimetallic complexes.
  • PMC. (n.d.). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds.
  • Anonymous. (2025). Green Catalysis with Organometallic Complexes: Mechanistic Insights and Industrial Perspectives.
  • Biointerface Research in Applied Chemistry. (2024). Role of Ligand Design on the Stability of Metal Complexes and Its Catalytic Properties - A Mini-Review.
  • Anonymous. (2025). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation.
  • Anonymous. (2025). ORGANIC CHEMISTRY.
  • Anonymous. (2023). Heterogeneous Applications of Iron Complexes with Nitrogen-Containing Ligands.
  • ChemTalk. (2025). Metal-Catalyzed Cross-Coupling Reactions.
  • Anonymous. (2025). The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis.
  • Publikationsserver der Universität Regensburg. (2003). Synthesis, structure and catalytic activity of chiral nitrogen-containing ligands.
  • Anonymous. (n.d.). Transition Metal Catalyzed Coupling Reactions.
  • Chemical Science (RSC Publishing). (n.d.). Simple s-block metal hydrides for selective hydrogenation of quinoline compounds.
  • MDPI. (2022). Metal-Catalyzed (De)Hydrogenation, Hydrogen Transfer and Hydroelementation Reactions.
  • MDPI. (2021). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions.
  • MDPI. (2023). Selectivity in the Aliphatic C–H Bonds Oxidation (Hydroxylation) Catalyzed by Heme- and Non-Heme Metal Complexes—Recent Advances.
  • Wordpress. (n.d.). Hydrogenation with Metal Complexes and Chiral Ligands.
  • ResearchGate. (n.d.). Catalytic Oxidation Reactions Using Second and Third Series Transition Metal Complexes | Request PDF.
  • IntechOpen. (2025). Exploring Cobalt, Nickel, and Palladium Complexes for the Hydrogenation Reactions: A Review.
  • MDPI. (2020). Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review.

Sources

Application Notes and Protocols: Derivatization of Hexahydropyridazine Hydrochloride for Biological Screening

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Focus: Scaffold Desymmetrization, Library Synthesis, and Biological Pathway Screening

Introduction & Mechanistic Rationale

Hexahydropyridazine (also known as 1,2-diazinane) is an sp3 -rich, conformationally restricted cyclic hydrazine scaffold. It is highly valued in medicinal chemistry for the development of peptidomimetics, target-specific kinase inhibitors, and novel antineoplastic agents[1]. Because the free base is prone to oxidation and degradation, the compound is universally supplied and stored as a hydrochloride or dihydrochloride salt[2].

The primary synthetic challenge in derivatizing hexahydropyridazine lies in its symmetry and the "alpha-effect" —the phenomenon where adjacent electronegative atoms with unshared electron pairs mutually enhance each other's nucleophilicity. If derivatization is attempted directly on the liberated free base without a desymmetrization strategy, rapid over-alkylation occurs, yielding intractable mixtures of mono-, di-, and quaternary-substituted products[3].

To build a high-quality library for biological screening, we must first break this symmetry. By utilizing a kinetically controlled, statistical mono-protection strategy (typically using a bulky tert-butoxycarbonyl group), we can effectively desymmetrize the ring. The electron-withdrawing nature and steric bulk of the first protecting group significantly depress the nucleophilicity of the adjacent N2​ atom, allowing for controlled, divergent functionalization[4][5].

Derivatization Workflow

Workflow A Hexahydropyridazine HCl (Stable Salt) B Free Base Generation (DIPEA Neutralization) A->B C Mono-N-Boc Protection (Desymmetrization) B->C D N2-Derivatization (Alkylation/Acylation) C->D E Boc Deprotection (TFA/DCM) D->E F Biological Screening (SAR Library) E->F

Caption: Logical workflow for the systematic desymmetrization and derivatization of Hexahydropyridazine HCl.

Self-Validating Experimental Protocols

Protocol A: Salt Neutralization & Kinetic Mono-Protection

Objective: Liberate the free base and install a single Boc group without triggering di-protection.

  • Reaction Setup: Suspend Hexahydropyridazine dihydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Neutralization: Add N,N -Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0 °C.

    • Causality: DIPEA is chosen over standard amine bases because its steric hindrance prevents it from acting as a competing nucleophile during the subsequent electrophilic addition.

  • Kinetic Control: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath.

    • Causality: Lowering the temperature kinetically retards the reaction rate, allowing the bulky electrophile to differentiate the two identical nitrogens and strictly preventing di-Boc formation.

  • Protection: Add a solution of Di-tert-butyl dicarbonate ( Boc2​O ) (0.9 eq) in DCM dropwise over 1 hour. Using a sub-stoichiometric amount of Boc2​O ensures the hydrazine starting material remains in slight excess.

  • Self-Validation (TLC): Spot the reaction on silica TLC and develop with a Ninhydrin stain. The unreacted free base will remain at the baseline (highly polar), while the successful mono-Boc product migrates with an Rf​ of ~0.4 (in 10% MeOH/DCM).

  • Workup & Purification: Quench with water and wash the organic layer with 10% aqueous citric acid.

    • Causality: The mild citric acid selectively protonates the unreacted free base, pulling it into the aqueous layer, while the neutral mono-Boc product remains in the organic phase, eliminating the need for early-stage column chromatography.

Protocol B: Chemoselective Reductive Amination

Objective: Alkylate the N2​ position without forming quaternary ammonium salts.

  • Imine Formation: Dissolve the mono-Boc hexahydropyridazine (1.0 eq) in 1,2-dichloroethane (DCE). Add the target aldehyde (1.1 eq) and glacial acetic acid (0.1 eq). Stir for 2 hours at 25 °C.

  • Reduction: Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq) portion-wise.

    • Causality: Direct alkylation with alkyl halides frequently leads to over-alkylation[3]. NaBH(OAc)3​ is a mild reducing agent that selectively reduces the intermediate hydrazonium ion without reducing the unreacted aldehyde. The resulting steric bulk of the newly installed alkyl group physically blocks a second alkylation event.

  • Self-Validation (LC-MS): Sample the reaction. The mass spectrum must show the disappearance of the mono-Boc mass ( [M+H]+=187.1 ) and the appearance of the product mass ( [M+H]+=187.1+Maldehyde​−16 ).

  • Workup: Quench with saturated NaHCO3​ to neutralize the acetic acid and destroy excess hydride, then extract with EtOAc.

Protocol C: Sterically Hindered N-Acylation

Objective: Couple a carboxylic acid pharmacophore to the N2​ position to generate peptidomimetic precursors.

  • Pre-Activation: In a dry flask, combine the carboxylic acid building block (1.2 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF. Stir for 15 minutes.

    • Causality: The remaining N2​ amine is significantly deactivated by the electron-withdrawing Boc group and steric shielding[5]. Pre-activating the acid into a highly reactive HOAt ester using HATU is mandatory to drive the coupling to completion.

  • Coupling: Add the mono-Boc hexahydropyridazine (1.0 eq) and stir at 25 °C for 8–12 hours.

  • Self-Validation (TLC): Monitor via UV light (if the acid is aromatic) or iodine stain.

  • Workup: Dilute with water and extract with EtOAc. Wash the organic layer strictly with a 5% aqueous LiCl solution (3x).

    • Causality: DMF is highly miscible with both water and organics. The LiCl wash effectively breaks the emulsion and pulls residual DMF out of the organic layer, preventing solvent toxicity artifacts in downstream biological screening.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized parameters and expected yields for the derivatization steps, providing a benchmark for library synthesis.

Reaction StepReagents & SolventsTemp (°C)Time (h)Avg. Yield (%)Validation Marker
Mono-Boc Protection Boc2​O (0.9 eq), DIPEA, DCM-20 to 0465–75MS: [M+H]+ 187.1
Reductive Amination R-CHO, NaBH(OAc)3​ , DCE251280–90MS: Target Mass + 1
N-Acylation R-COOH, HATU, DIPEA, DMF258–1270–85TLC: UV active shift
Boc Deprotection TFA / DCM (1:1 v/v)0 to 252>95MS: Loss of 100 Da

Biological Screening & Pharmacodynamics

Once the hexahydropyridazine library is synthesized and deprotected, the derivatives are subjected to high-throughput biological screening.

Recent pharmacological studies have demonstrated that chiral, polysubstituted hexahydropyridazines act as potent antineoplastic agents[6]. In in vitro screening against MCF-7 breast cancer cell lines, specific derivatives exhibit profound anti-proliferative effects[6]. Mechanistic assays reveal that these compounds do not merely act as generic cytotoxins; rather, they induce programmed cell death (apoptosis) by modulating the extracellular signal-regulated kinase (ERK) pathway and triggering the cleavage of poly(ADP-ribose) polymerase (PARP), alongside initiating mitochondrial dysfunction[6].

Pathway Drug Active Hexahydropyridazine Derivative Mito Mitochondrial Dysfunction Drug->Mito ERK ERK Signaling Modulation Drug->ERK PARP PARP Cleavage Activation Mito->PARP ERK->PARP Apop Apoptosis (MCF-7 Cancer Cells) PARP->Apop

Caption: Apoptotic signaling pathway induced by functionalized hexahydropyridazine derivatives.

Understanding this causality between the sp3 -rich hexahydropyridazine core and its specific binding interactions within the ERK/PARP cascade is critical for rational drug design. Future iterations of the library should focus on varying the steric bulk at the N2​ position to optimize kinase pocket binding affinity.

Sources

Application Note: One-Pot Synthesis of Triazolo-Pyridazine Derivatives Using Hexahydropyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and comparative yield analysis for sp³-rich nitrogen heterocycles.

Executive Summary

The demand for slim, shapely, sp³-rich nitrogen-containing heterocyclic ring systems is accelerating in lead discovery. These architectures offer superior solubility and reduced off-target toxicity compared to traditional flat, lipophilic aromatic scaffolds. This application note details a highly efficient, one-pot consecutive synthesis of 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-amines using hexahydropyridazine hydrochloride as the foundational building block. By leveraging a solvent-free melt condensation followed by an acid-catalyzed cyclization, this protocol eliminates intermediate purification, maximizes atom economy, and avoids the oxidative byproducts commonly associated with hydroiodide salts.

Mechanistic Insights & Rationale (E-E-A-T)

The Hydrochloride Advantage: Suppressing Oxidative Byproducts

Historically, the synthesis of triazolo-pyridazines relied on hexahydropyridazine hydroiodide. However, the hydroiodide route is mechanistically flawed for high-yield applications. Iodide is a strong nucleophile and a reducing agent, which paradoxically facilitates the premature oxidation of the newly formed heterocyclic amines into 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-imines during cyclization 1[1].

Switching to hexahydropyridazine hydrochloride eliminates this oxidative pathway. The harder, less oxidizable chloride counterion stabilizes the intermediate hexahydropyridazine-1-carboximidamide, preventing competitive side reactions and pushing the primary amine yield from <50% to >85% 2[2].

Industrial Safety and "Green" Chemistry

Beyond bench-scale drug discovery, hexahydropyridazine hydrochloride is a critical enabler of green chemistry. In the industrial manufacturing of the herbicide Fluthiacet-methyl, traditional processes relied on the highly hazardous free base hexahydropyridazine and phosgene. Modern "clean" synthesis routes have entirely replaced these with hexahydropyridazine hydrochloride and bis(trichloromethyl) carbonate (BTC), drastically reducing the environmental footprint and operational hazards of the synthesis 3[3].

Quantitative Data: Salt Selection Impact

The table below summarizes the critical performance metrics when comparing the hydrochloride versus hydroiodide salts in the cyclization with aromatic aldehydes.

ParameterHexahydropyridazine HydrochlorideHexahydropyridazine Hydroiodide
Primary Yield (Amines) > 85% < 50%
Byproduct (Imines) < 5% (Trace oxidation)> 30% (Pronounced oxidation)
Reaction Kinetics Rapid, clean conversionSluggish, requires extended reflux
Workup Complexity Simple trituration/filtrationComplex chromatography required
Scalability Excellent (Solvent-free compatible)Poor (Solvent-dependent)

Self-Validating Experimental Protocols

Protocol A: Preparation of Hexahydropyridazine Hydrochloride

Note: If not purchasing commercially, the hydrochloride salt can be synthesized from 1,4-dibromobutane.

  • Alkylation: React 1,4-dibromobutane with tert-butylhydrazinium formate in anhydrous DMF at 0 °C using NaH (60% dispersion) as the base.

  • Deprotection & Salt Formation: Following aqueous workup and ether extraction, dissolve the residue in a 4N HCl/dioxane solution.

  • Validation: Stir at room temperature for 1 hour. The spontaneous precipitation of a white solid confirms successful deprotection and salt formation. Isolate via filtration (Yield ~100%). ¹H NMR (DMSO-d6) will show characteristic shifts at δ 1.6 (m, 4H) and 3.0 (m, 4H) 4[4].

Protocol B: One-Pot Synthesis of Triazolo-Pyridazine Derivatives

This protocol utilizes a solvent-free melt to drive the initial condensation, followed immediately by cyclization.

Step 1: Solvent-Free Melt Condensation

  • Setup: In a dry, round-bottom flask, combine equimolar amounts of hexahydropyridazine hydrochloride and cyanamide. Do not add solvent.

  • Thermal Activation: Heat the flask gradually to 100–110 °C.

  • Causality: The absence of solvent prevents competitive nucleophilic interactions, forcing the secondary amine of the pyridazine ring to attack the electrophilic nitrile carbon of cyanamide.

  • In-Process Validation: The mixture will initially form a clear, homogeneous melt. As the hexahydropyridazine-1-carboximidamide hydrochloride forms, its higher melting point will cause the reaction mixture to spontaneously solidify into a crystalline mass. This phase change is your definitive visual confirmation that Step 1 is complete.

Step 2: Acid-Catalyzed Cyclization

  • Reagent Addition: Allow the flask to cool slightly. Add toluene (or ethanol) to suspend the solid intermediate, followed by 1.1 equivalents of the desired aromatic aldehyde (e.g., benzaldehyde) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Causality: p-TsOH protonates the aldehyde's carbonyl oxygen, drastically increasing its electrophilicity and facilitating rapid intramolecular cyclization.

  • Dehydration: Equip the flask with a Dean-Stark trap and reflux for 3–5.5 hours.

  • In-Process Validation: Monitor the Dean-Stark trap. The physical accumulation of water indicates active cyclization. When water ceases to collect, the reaction has reached equilibrium. TLC (DCM:MeOH 9:1) will confirm the disappearance of the polar carboximidamide baseline spot.

  • Isolation: Concentrate the solvent under reduced pressure, neutralize with saturated NaHCO₃, extract with dichloromethane, and recrystallize to yield the pure 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-amine.

Visualizations

Experimental Workflow

Workflow A Hexahydropyridazine Hydrochloride C Hexahydropyridazine-1- carboximidamide HCl A->C Step 1: Condensation B Cyanamide (Solvent-Free Melt) B->C E Tetrahydro-[1,2,4]triazolo [1,2-a]pyridazin-1-amines C->E Step 2: Cyclization D Aromatic Aldehydes (p-TsOH, 100°C) D->E

Workflow for the one-pot synthesis of triazolo-pyridazine derivatives.

Biological Application: iNOS Inhibition Pathway

The synthesized sp³-rich triazolo-pyridazines are potent candidates for inhibiting inducible Nitric Oxide Synthase (iNOS), a key enzyme in inflammatory pathways 5[5].

Pathway A Triazolo-Pyridazine Derivatives B Inducible Nitric Oxide Synthase (iNOS) A->B Competitive Inhibition C Nitric Oxide (NO) Production B->C Catalysis D Inflammatory Pathways C->D Pathway Activation

Inhibitory signaling pathway of triazolo-pyridazines on iNOS and inflammation.

References

  • Morgenstern et al. (2024). Investigations on 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-amines and related compounds: synthesis, chemical behaviour, structure elucidation and iNOS inhibitory activity. Pharmazie (IMR Press). 1

  • Benchchem. Fluthiacet-methyl | Herbicide for Plant Science Research.3

  • ChemicalBook. HEXAHYDROPYRIDAZINE DIHYDROCHLORIDE | 124072-89-5.4

  • ResearchGate. Synthesis, chemical behavior, structure elucidation and iNOS inhibitory activity of 1-substituted 3-methylsulfanyl-5,6,7,8-tetrahydro-1H-[1,2,4]-triazolo[1,2-a]pyridazines+.5

Sources

Troubleshooting & Optimization

Technical Support Center: Hexahydropyridazine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of hexahydropyridazine hydrochloride. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, with a focus on the identification, mitigation, and removal of process-related side products. Our approach is grounded in mechanistic principles to empower users to not only solve immediate issues but also to proactively optimize their synthetic strategies.

Introduction to Synthetic Challenges

Hexahydropyridazine is a foundational saturated N-heterocycle in medicinal chemistry. While its synthesis appears straightforward, typically involving the reduction of pyridazine or cyclization strategies with hydrazine, several recurring side products can complicate purification and compromise final product quality. This guide will dissect these common issues, offering both theoretical explanations and practical, field-proven solutions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of hexahydropyridazine hydrochloride.

FAQ 1: Incomplete Reduction of Pyridazine

Question: My final product shows persistent impurities with mass spectra suggestive of di- and tetrahydropyridazine, even after extended reaction times during the catalytic hydrogenation of pyridazine. How can I drive the reaction to completion and remove these contaminants?

Answer:

This is a classic issue of incomplete reduction. The aromatic pyridazine ring is stabilized by resonance, and its complete saturation to hexahydropyridazine requires overcoming a significant activation energy.[1] Partial reduction is common, leading to a mixture of products.

Root Cause Analysis:

The stepwise addition of hydrogen across the double bonds of the pyridazine ring can be sluggish, particularly for the final reduction step.[2] This can be attributed to several factors:

  • Catalyst Deactivation: The nitrogen lone pairs in pyridazine and its partially hydrogenated intermediates can coordinate to the metal catalyst (e.g., Pd, Pt), inhibiting its activity.

  • Insufficient Hydrogen Pressure or Temperature: The reaction conditions may not be forcing enough to achieve full saturation.

  • Poor Catalyst Quality or Loading: An old or low-activity catalyst, or an insufficient amount, will lead to incomplete conversion.

Mechanistic Insight: The Hydrogenation Cascade

The reduction of pyridazine to hexahydropyridazine is not a single event but a sequence of hydrogen addition steps.

G Pyridazine Pyridazine Dihydropyridazine Dihydropyridazine (Isomeric Mixture) Pyridazine->Dihydropyridazine + H₂ Tetrahydropyridazine Tetrahydropyridazine (Side Product) Dihydropyridazine->Tetrahydropyridazine + H₂ Hexahydropyridazine Hexahydropyridazine (Target Product) Tetrahydropyridazine->Hexahydropyridazine + H₂ (Rate-Limiting)

Caption: Stepwise reduction of pyridazine.

Troubleshooting and Mitigation Strategies:

StrategyRationale
Increase Hydrogen Pressure & Temperature Higher pressure increases hydrogen concentration on the catalyst surface, while higher temperature provides the necessary activation energy.
Optimize Catalyst and Solvent Platinum(IV) oxide (PtO₂) is often more effective than Palladium on Carbon (Pd/C) for complete saturation of N-heterocycles. Acetic acid as a solvent can protonate the nitrogen atoms, reducing catalyst poisoning and activating the ring towards reduction.
Extend Reaction Time Monitor the reaction by GC-MS or LC-MS until the starting material and intermediates are no longer observed.
Sequential Reduction Isolate the partially hydrogenated intermediates and subject them to a second, more forcing, round of hydrogenation.

Experimental Protocol: Purification via Acid-Base Extraction

If you have a mixture containing hexahydropyridazine and less basic, unsaturated intermediates, an acid-base extraction can be effective for purification.

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Extract the organic solution with 1M hydrochloric acid. The more basic hexahydropyridazine will preferentially move into the aqueous layer as its hydrochloride salt.

  • Wash the aqueous layer with ethyl acetate to remove any remaining non-basic impurities.

  • Basify the aqueous layer to a pH > 12 with a strong base (e.g., 6M NaOH), ensuring the solution remains cold in an ice bath.

  • Extract the free-based hexahydropyridazine from the aqueous layer with dichloromethane or another suitable organic solvent.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free base.

  • To obtain the hydrochloride salt, dissolve the free base in a minimal amount of a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of concentrated HCl or HCl gas. The salt will precipitate and can be collected by filtration.

FAQ 2: Formation of N-Aminopyrrolidine and Other Cyclic Byproducts

Question: In my synthesis of hexahydropyridazine from a 1,4-dihalobutane and hydrazine, I'm observing a significant amount of a lower boiling point impurity, which I suspect is N-aminopyrrolidine. How is this formed and how can I avoid it?

Answer:

This is a common issue in syntheses that aim to form a six-membered ring via intermolecular cyclization but have the potential for a competing intramolecular reaction. The formation of N-aminopyrrolidine is a classic example of such a competing pathway.

Root Cause Analysis:

The reaction of a 1,4-dihalobutane with hydrazine can proceed through two main pathways:

  • Intermolecular Dimerization/Cyclization: Two molecules of hydrazine react with two molecules of the dihalobutane derivative to form a larger ring or polymerize.

  • Intramolecular Cyclization: One molecule of hydrazine reacts with one molecule of the dihalobutane. After the first substitution, the second nucleophilic nitrogen of the hydrazine can attack the other electrophilic carbon on the same molecule, leading to a five-membered ring.

Mechanistic Insight: Competing Cyclization Pathways

G cluster_0 Reaction Pathways cluster_1 Desired Pathway cluster_2 Side Reaction Pathway Start 1,4-Dihalobutane + Hydrazine Intermediate Monosubstituted Intermediate Start->Intermediate Hexahydropyridazine Hexahydropyridazine (Intermolecular) Intermediate->Hexahydropyridazine Dimerization then Cyclization NAminopyrrolidine N-Aminopyrrolidine (Intramolecular) Intermediate->NAminopyrrolidine Intramolecular Attack

Caption: Competing pathways in hexahydropyridazine synthesis.

Troubleshooting and Mitigation Strategies:

StrategyRationale
High Dilution Running the reaction at very low concentrations favors intramolecular reactions over intermolecular ones. Therefore, to favor the desired hexahydropyridazine, the reaction should be run at a higher concentration.
Slow Addition of Reagents Slowly adding the 1,4-dihalobutane to a solution of hydrazine can help maintain a low concentration of the monosubstituted intermediate, potentially favoring the desired intermolecular reaction.
Choice of Base and Solvent The choice of base and solvent can influence the kinetics of the competing pathways. Experiment with different conditions to optimize for the desired product.

Experimental Protocol: Purification by Distillation

N-aminopyrrolidine generally has a lower boiling point than hexahydropyridazine. Fractional distillation under reduced pressure can be an effective method for separating these two products.

  • Set up a fractional distillation apparatus with a vacuum source.

  • Carefully heat the crude reaction mixture under reduced pressure.

  • Collect the lower-boiling N-aminopyrrolidine fraction first.

  • Increase the temperature to distill the higher-boiling hexahydropyridazine.

  • Monitor the purity of the fractions by GC or NMR.

FAQ 3: Oligomerization and Polymerization

Question: My synthesis of hexahydropyridazine from 1,4-dichlorobutane and hydrazine resulted in a significant amount of a high-molecular-weight, tar-like substance. What is this and how can I prevent its formation?

Answer:

The formation of a viscous or solid, poorly soluble material is indicative of oligomerization or polymerization. This is a common side reaction when using bifunctional reagents like 1,4-dihalobutanes and hydrazine.

Root Cause Analysis:

Instead of a clean 1:1 cyclization to form hexahydropyridazine, the reactants can undergo linear chain extension, leading to oligomers and polymers. This is particularly prevalent under conditions that favor intermolecular reactions.

Mechanistic Insight: Linear vs. Cyclic Product Formation

G cluster_0 Reaction Products cluster_1 Desired Product cluster_2 Side Product Start 1,4-Dihalobutane + Hydrazine Hexahydropyridazine Hexahydropyridazine (Cyclic Dimer) Start->Hexahydropyridazine Controlled Cyclization Oligomer Linear Oligomers/Polymers Start->Oligomer Uncontrolled Chain Growth

Caption: Formation of cyclic vs. linear products.

Troubleshooting and Mitigation Strategies:

StrategyRationale
High Dilution Conditions In contrast to the formation of N-aminopyrrolidine, preventing oligomerization requires conditions that favor intramolecular cyclization of a dimeric intermediate. High dilution can be beneficial here to prevent long-chain polymer growth.
Use of a Template In some cases, a template molecule can help to pre-organize the reactants in a way that favors the desired cyclic product. This is an advanced technique but can be very effective.
Precise Stoichiometry Ensure a precise 1:1 molar ratio of the 1,4-dihalobutane and hydrazine. An excess of either reactant can promote chain extension.

Experimental Protocol: Purification by Precipitation and Washing

Polymers are often insoluble in solvents that dissolve the desired monomeric or dimeric product.

  • Attempt to dissolve the crude reaction mixture in a solvent in which hexahydropyridazine is soluble (e.g., water or a polar organic solvent).

  • The polymeric material may remain as an insoluble solid or viscous oil.

  • Filter or decant the solution containing the desired product from the polymeric byproduct.

  • Wash the polymeric material with fresh solvent to recover any trapped product.

  • Combine the soluble fractions and proceed with further purification of the hexahydropyridazine as described in the previous sections.

Summary of Key Parameters for Optimization

ParameterEffect on Side Product FormationRecommendations
Concentration Can influence the ratio of inter- vs. intramolecular reactions.Optimize based on the specific side product being targeted for reduction.
Temperature Higher temperatures can promote unwanted side reactions or product degradation.Use the lowest temperature that allows for a reasonable reaction rate.
Stoichiometry An imbalance of reactants can lead to incomplete reaction or the formation of oligomers.Use precise molar ratios of starting materials.
Catalyst Choice The type and activity of the catalyst are crucial for complete reduction of pyridazine.Screen different catalysts (e.g., PtO₂, Pd/C, Rh/C) and loadings.

References

  • Google Patents. A process for producing alicyclic hydrazine derivatives, tetra-hydropyridazine and hexahydropyridazine.
  • Science of Synthesis. Product Class 8: Pyridazines. Thieme, 2004.
  • Organic Chemistry. Azine Formation. [Link]

  • ACS GCI Pharmaceutical Roundtable. MedChem Tips and Tricks. [Link]

  • Journal of the American Chemical Society. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. [Link]

Sources

How to improve the yield and purity of Hexahydropyridazine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of hexahydropyridazine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall quality of their product. We will move beyond simple procedural lists to explore the underlying chemical principles that govern success in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to hexahydropyridazine, and which is most common?

The synthesis of the hexahydropyridazine core can be broadly approached via two main strategies: the reduction of a pyridazine precursor or a cyclization reaction to build the ring system.[1]

  • Reduction of Pyridazine Derivatives: This is arguably the most direct and frequently employed method. It involves the saturation of the aromatic or partially saturated pyridazine ring system. Common methods include:

    • Catalytic Hydrogenation: A robust method using catalysts like Platinum(IV) oxide (PtO₂) or Rhodium-on-Carbon under a hydrogen atmosphere.[1] This technique is effective for achieving complete saturation of the ring.

    • Chemical Reduction: The use of hydride reagents like Sodium Borohydride (NaBH₄) can be effective, particularly for reducing pyridazinones or dihydropyridazinones.[1] NaBH₄ offers good chemoselectivity, often leaving other functional groups intact.

  • Cyclization Reactions: These methods build the heterocyclic ring from acyclic precursors.

    • From 1,4-Dihalobutanes: A common approach involves reacting a 1,4-dihalobutane (e.g., 1,4-dibromobutane) with a hydrazine equivalent.[2] This method requires careful control of reaction conditions to avoid polymerization and other side reactions.

    • [4+2] Cycloaddition: The Diels-Alder reaction, a powerful tool for forming six-membered rings, can be used. This typically involves reacting a diene with a dienophile containing a nitrogen-nitrogen double bond.[1]

The choice of method depends on the availability of starting materials, desired substitution patterns, and scalability. For the unsubstituted parent compound, catalytic hydrogenation of pyridazine is a very common and efficient route.

Q2: Why is hexahydropyridazine typically isolated as a hydrochloride salt?

Hexahydropyridazine is a cyclic diamine, making it a relatively strong base that exists as a volatile, often hard-to-handle, liquid or low-melting solid in its free base form. Isolating it as a hydrochloride salt, most commonly the dihydrochloride, offers several critical advantages:

  • Stability: The salt form is significantly more stable and less prone to degradation or reaction with atmospheric CO₂.[3]

  • Handling: It converts the product into a stable, crystalline solid, which is easier to handle, weigh, and store.[4]

  • Purification: The formation of the salt is a key purification step. By precipitating the hydrochloride salt from an appropriate solvent, many non-basic impurities remain in the solution.

  • Solubility: The salt form is generally soluble in polar solvents like water or alcohols and insoluble in non-polar organic solvents like diethyl ether or hexanes, properties that are exploited during workup and purification.[5][6]

Q3: How can I effectively monitor the progress of a catalytic hydrogenation reaction for this synthesis?

Monitoring the reaction is crucial to prevent incomplete conversion or over-reduction of other functional groups. The two most effective methods are:

  • Hydrogen Uptake: In a closed hydrogenation system, the reaction's progress can be monitored by observing the pressure drop from the hydrogen source. The reaction is complete when hydrogen consumption ceases. This provides a real-time, non-invasive indication of the reaction rate.

  • Chromatographic/Spectroscopic Analysis: Periodically and safely take small aliquots from the reaction mixture (after stopping the reaction and releasing pressure). Analyze these by:

    • Thin-Layer Chromatography (TLC): A quick method to check for the disappearance of the starting material.

    • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods provide definitive confirmation of the presence of starting material, intermediates, and the final product by comparing their mass-to-charge ratios.[7]

Troubleshooting Guide: Yield and Purity

This section addresses specific problems encountered during synthesis and purification in a practical, question-and-answer format.

Problem Area 1: Low Reaction Yield

Q: My catalytic hydrogenation of pyridazine is stalled or incomplete. What factors should I investigate?

An incomplete hydrogenation is a common issue that can almost always be traced back to one of four key areas.

  • Catalyst Activity: The catalyst is the most critical component.

    • Cause: The catalyst (e.g., PtO₂, Pd/C) may be old, have been improperly stored, or been "poisoned" by impurities in the starting material or solvent (e.g., sulfur compounds, halides).

    • Solution: Use fresh, high-quality catalyst from a reputable supplier. Ensure your starting material and solvent are pure. If poisoning is suspected, purifying the pyridazine substrate before hydrogenation may be necessary.

  • Hydrogen Pressure & Delivery:

    • Cause: Insufficient hydrogen pressure can lead to slow reaction rates. Leaks in the hydrogenation apparatus will prevent the system from maintaining the required pressure.

    • Solution: Ensure your system is properly sealed and pressurized to the recommended level (typically 3-4 atm for this type of reduction).[1] A steady pressure drop should be observed as the reaction proceeds.

  • Solvent Choice:

    • Cause: The solvent must fully dissolve the starting material and not interfere with the catalyst.

    • Solution: Acetic acid or ethanol are excellent solvent choices.[1] Acetic acid can be particularly effective as it helps to keep the product protonated and soluble while facilitating the reaction.

  • Reaction Temperature:

    • Cause: While many hydrogenations proceed at room temperature, some may require gentle heating to overcome the activation energy barrier.

    • Solution: If the reaction is sluggish at room temperature, consider carefully increasing the temperature to 30-40 °C while monitoring the pressure.

start Incomplete Hydrogenation catalyst Check Catalyst Activity start->catalyst pressure Verify H₂ Pressure & System Seal catalyst->pressure [Active] c_fresh Use Fresh Catalyst catalyst->c_fresh [Inactive] c_purify Purify Substrate catalyst->c_purify [Poisoned] solvent Assess Solvent & Substrate Solubility pressure->solvent [OK] p_seal Reseal & Pressurize System pressure->p_seal [Leak/Low] s_change Change/Dry Solvent solvent->s_change [Issue] end Reaction Proceeds solvent->end [OK] c_fresh->end c_purify->end p_seal->end s_change->end

Caption: Decision tree for diagnosing hydrogenation issues.

Q: I achieved full conversion, but my isolated yield after workup and salt formation is very low. Where is the product loss occurring?

Product loss after a successful reaction is often due to the physical properties of hexahydropyridazine and its salt.

  • Inefficient Extraction:

    • Cause: The hexahydropyridazine free base has some water solubility. During an aqueous workup, a significant amount can remain in the aqueous layer if the extraction is not performed thoroughly.

    • Solution: After quenching the reaction and basifying the solution (e.g., with NaOH), extract with a suitable organic solvent (like dichloromethane or chloroform) multiple times (e.g., 3-5 times).[1] Washing the combined organic layers with brine can help to break emulsions and remove excess water.[1]

  • Improper pH during Salt Formation:

    • Cause: To precipitate the dihydrochloride salt, the solution must be sufficiently acidic. Incomplete protonation will leave some of the product in solution as the free base or mono-salt.

    • Solution: Use a solution of HCl in a non-polar solvent in which the salt is insoluble. A common and effective method is to dissolve the crude free base in a solvent like dioxane or isopropanol and then add a 4N solution of HCl in dioxane.[2] The product should precipitate as a white solid.

  • Choice of Precipitation Solvent:

    • Cause: The hydrochloride salt has some solubility in polar solvents. Precipitating from a solvent like pure ethanol may result in significant product loss to the mother liquor.

    • Solution: Use a solvent system where the salt has very low solubility. After adding the HCl solution, adding an anti-solvent like diethyl ether can often induce complete precipitation.[2]

Problem Area 2: Product Purity

Q: My final product is an off-white or yellow solid instead of the expected white crystalline powder. What is the cause and how can I fix it?

Discoloration is a clear indicator of impurities.

  • Cause: The color often arises from oxidized impurities or residual starting materials that are carried through the workup. It can also result from slight degradation if the reaction or workup was performed at elevated temperatures for too long.

  • Solution:

    • Charcoal Treatment: Dissolve the impure hydrochloride salt in a minimum amount of a suitable hot solvent (e.g., methanol or ethanol). Add a small amount of activated charcoal, stir for 10-15 minutes, and then filter the hot solution through a pad of celite to remove the charcoal. This is very effective at removing colored impurities.

    • Recrystallization: This is the most powerful purification technique for solids. The key is selecting an appropriate solvent system.

Solvent SystemProcedureExpected Outcome
Methanol/Diethyl Ether Dissolve the crude salt in a minimum amount of hot methanol. Allow it to cool slightly, then slowly add diethyl ether until the solution becomes cloudy. Reheat gently until clear, then allow to cool slowly.Formation of well-defined, colorless crystals.
Ethanol/Water Dissolve the crude product in a small amount of hot 95% ethanol. If it doesn't fully dissolve, add a few drops of water until a clear solution is obtained. Allow to cool slowly.Good for removing less polar, organic impurities.
Isopropanol Can be used as a single-solvent system. Dissolve in hot isopropanol and allow for slow cooling.A simpler procedure, effective if impurities have significantly different solubility profiles.

Q: My NMR spectrum looks clean, but the melting point is broad and lower than the literature value (135-137 °C). What could be the issue?[2][8]

A broad melting point is a classic sign of impurity, even if it's not immediately obvious by ¹H NMR.

  • Cause 1: Hygroscopic Nature: The dihydrochloride salt can be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] Water acts as an impurity, depressing and broadening the melting point range.

    • Solution: Ensure the product is dried thoroughly under high vacuum, possibly with gentle heating (e.g., 40-50 °C). Handle the final product in a glove box or under an inert atmosphere (Nitrogen or Argon) for storage.[4]

  • Cause 2: Incorrect Salt Stoichiometry:

    • Cause: You may have a mixture of the dihydrochloride, mono-hydrochloride, and even some free base. This mixture will not pack into a uniform crystal lattice, resulting in a poor melting point.

    • Solution: Re-precipitate the product. Dissolve the material in a minimal amount of alcohol and add an excess of ethereal or dioxane-based HCl solution to ensure complete conversion to the dihydrochloride salt.

  • Cause 3: Inorganic Salt Contamination:

    • Cause: If an aqueous workup involved neutralization with NaOH and subsequent acidification with aqueous HCl, salts like NaCl can be carried through if the product is not washed properly.

    • Solution: Recrystallization, particularly from a solvent system like Ethanol/Water, is usually effective at removing inorganic salt impurities.

start Low Purity Indicated (e.g., Broad M.P., Discoloration) discolored Is the Product Discolored? start->discolored nmr_impure Are there Impurities in NMR? discolored->nmr_impure [No] charcoal Perform Charcoal Treatment discolored->charcoal [Yes] mp_low Is the Melting Point Low/Broad? nmr_impure->mp_low [No] column Purify Free Base via Column Chromatography (then convert to salt) nmr_impure->column [Yes] redry Dry Thoroughly Under High Vacuum mp_low->redry [Yes] end High Purity Product mp_low->end [No] recrystallize Recrystallize from Appropriate Solvent charcoal->recrystallize recrystallize->end column->end resalt Re-precipitate with Excess HCl redry->resalt resalt->recrystallize

Caption: A logical workflow for troubleshooting product purity issues.

Q4: What are the best analytical methods to confirm the final purity of my Hexahydropyridazine hydrochloride?

A combination of methods should be used to build a complete picture of the product's purity.

TechniqueWhat It MeasuresKey Insights
¹H & ¹³C NMR The chemical environment of protons and carbons.Confirms the core structure. Can detect and quantify organic impurities if their signals do not overlap.
Melting Point The temperature range over which the solid melts.A sharp melting point within the literature range (135-137 °C) is a strong indicator of high purity.[8]
HPLC Separation and quantification of components in a mixture.[9]The gold standard for purity assessment. A validated HPLC method can provide a precise percentage purity (e.g., >98%).[8][10]
Elemental Analysis (CHN) The percentage composition of Carbon, Hydrogen, and Nitrogen.Confirms the empirical formula and is very sensitive to incorrect salt stoichiometry or the presence of residual solvents.
Karl Fischer Titration The water content of the sample.Essential for quantifying residual water, especially given the hygroscopic nature of the salt.

References

  • Stanovnik, B., & Tišler, M. (1993). Monocyclic (or Annulated) 6-Ring Systems with Two N-Atoms. In A. R. Katritzky, C. W. Rees, & E. F. V. Scriven (Eds.)
  • Google Patents. (n.d.). A process for producing alicyclic hydrazine derivatives, tetra-hydropyridazine and hexahydropyridazine.
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Chemsrc. (2023). Hexahydropyridazine dihydrochloride | CAS#:124072-89-5. Retrieved from [Link]

  • Chemsrc. (2023). HEXAHYDROPYRIDAZINE HYDROCHLORIDE | CAS#:89990-53-4. Retrieved from [Link]

  • Sobiak, S., & Olender, D. (2003). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 60(1), 3-8.
  • PharmaCompass. (n.d.). 1,4 Diazacyclohexane | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Lee, H. S., Kang, S. H., & Lee, H. W. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1183-1188.
  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS.
  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Alshatti, L. (2024). Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations. American Journal of Analytical Chemistry, 15, 219-228.
  • Journal of Food and Drug Analysis. (2007). Identification, synthesis and spectral characterization of a potential impurity of ceftazidime.
  • Ataman Kimya. (n.d.). PIPERAZINE. Retrieved from [Link]

  • MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • PubChem. (n.d.). Piperazine. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Hexahydropyridazine Hydrochloride Alkylation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the alkylation of hexahydropyridazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile scaffold. N-alkylation of the hexahydropyridazine (also known as 1,2-diazinane) ring is a critical transformation for exploring structure-activity relationships (SAR) in drug discovery.[1] However, starting from the common hydrochloride salt presents unique challenges that require careful optimization of reaction conditions.

This document provides in-depth troubleshooting advice, optimized protocols, and a discussion of the key parameters that govern reaction success, selectivity, and yield.

Part 1: Core Principles & Reaction Mechanism

The fundamental reaction is a nucleophilic substitution where the nitrogen atom of free hexahydropyridazine attacks an alkyl electrophile (e.g., an alkyl halide). The primary challenge when starting with hexahydropyridazine hydrochloride is the initial in-situ neutralization required to generate the free, nucleophilic hydrazine. The overall process can be broken down into two key steps: deprotonation and nucleophilic attack.

  • Deprotonation: The hydrochloride salt is an ammonium salt. A base is required to remove the proton from one of the nitrogen atoms, liberating the lone pair of electrons and generating the free base form of hexahydropyridazine. At least one equivalent of base is needed to neutralize the HCl salt, and an additional equivalent is often needed to scavenge the proton from the reacting nitrogen.

  • Alkylation (Nucleophilic Attack): The newly generated free nitrogen acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent (R-X), displacing the leaving group (X⁻) and forming a new N-C bond. This process generates a protonated nitrogen, which requires a base to be neutralized, regenerating a nucleophilic site for potential di-alkylation.

View General Reaction Mechanism Diagram

Alkylation_Mechanism Start Hexahydropyridazine·HCl (Protonated) FreeBase Free Hexahydropyridazine (Nucleophilic) Start->FreeBase + Base FreeBase_copy Free Hexahydropyridazine Base Base (B:) Salt B:H⁺ Cl⁻ AlkylHalide Alkylating Agent (R-X) Monoalkylated_H Mono-alkylated Product (Protonated) Monoalkylated_Free Mono-alkylated Product (Free Base) Monoalkylated_H->Monoalkylated_Free + Base - B:H⁺ Monoalkylated_Free_copy Mono-alkylated Product FreeBase_copy->Monoalkylated_H + R-X Dialkylated Di-alkylated Product Monoalkylated_Free_copy->Dialkylated

Caption: General mechanism for the N-alkylation of hexahydropyridazine hydrochloride.


Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the alkylation of hexahydropyridazine hydrochloride in a practical question-and-answer format.

Q1: My reaction is not proceeding, or the yield is very low. What are the most common causes?

A1: This is a frequent issue, often traced back to one of three areas: insufficient deprotonation, reagent quality, or inappropriate reaction conditions.

  • Insufficient Deprotonation: The most common culprit is an inadequate amount or strength of the base. Remember, you need at least two equivalents of base: one to neutralize the hydrochloride salt and a second to neutralize the H-X acid produced during the alkylation. If only one equivalent is used, the reaction will generate its own acid, which protonates the starting material, shutting down its nucleophilicity.

    • Solution: Use at least 2.2 equivalents of a suitable base (see Q2). For stubborn reactions, a stronger base might be necessary.

  • Reagent Purity: Hydrazine derivatives can be sensitive to air and moisture.[2] Ensure your hexahydropyridazine hydrochloride is dry. The alkylating agent should be pure, and the solvent must be anhydrous, especially when using strong bases like sodium hydride (NaH).

    • Solution: Dry the starting material under vacuum. Use freshly opened or distilled anhydrous solvents. Verify the purity of your alkylating agent.

  • Reaction Temperature: Many alkylations require heating to proceed at a reasonable rate. Room temperature may be insufficient, especially with less reactive alkylating agents like alkyl chlorides.

    • Solution: Gradually increase the reaction temperature (e.g., to 50-80 °C) and monitor progress by TLC or LC-MS.[1]

Q2: I'm observing a mixture of mono- and di-alkylated products. How can I improve selectivity for mono-alkylation?

A2: Controlling selectivity is a key optimization challenge. Over-alkylation occurs when the mono-alkylated product successfully competes with the starting material for the alkylating agent.[3] Several strategies can favor mono-alkylation:

  • Stoichiometry Control: Use a stoichiometric excess of the hexahydropyridazine hydrochloride relative to the alkylating agent (e.g., 1.5 to 2 equivalents of the hydrazine). This increases the statistical probability that the alkylating agent will react with the unalkylated starting material.

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture over an extended period (e.g., 1-2 hours) at a controlled temperature. This keeps the instantaneous concentration of the alkylating agent low, reducing the chance of di-alkylation.

  • Choice of Base and Solvent: A milder base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), can sometimes provide better selectivity than strong bases like NaH.[4] The solvent can also play a role; polar aprotic solvents like DMF or acetonitrile are common choices.[1][5]

  • Steric Hindrance: If possible, using a bulkier alkylating agent can sterically disfavor the second alkylation step.

Q3: What is the best base and solvent combination for this reaction?

A3: The optimal combination depends on the reactivity of your alkylating agent and your desired outcome (mono- vs. di-alkylation). There is no single "best" choice, but here is a guide to making an informed decision.

BaseSolvent(s)ProsConsBest For...
K₂CO₃ / Cs₂CO₃ DMF, AcetonitrileMild, easy to handle, good for selectivity.[5]May require heating; not strong enough for very weak electrophiles.Selective mono-alkylation of reactive alkyl halides (iodides, bromides).
Triethylamine (Et₃N) DCM, THF, AcetonitrileOrganic soluble, easy to remove post-reaction.Can form stable triethylammonium salts that may complicate work-up.Reactions at or below room temperature with acid-sensitive substrates.
Sodium Hydride (NaH) Anhydrous THF, DMFVery strong base, drives reaction to completion.[6]Requires strictly anhydrous conditions; safety hazard (flammable H₂ gas). Can promote di-alkylation.Exhaustive di-alkylation or reactions with unreactive alkylating agents.
DBU Acetonitrile, TolueneStrong, non-nucleophilic organic base.Can be difficult to remove during work-up.Promoting reactions that are sluggish with carbonate bases.[7]

Note: The choice of solvent can significantly influence reaction rates and regioselectivity.[5][8] Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they effectively solvate cations while leaving the nucleophile relatively free.[9]

Q4: My work-up is difficult, and I'm having trouble isolating my product. What is a reliable procedure?

A4: Work-up for amine alkylations often involves separating the desired product from unreacted starting materials, excess base, and salts. A standard aqueous work-up is typically effective.

  • Quench: Cool the reaction mixture to room temperature (or 0 °C if using a reactive base like NaH). Carefully and slowly add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining base or reactive species.

  • Extract: Dilute the mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) and water.[10] Transfer to a separatory funnel. The product, being an amine, may have some water solubility depending on its polarity.

  • Wash: Wash the organic layer sequentially with water and then with brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic phase.

  • Dry and Concentrate: Dry the separated organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporator).

  • Purify: The crude product will likely require purification, typically by flash column chromatography on silica gel. A common eluent system is a gradient of methanol in DCM.

Part 3: Experimental Protocols & Workflows

Protocol 1: Selective Mono-Alkylation using K₂CO₃

This protocol is optimized for achieving mono-alkylation with a reactive alkylating agent like a benzyl bromide or primary alkyl iodide.

  • Step 1: Setup

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add hexahydropyridazine hydrochloride (1.0 eq.).

    • Add anhydrous acetonitrile or DMF (to make a ~0.2 M solution).

    • Add finely ground potassium carbonate (K₂CO₃, 2.5 eq.).

  • Step 2: Reaction

    • Stir the suspension vigorously at room temperature for 15 minutes.

    • Add the alkylating agent (e.g., benzyl bromide, 0.9 eq.) dropwise.

    • Heat the reaction mixture to 60-80 °C.

  • Step 3: Monitoring

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed.

  • Step 4: Work-up

    • Cool the reaction to room temperature and filter off the inorganic solids.

    • Rinse the solids with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Step 5: Purification

    • Purify the crude material by flash column chromatography.

Protocol 2: Exhaustive Di-Alkylation using NaH

This protocol is designed to produce the 1,2-di-substituted product. Caution: NaH reacts violently with water and generates flammable hydrogen gas. This procedure must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

  • Step 1: Setup

    • To a flame-dried, three-neck flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq.).

    • Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, then carefully decant the hexanes.

    • Add anhydrous THF or DMF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

  • Step 2: Deprotonation

    • Dissolve hexahydropyridazine hydrochloride (1.0 eq.) in a minimum amount of anhydrous DMF and add it dropwise to the NaH suspension. (Note: Gas evolution!)

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Step 3: Alkylation

    • Cool the mixture back to 0 °C.

    • Add the alkylating agent (2.2 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. Gentle heating may be required for less reactive halides.

  • Step 4: Work-up

    • Cool the reaction to 0 °C and very carefully quench by the dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

    • Proceed with the standard extraction procedure as described in Q4.

  • Step 5: Purification

    • Purify by flash column chromatography.

View Experimental Workflow Diagram

Experimental_Workflow prep prep reaction reaction workup workup analysis analysis start Start: Assemble Glassware setup Reaction Setup (Add Hydrazine Salt, Base, Solvent) start->setup inert Establish Inert Atmosphere (If using NaH) setup->inert NaH Protocol addition Add Alkylating Agent (Dropwise) setup->addition K2CO3 Protocol inert->addition heat Heat to Target Temp. addition->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Reaction Incomplete quench Cool & Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Characterize Pure Product purify->end

Caption: A generalized workflow for hexahydropyridazine hydrochloride alkylation experiments.


References

  • BenchChem Application Notes. Application Notes and Protocols for N-Alkylation of Hexahydropyridazine.
  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099.
  • Kumpaty, H. J., Bhattacharyya, S., Rehr, E. W., & Gonzalez, A. M. (2003). Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines. Synthesis, 2003(14), 2206-2210. Available from: [Link]

  • BenchChem Technical Support. Troubleshooting low yield in pyridine functionalization.
  • BenchChem Experimental Protocols. Experimental Protocol for Reactions Involving N,N'-Bis(P-toluensulfonyl)hydrazine.
  • ResearchGate. Optimization of the Reaction Conditions. Available from: [Link]

  • ResearchGate. The N-alkylation reaction of compound 6 in different organic solvents and ionic liquids. Available from: [Link]

  • ACS Publications. A Hydrazine Insertion Route to N′-Alkyl Benzohydrazides by an Unexpected Carbon–Carbon Bond Cleavage. Organic Letters. Available from: [Link]

  • BenchChem Technical Support. Optimization of reaction conditions for N-alkylation of indoles.
  • Reddit. Improvement of selectivity/yield of Alkylation. r/OrganicChemistry. Available from: [Link]

  • Reddit. Advice on working up a reaction using hydrazine hydrate as a solvent? r/chemistry. Available from: [Link]

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]

  • MDPI. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Available from: [Link]

  • MDPI. Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][1][11][12]triazines. Available from: [Link]

  • University of Rochester, Department of Chemistry. About Workup. Available from: [Link]

Sources

Impact of solvent choice on the synthesis of Hexahydropyridazine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of hexahydropyridazine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions, with a specific focus on the critical, and often underestimated, impact of solvent choice on your reaction outcomes. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing solvent selection in the primary synthetic route to hexahydropyridazines: the [4+2] cycloaddition (Aza-Diels-Alder reaction).

Q1: How does solvent polarity fundamentally affect the rate and yield of my Aza-Diels-Alder reaction?

A: The choice of solvent is paramount as it directly influences the reaction's activation energy. The Diels-Alder reaction, including its aza-variants for synthesizing hexahydropyridazines, typically proceeds through a transition state that is more polar than the starting reactants.[1][2] Therefore, the solvent's ability to stabilize this transition state can significantly accelerate the reaction.

  • Polar Solvents (e.g., Water, Acetonitrile, Methanol): These solvents are generally preferred as they effectively stabilize the polarized transition state. This stabilization lowers the overall activation energy barrier, leading to faster reaction rates and often higher yields compared to nonpolar media.[1][3][4] For instance, the reaction rate can increase dramatically when moving from a nonpolar solvent like hexane to a polar one like water.[1][4]

  • Nonpolar Solvents (e.g., Toluene, Hexane, Carbon Tetrachloride): These solvents offer minimal stabilization for the polar transition state, resulting in a higher activation energy and consequently, slower reaction rates.[3] They are typically used only when reactant solubility is an issue in polar media or when side reactions in polar solvents need to be suppressed.

The mechanism of stabilization varies. Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) use dipole-dipole interactions.[3][5] Polar protic solvents, such as water and alcohols, can offer additional stabilization through hydrogen bonding, particularly if the dienophile (the azo-compound) contains hydrogen-bond accepting groups (e.g., carbonyls).[4][6]

Q2: I've heard that the solvent can actually change the reaction mechanism. Is this true?

A: Yes, this is a critical concept. While the [4+2] cycloaddition is classically viewed as a concerted process (all bonds form in a single transition state), this is not always the case. In reactions involving highly polarized dienes and dienophiles, a very polar solvent can stabilize a charge-separated, zwitterionic intermediate to such an extent that the reaction switches to a stepwise mechanism.[7]

This switch can have profound implications for your stereochemical outcome. A concerted mechanism is inherently stereospecific, whereas a stepwise pathway involving a zwitterionic intermediate can allow for bond rotation before ring closure, potentially scrambling the stereochemistry and leading to a mixture of diastereomers.

Q3: My reaction is giving a poor diastereomeric ratio (dr). Could the solvent be the cause?

A: Absolutely. The solvent can influence stereoselectivity by differentially stabilizing the transition states that lead to different stereoisomers (e.g., endo vs. exo products). The ability of a solvent to form hydrogen bonds or engage in specific dipole-dipole interactions can alter the relative energy levels of the competing transition states.[4]

For example, in some Diels-Alder reactions, polar protic solvents have been shown to enhance endo-selectivity.[4] If you are facing issues with selectivity, screening a range of solvents with different properties (protic, aprotic, nonpolar) is a highly recommended troubleshooting step.

Troubleshooting Guide: Common Experimental Issues

This guide provides a structured approach to solving specific problems you may encounter in the lab.

Problem Potential Cause & Explanation Recommended Solution(s)
Low or No Yield 1. Inappropriate Solvent Polarity: The activation energy is too high in a nonpolar solvent.Screen a range of solvents with increasing polarity (e.g., Toluene → Dichloromethane → Acetonitrile). Polar solvents often accelerate these reactions.[1][4]
2. Poor Reagent Solubility: One or more of your starting materials are not fully dissolved, limiting the effective concentration.Select a solvent that provides complete dissolution of all reactants at the reaction temperature. Gentle heating may be required.
3. Solvolysis of Reactants: Your azo-dienophile or diene is being decomposed by a reactive solvent. Protic solvents like methanol can sometimes attack electrophilic centers.[6]If you observe decomposition (e.g., by TLC), switch to a less reactive, polar aprotic solvent such as THF, Dichloromethane (DCM), or Acetonitrile.[8]
Multiple Side Products 1. Solvent Participation: The solvent itself is reacting. This is most common with nucleophilic protic solvents (e.g., alcohols, water).[6]Change to a non-nucleophilic, polar aprotic solvent (e.g., DMF, DMSO, ACN) to eliminate this possibility.
2. Stepwise Mechanism: A highly polar solvent is promoting a zwitterionic intermediate which can lead to other reaction pathways besides the desired cyclization.[7]Reduce the solvent polarity to favor the concerted [4+2] pathway. Try solvents like DCM or 1,4-dioxane.
Difficult Product Purification 1. High-Boiling Point Solvent: Solvents like DMSO, DMF, or NMP are difficult to remove under reduced pressure.If the reaction conditions permit, opt for a lower-boiling solvent (e.g., Ethyl Acetate, ACN, DCM). If a high-boiling solvent is necessary, purify the product via aqueous workup/extraction or precipitation/crystallization instead of relying on complete solvent evaporation.[8][9]
2. Product Insolubility: The desired hexahydropyridazine derivative is precipitating from the reaction mixture as it forms.While this can sometimes be beneficial for purification (filtration), it can also lead to an incomplete reaction. Consider a solvent system that keeps the product soluble until the reaction is complete.

Visualized Workflows and Mechanisms

To further clarify the decision-making process and underlying principles, we provide the following diagrams created using Graphviz.

G Solvent Selection Troubleshooting Workflow start Problem: Low Reaction Yield q1 Are all reagents soluble? start->q1 solubility Action: Choose a solvent that dissolves all reactants. Consider heating. q1->solubility No q2 Is the solvent polar? q1->q2 Yes solubility->q2 polarity Action: Switch to a more polar solvent (e.g., ACN, MeOH, H₂O) to stabilize the transition state. q2->polarity No q3 Is the solvent protic? q2->q3 Yes end Re-evaluate Reaction polarity->end decomposition TLC shows reactant decomposition? q3->decomposition Yes q3->end No solvolysis Action: Switch to a polar aprotic solvent (e.g., ACN, DCM) to prevent solvolysis. decomposition->solvolysis Yes decomposition->end No solvolysis->end

Caption: A troubleshooting workflow for low-yield reactions.

G Impact of Solvent on Reaction Mechanism cluster_0 Less Polar Solvent (e.g., Toluene, DCM) cluster_1 Highly Polar Solvent (e.g., H₂O, MeNO₂) a_react Diene + Azo-Dienophile a_ts Concerted Transition State a_react->a_ts a_prod Hexahydropyridazine (Stereospecific) a_ts->a_prod b_react Diene + Azo-Dienophile b_int Zwitterionic Intermediate b_react->b_int b_prod Hexahydropyridazine (Potential loss of stereospecificity) b_int->b_prod start Reactants start->a_react Favored start->b_react Can occur with polar reactants

Caption: Solvent influence on concerted vs. stepwise pathways.

Featured Protocol: GaCl₃-Catalyzed [4+2] Cycloaddition

Lewis acid catalysis can dramatically improve rates and selectivities.[10] Gallium trichloride (GaCl₃) is effective in promoting the cycloaddition between donor-acceptor cyclobutanes and cis-diazenes to yield hexahydropyridazines as single diastereomers.[10][11]

Materials:

  • Donor-Acceptor Cyclobutane (1.0 equiv)

  • cis-Diazene (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione, PTAD) (1.2 equiv)

  • Gallium Trichloride (GaCl₃) (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the donor-acceptor cyclobutane (1.0 mmol).

  • Solvent Addition: Add anhydrous DCM (5 mL) and stir the solution until the starting material is fully dissolved. Cool the mixture to 0 °C using an ice bath.

  • Catalyst Addition: Carefully add GaCl₃ (1.1 mmol) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 15 minutes.

  • Dienophile Addition: In a separate flask, dissolve the cis-diazene (1.2 mmol) in anhydrous DCM (3 mL). Add this solution dropwise to the reaction mixture over 10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the limiting reagent is consumed.

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (10 mL). Stir vigorously for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 15 mL).[8]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired hexahydropyridazine derivative.[8][10]

References

  • Synthesis of Hexahydropyridazine Deriv
  • Demystifying Solvent Effects on Diels–Alder Reactions in Pure and Mixed Solvents: A Combined Electronic DFT and QM/MM Study.
  • (PDF) Quantum chemical aspects of solvent effects on the Diels-Alder reaction of 2,3-dimethyl-1,3-butadiene and diethyl azodicarboxylate.
  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
  • Solvent-dependent reactivity of azo-BF2 switches. PMC - NIH.
  • Synthetic Routes to Functionalized Hexahydropyridazine Rings: Applic
  • Diels–Alder Cycloaddition Reactions in Sustainable Media. PMC.
  • Diels–Alder Cycloaddition Reactions. Encyclopedia MDPI.
  • The influence of the [4+2] cycloaddition reaction mechanism on its stereochemistry. Unknown Source.
  • Synthesis and Characterization of Hexahydropyrimidines and Their New Deriv
  • Synthesis of Hexahydropyridazines by [4 + 2] Cycloaddition of Donor-Acceptor Cyclobutanes and cis-Diazenes. PubMed.
  • CYCLOADDITION MECHANISM AND THE SOLVENT DEPENDENCE OF RATE Institute of Organic Chemistry, University of Munich, Karlstr. 23, 80. iupac.

Sources

Catalyst Selection for Efficient Reactions of Hexahydropyridazine Hydrochloride: A Technical Support Center

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for reactions involving hexahydropyridazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Our focus is on the critical aspect of catalyst selection to ensure efficient and successful reactions. We will delve into the causality behind experimental choices, offering field-proven insights to overcome common challenges.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection for various transformations of hexahydropyridazine hydrochloride.

Q1: What are the most common and effective catalysts for the synthesis of hexahydropyridazine from a pyridazine precursor?

The most direct route to hexahydropyridazine is through the catalytic hydrogenation of the corresponding pyridazine. The choice of catalyst is crucial for achieving complete saturation of the aromatic ring.

  • Platinum(IV) oxide (PtO₂) and Rhodium-on-Carbon (Rh/C) are highly effective heterogeneous catalysts for this transformation.[1] They facilitate the adsorption of both the pyridazine substrate and hydrogen gas onto their surface. The catalytic cycle involves the dissociation of molecular hydrogen into reactive hydrogen atoms, which then add in a stepwise manner to the pyridazine ring, leading to the fully saturated hexahydropyridazine.[1]

  • Causality: These platinum-group metals are highly active for the hydrogenation of N-heterocycles due to their optimal balance of hydrogen activation and substrate binding energies. The choice between PtO₂ and Rh/C can sometimes be influenced by the presence of other functional groups on the pyridazine ring, with rhodium often showing good activity under milder conditions.

Q2: I am looking to perform an N-arylation of hexahydropyridazine. What are the recommended catalytic systems?

For the N-arylation of hexahydropyridazine, two main classes of catalysts are widely employed: palladium-based and copper-based systems.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and versatile method for forming C-N bonds.[2][3] The catalytic system typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand. For cyclic amines like hexahydropyridazine, bulky and electron-rich phosphine ligands are often preferred as they promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[4]

  • Copper-Catalyzed Ullmann Condensation: This is a more classical approach that has seen a resurgence with the development of improved catalytic systems.[5][6][7] Copper(I) salts, such as CuI or copper(I) oxide nanoparticles, are commonly used as catalysts, often in the presence of a ligand like 1,10-phenanthroline to enhance solubility and reactivity.[8] These reactions are particularly useful for large-scale syntheses due to the lower cost of copper compared to palladium.

Q3: My goal is to achieve N-N bond cleavage of a hexahydropyridazine derivative. Which catalysts are suitable for this transformation?

The reductive cleavage of the N-N bond in hydrazine derivatives is a synthetically useful transformation.

  • Ruthenium Carbonyl Clusters (Ru₃(CO)₁₂): These have been shown to be effective catalysts for the cleavage of the N-N bond in various hydrazine derivatives.[9] The reaction is a redox process where the nitrogen atoms are reduced. The mechanism is believed to involve the formation of ruthenium hydride species which act as the reducing agent.[9]

  • Visible Light Photocatalysis with Ruthenium Complexes: An emerging "green" alternative involves the use of ruthenium-based photocatalysts, such as ₂, under visible light irradiation.[10][11] This method operates under very mild conditions and is effective for a range of N,N-disubstituted hydrazines.[11]

Q4: Can hexahydropyridazine undergo ring expansion reactions, and what catalysts would be involved?

Yes, ring expansion reactions are a known transformation for cyclic amines, leading to the formation of medium-sized rings like 1,2-diazepines.[12][13][14][15][16] The catalytic strategy often involves a cascade reaction. While specific catalysts for the direct ring expansion of unsubstituted hexahydropyridazine are not extensively documented, related transformations provide insight. For instance, palladium-catalyzed [5+2] annulation of N-arylhydrazones with alkynes is a method for synthesizing benzo[d][1][17]diazepines.[12] This suggests that transition metal catalysts can play a role in facilitating the necessary bond formations and rearrangements.

Troubleshooting Guide

This section provides solutions to common problems encountered during reactions with hexahydropyridazine hydrochloride.

Issue 1: Low Yield in Catalytic Hydrogenation to Hexahydropyridazine

  • Potential Cause 1: Catalyst Inactivation. The catalyst surface can be poisoned by impurities in the starting material, solvent, or hydrogen gas. The lone pair of electrons on the nitrogen atoms of the pyridazine can also, in some cases, strongly coordinate to the metal surface and inhibit further reaction.[4]

    • Solution: Ensure the purity of all reagents and solvents. Consider pre-treating the solvent and substrate to remove potential poisons. Increasing the catalyst loading (e.g., from 5 mol% to 10 mol% of PtO₂) can sometimes overcome minor poisoning effects.[1]

  • Potential Cause 2: Incomplete Reaction. The reaction may not have gone to completion due to insufficient reaction time, hydrogen pressure, or inadequate mixing.

    • Solution: Monitor the reaction progress by techniques like TLC or GC-MS. Ensure vigorous stirring or shaking to maintain good contact between the catalyst, substrate, and hydrogen gas.[1] Increasing the hydrogen pressure (typically 3-4 atm) can also drive the reaction to completion.[1]

Issue 2: Side Product Formation in N-Arylation Reactions

  • Potential Cause 1: Homocoupling of the Aryl Halide. In palladium-catalyzed reactions, the formation of biaryl side products can occur, especially at higher temperatures.

    • Solution: Optimize the reaction temperature; running the reaction at a lower temperature might favor the desired C-N bond formation.[17] The choice of ligand is also critical; consult the literature for ligands that are known to suppress homocoupling for your specific substrate.

  • Potential Cause 2: Double Arylation. With two nucleophilic nitrogen atoms, double N-arylation is a potential side reaction for hexahydropyridazine.

    • Solution: Carefully control the stoichiometry of the reactants. Using a slight excess of the hexahydropyridazine relative to the aryl halide can help to minimize the formation of the di-arylated product. Stepwise addition of the aryl halide can also be beneficial.[17]

Issue 3: Reaction Stalling in N-N Bond Cleavage

  • Potential Cause: Inefficient Catalyst Turnover. The ruthenium catalyst may not be regenerating efficiently throughout the reaction.

    • Solution: For reactions using Ru₃(CO)₁₂, the addition of a hydrogen source like isopropanol can improve the cleavage process.[9] In photocatalytic systems, ensure that the light source is of the appropriate wavelength and intensity for the chosen photocatalyst.

Experimental Protocols & Data

Catalytic Hydrogenation of Pyridazine

Protocol:

  • A solution of the pyridazine derivative (1.0 mmol) in a suitable solvent such as acetic acid or ethanol (10 mL) is placed in a hydrogenation vessel.[1]

  • Platinum(IV) oxide (5-10 mol%) is added to the solution.[1]

  • The vessel is flushed with hydrogen gas and then pressurized to the desired pressure (typically 3-4 atm).[1]

  • The mixture is shaken or stirred vigorously at room temperature until the theoretical amount of hydrogen has been consumed.[1]

  • The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure.[1]

  • The resulting crude product can be purified by crystallization or chromatography.[1]

CatalystLoading (mol%)SolventPressure (atm)Typical YieldReference
PtO₂5-10Acetic Acid/Ethanol3-4Good to Excellent[1]
Rh/C5Methanol1-4High[18]
GaCl₃-Catalyzed [4+2] Cycloaddition

Protocol:

  • To a solution of the donor-acceptor cyclobutane (1.0 equiv) and the cis-diazene (1.2 equiv) in anhydrous dichloromethane (0.1 M) at room temperature is added a solution of gallium trichloride (5 mol%) in dichloromethane.[1]

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, the reaction is quenched. The crude product is purified by flash column chromatography on silica gel.[1]

CatalystLoading (mol%)SolventTemperatureTypical YieldReference
GaCl₃5DichloromethaneRoom Temp.Good to Excellent[1]

Visualizations

Catalytic_Hydrogenation cluster_reactants Reactants cluster_catalyst Catalyst Surface (e.g., PtO₂) cluster_product Product pyridazine Pyridazine catalyst Catalyst pyridazine->catalyst Adsorption H2 H₂ H2->catalyst Adsorption & Dissociation hexahydropyridazine Hexahydropyridazine catalyst->hexahydropyridazine Stepwise H Addition

Caption: Catalytic hydrogenation of pyridazine on a heterogeneous catalyst surface.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)Lₙ Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Hexahydropyridazine Hexahydropyridazine Ligand_Exchange Ligand Exchange Hexahydropyridazine->Ligand_Exchange Ar-Pd(II)-X Ar-Pd(II)(Lₙ)-X Oxidative_Addition->Ar-Pd(II)-X Ar-Pd(II)-X->Ligand_Exchange Ar-Pd(II)-Nuc Ar-Pd(II)(Lₙ)-Nuc Ligand_Exchange->Ar-Pd(II)-Nuc Reductive_Elimination Reductive Elimination Ar-Pd(II)-Nuc->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration N-Aryl_Product N-Aryl Hexahydropyridazine Reductive_Elimination->N-Aryl_Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

  • Synthesis of Hexahydropyridazine Derivatives: A Technical Guide - Benchchem.
  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines - Benchchem.
  • Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PMC. Available at: [Link]

  • 1,2-Diazepines | Request PDF - ResearchGate. Available at: [Link]

  • Ruthenium‐Catalyzed Switchable N–H/C–H Alkenylation of 6‐Phenyl(dihydro)pyridazinones with Alkynes - R Discovery. Available at: [Link]

  • Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PubMed. Available at: [Link]

  • Nitrogen-nitrogen bond cleavage catalyzed by ruthenium complexes. Available at: [Link]

  • Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues - PubMed. Available at: [Link]

  • Palladium-Catalyzed Reactions on 1,2-Diazines - Bentham Science Publishers. Available at: [Link]

  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF. Available at: [Link]

  • Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC. Available at: [Link]

  • Troubleshooting low yield in pyridine functionalization - Benchchem.
  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides - MDPI. Available at: [Link]

  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp 3 )–H Functionalization - MDPI. Available at: [Link]

  • The Untapped Potential of Hexahydropyridazine in Multi-Component Reactions: A Survey of Current Research - Benchchem.
  • Hydroxypyridine/Pyridone Interconversions within Ruthenium Complexes and Their Application in the Catalytic Hydrogenation of CO2 | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC. Available at: [Link]

  • Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. Available at: [Link]

  • Palladium-Catalyzed Reactions - MDPI. Available at: [Link]

  • Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC. Available at: [Link]

  • Cascade ring expansion reactions for the synthesis of medium-sized rings and macrocycles - Semantic Scholar. Available at: [Link]

  • ChemInform Abstract: Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. | Request PDF - ResearchGate. Available at: [Link]

  • N-Arylations of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides Using a Copper(I) Oxide Nanoparticle/1,10-Phenanthroline Catalytic System | Request PDF - ResearchGate. Available at: [Link]

  • Practical Copper-Catalyzed N-Arylation of Nitrogen Heterocycles with Aryl Halides under Ligand and Additive Free Conditions | Request PDF - ResearchGate. Available at: [Link]

  • Cyclisation/ring expansion cascade reactions of pyridine‐ and tertiary‐amine‐containing hydroxy acids and amino acids. - ResearchGate. Available at: [Link]

  • N N bond cleavage routes of hydrazine to generate ammonia using transition metal (TM)‐based catalysts. - ResearchGate. Available at: [Link]

  • Synthesis of unique 1,2-diazepine-fused β-lactams via Staudinger-type [2+2] cyclization - ChemRxiv. Available at: [Link]

    • Monocyclic (or Annulated) 6-Ring Systems with Two N-Atoms. Available at: [Link]

  • Catalytic decomposition of hydrous hydrazine for hydrogen production - Sustainable Energy & Fuels (RSC Publishing). Available at: [Link]

  • Photochemical Synthesis of 1,2-Diazepine-Fused β-Lactams via Staudinger-Type [2 + 2] Cyclization - PubMed. Available at: [Link]

  • Conformational studies of hexahydropyridazine derivatives - ACS Publications. Available at: [Link]

  • Ruthenium(ii)-catalysed direct synthesis of ketazines using secondary alcohols - Chemical Communications (RSC Publishing). Available at: [Link]

  • Ring expansion and fused cyclization catalysis to construct indoloquinazolinones with functionalization - Chemical Communications (RSC Publishing). Available at: [Link]

  • Ring contraction and ring expansion reactions in terpenoid biosynthesis and their application to total synthesis - PMC. Available at: [Link]

  • Hydrogen production via selective dehydrogenation of hydrazine borane and hydrous hydrazine over MoOx-promoted Rh catalyst | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes - RSC Publishing. Available at: [Link]

  • Efficient and complete dehydrogenation of hydrazine borane over a CoPt catalyst - Chemical Communications (RSC Publishing). Available at: [Link]

  • Ring Expansion Reactions via C-N Bond Cleavage in the Synthesis of Medium-sized Cycles and Macrocycles | Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • "troubleshooting common issues in Cyclopropane-1,2-dicarbohydrazide reactions" - Benchchem.
  • Special Issue - Frontier in Catalytic Dehydrogenation - Catalysts. Available at: [Link]

  • Efficient and complete dehydrogenation of hydrazine borane over a CoPt catalyst | Request PDF - ResearchGate. Available at: [Link]

  • Help with Low Yield Synthesis : r/Chempros - Reddit. Available at: [Link]

  • What troubleshooting is there for low cDNA yield? - PCR Biosystems. Available at: [Link]

  • Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. Available at: [Link]

Sources

Technical Support Center: Managing the Hygroscopic Nature of Hexahydropyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling Hexahydropyridazine hydrochloride. This cyclic hydrazine derivative is a critical building block for synthesizing completely hydrogenated dipiperidazino tetrazines and tetrazepines[1]. However, its extreme hygroscopicity frequently compromises experimental reproducibility. This guide provides drug development professionals and synthetic chemists with mechanistic insights, troubleshooting steps, and self-validating protocols to ensure absolute stoichiometric accuracy.

Mechanistic FAQs: The "Why" Behind the Challenge

Q: Why is Hexahydropyridazine hydrochloride exceptionally prone to moisture absorption? A: The hygroscopicity is driven by the fundamental nature of hydrochloride salts. The highly electronegative chloride anion acts as a potent hydrogen-bond acceptor for atmospheric water vapor[2]. Furthermore, hexahydropyridazine contains two adjacent nitrogen atoms; when protonated, this cyclic hydrazine structure stabilizes water clusters within the crystal lattice, leading to rapid moisture uptake the moment the bulk powder is exposed to ambient air.

Q: How does moisture physically and chemically compromise my downstream reactions? A: When hygroscopic raw materials absorb water, the most immediate consequence is an invisible increase in mass[3]. If you weigh 100 mg of partially hydrated Hexahydropyridazine hydrochloride in open air, a significant percentage of that mass is water. This creates a severe stoichiometric deficit of the active amine in your reaction. Additionally, the introduced water can rapidly quench moisture-sensitive coupling reagents or Grignard reagents used in subsequent synthetic steps, leading to variable yields or complete reaction failure.

Troubleshooting Guide: Diagnosing Handling Failures

Issue: The powder has formed a hard cake or sticky paste inside the vendor bottle.

  • Root Cause: The container seal was compromised, or the bottle was repeatedly opened in an environment with a Relative Humidity (RH) > 40%. The atmospheric moisture coordinated with the crystal lattice, causing deliquescence (dissolving in its own absorbed moisture)[4].

  • Causality & Resolution: Do not use this batch for stoichiometry-sensitive reactions. While you can attempt to dry it under high vacuum on a Schlenk line, the physical crystal form may have permanently altered[3]. Discard the caked material and open a fresh batch exclusively inside an inert glovebox.

Issue: Yields in my tetrazine synthesis are highly variable between different batches.

  • Root Cause: Weighing the hydrochloride salt in open air introduces variable amounts of water mass depending on the ambient humidity of the laboratory on that specific day.

  • Causality & Resolution: The variability in yield is a direct result of stoichiometric imbalance[3]. You must transition to a controlled-atmosphere weighing methodology, utilizing either a glovebox[5] or pre-filled, septum-sealed reaction vials to bypass ambient exposure[6].

Quantitative Environmental Baselines

To prevent moisture-induced degradation and stoichiometric errors, adhere to the following environmental thresholds when handling Hexahydropyridazine hydrochloride:

ParameterCritical ThresholdScientific Rationale
Glovebox Atmosphere < 1 ppm H₂O and O₂Eliminates the availability of water molecules, preventing hydrogen bonding with the chloride anion[5].
Ambient Weighing (RH) strictly < 10% RHIf a glovebox is unavailable, a highly dehumidified environment minimizes the rate of deliquescence[4].
Storage Temperature 15°C to 25°C (Inert)Prevents thermal degradation while avoiding temperature fluctuations that cause internal condensation[3].
Baking of Glassware 120°C for > 8 hoursEradicates microscopic surface-bound water layers on spatulas and vials prior to glovebox entry[7].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your handling procedures, do not rely on assumptions. Use the following self-validating methodologies.

Protocol A: Anhydrous Glovebox Transfer and Weighing

Causality: Standard laboratory air contains enough moisture to instantly alter the mass of Hexahydropyridazine hydrochloride. A glovebox provides a hermetically sealed, inert environment (Argon or Nitrogen) to guarantee accurate molar weighing[5].

  • Preparation: Bake all glass vials, spatulas, and weighing boats at 120°C for a minimum of 8 hours. Transfer them into the glovebox antechamber while still hot to prevent ambient moisture condensation[7].

  • Purging: Perform dynamic vacuum/Argon cycles in the antechamber. Evacuate for 5 minutes, then refill with Argon. Repeat this cycle three times to ensure complete atmospheric exchange[7].

  • Internal Validation Setup (The Self-Validating Step): Before opening the Hexahydropyridazine hydrochloride, place a pre-weighed, open vial containing 50 mg of anhydrous Calcium Chloride (CaCl₂) next to the balance.

  • Execution: Weigh the required mass of Hexahydropyridazine hydrochloride into a vial and immediately seal it with a PTFE-lined septum cap[6].

  • Validation Check: Re-weigh the CaCl₂ control vial. If the mass of the CaCl₂ has increased by >0.5 mg, the glovebox atmosphere is compromised (e.g., a saturated purifier or micro-leak). Action: Abort the experiment, regenerate the glovebox purifiers, and discard the weighed sample. If the mass is unchanged, your sample is verified anhydrous.

Protocol B: Desiccation and Constant-Weight Verification

Causality: If a batch is suspected of mild moisture exposure, it must be dried under a dynamic vacuum. Heating accelerates the breaking of hydrogen bonds between the water molecules and the chloride lattice.

  • Setup: Transfer the damp powder to a Schlenk flask.

  • Drying: Connect to a high-vacuum Schlenk line (< 0.1 mbar) and gently heat the flask in an oil bath at 40°C for 12 hours.

  • Validation Check (The Self-Validating Step): Cool the flask under Argon, seal, and record the exact mass. Return the flask to the vacuum line at 40°C for an additional 4 hours. Re-weigh the flask. If the mass difference between the two cycles is < 0.1%, the material has reached a "constant weight," validating that all unbound moisture has been successfully removed.

Visualizations of Workflows and Mechanisms

MoisturePathway A Hexahydropyridazine HCl (Anhydrous) B Atmospheric Moisture Exposure (RH > 40%) A->B C H-Bonding with Cl⁻ & Protonated Amines B->C D Deliquescence & Crystal Lattice Alteration C->D E Falsified Mass Weighing (Stoichiometric Error) D->E F Reaction Failure / Variable Yields E->F

Pathway of moisture-induced degradation and stoichiometric failure in hygroscopic salts.

GloveboxWorkflow Step1 Bake Glassware & Tools (120°C, >8h) Step2 Load Antechamber (Seal Outer Door) Step1->Step2 Step3 Dynamic Vacuum/Ar Cycles (3x 5 min purges) Step2->Step3 Step4 Transfer to Main Chamber (<1 ppm H2O/O2) Step3->Step4 Step5 Weigh & Seal in Septum Vials Step4->Step5 Step6 Execute Reaction (Syringe Addition) Step5->Step6

Self-validating anhydrous weighing workflow for hygroscopic hydrochloride salts.

References

  • How do you handle hygroscopic salts? - HepatoChem HepatoChem URL: [Link]

  • Salt Selection in Drug Development | Pharmaceutical Technology Pharmaceutical Technology URL:[Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Taylor & Francis Taylor & Francis URL:[Link]

  • Inert Glove Box used for Weighing and Mixing Molten Salts - Jacomex Jacomex URL:[Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - MDPI MDPI URL:[Link]

Sources

Technical Support Center: Strategies for Selective Mono-N-Substitution of Hexahydropyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the selective functionalization of hexahydropyridazine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing mono-N-substituted 1,2-diazinane derivatives. As a key scaffold in numerous biologically active compounds, mastering its selective substitution is paramount.[1][2] This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to address the common challenges encountered in the lab.

The core challenge in working with hexahydropyridazine lies in its structure: a symmetrical diamine with two nucleophilic secondary nitrogen atoms. This symmetry often leads to a statistical mixture of unreacted starting material, the desired mono-substituted product, and the undesired di-substituted byproduct, complicating purification and reducing yields. This guide will explore three primary strategies to overcome this challenge: controlled direct substitution, reductive amination, and the use of protecting groups.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems you may encounter during the mono-N-substitution of hexahydropyridazine hydrochloride.

Direct N-Alkylation / N-Acylation Issues

Question 1: My direct alkylation reaction results in a low yield of the mono-substituted product and a significant amount of di-substituted byproduct. How can I improve selectivity?

Answer: This is the most common issue with direct alkylation and stems from the fact that the mono-alkylated product is often as reactive, or even more so, than the starting hexahydropyridazine.

  • Causality: The introduction of an initial alkyl group does not sufficiently deactivate the second nitrogen atom, leading to competitive di-alkylation. This problem is often exacerbated at higher temperatures and concentrations.

  • Troubleshooting Steps:

    • Stoichiometry Control: Use a stoichiometric excess of hexahydropyridazine hydrochloride (e.g., 2-4 equivalents) relative to the electrophile (alkyl halide). This statistically favors the electrophile reacting with the more abundant starting material over the mono-substituted intermediate.

    • Slow Addition & Temperature Control: Add the alkylating agent dropwise to a cooled solution (e.g., 0 °C or lower) of the hexahydropyridazine and base. Maintaining a low concentration of the electrophile at all times minimizes its chance of reacting with the already-formed mono-substituted product.

    • Solvent Choice: Using an ionic liquid as the solvent has been shown in some cases to reduce the overalkylation of primary amines and may be applicable here.[3]

    • Re-evaluate Strategy: If selectivity remains poor, direct alkylation may not be the optimal method. Consider switching to reductive amination or a protecting group strategy for more reliable control.

Question 2: My N-acylation/alkylation reaction is sluggish or fails to proceed, with most of the starting material remaining unreacted. What's going wrong?

Answer: This issue typically points to a problem with the nucleophilicity of the amine or the activity of the electrophile.

  • Causality: Hexahydropyridazine is supplied as a hydrochloride salt (often the dihydrochloride).[2] The protonated nitrogen atoms are not nucleophilic. A base is required to liberate the free amine. If an insufficient amount of base is used, it will only neutralize the salt, leaving little to scavenge the acid (e.g., H-X) produced during the reaction, which can then re-protonate the free amine, shutting down the reaction.

  • Troubleshooting Steps:

    • Verify Base Stoichiometry: For hexahydropyridazine dihydrochloride, you need at least two equivalents of base to neutralize the salt and a third equivalent to neutralize the acid byproduct of the reaction. Therefore, a minimum of 3 equivalents of a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is recommended.

    • Check Reagent Quality: Ensure your alkylating or acylating agent (e.g., alkyl halide, acyl chloride) has not degraded. Acyl chlorides, in particular, are sensitive to moisture.

    • Solvent and Solubility: Confirm that your starting materials are soluble in the chosen solvent. Hexahydropyridazine hydrochloride is polar and may have limited solubility in some non-polar organic solvents.[4] A polar aprotic solvent like DMF or acetonitrile is often a good choice.[1]

Reductive Amination Issues

Question 3: My reductive amination reaction is not going to completion. TLC analysis shows the presence of the starting amine and carbonyl compound.

Answer: Successful reductive amination hinges on the efficient formation of the hydrazone intermediate, which is then reduced.[5]

  • Causality: The condensation of hexahydropyridazine and the carbonyl compound (aldehyde or ketone) to form the hydrazone is a reversible equilibrium reaction that produces water. If water is not removed, the equilibrium may not favor the hydrazone, leading to an incomplete reaction.

  • Troubleshooting Steps:

    • Promote Imine/Hydrazone Formation:

      • Allow the hexahydropyridazine and the carbonyl compound to stir together for a period (e.g., 1-2 hours) before adding the reducing agent. This allows the hydrazone intermediate to form.[6]

      • Incorporate a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄), into the reaction mixture.

      • Use a solvent like toluene and a Dean-Stark apparatus to azeotropically remove water as it forms.

    • Select the Right Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild and selectively reduces the protonated imine/hydrazone intermediate much faster than the starting carbonyl compound.[7] It is also less sensitive to moisture than sodium borohydride.

    • pH Control: The reaction is often facilitated by the presence of a mild acid, such as acetic acid, which catalyzes iminium ion formation without excessively protonating the starting amine.[7]

Purification Challenges

Question 4: I'm having difficulty separating the mono-substituted product from the di-substituted byproduct and the unreacted starting material by column chromatography.

Answer: This is a common consequence of the direct substitution approach, where products and starting materials can have similar polarities.

  • Causality: The mono- and di-substituted products often have close Rf values, and the polar nature of the unreacted diamine can cause it to streak on silica gel columns.

  • Troubleshooting Steps:

    • Optimize Chromatography:

      • Experiment with different solvent systems. A gradient elution from a less polar to a more polar solvent system might be necessary.

      • Consider adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent to prevent the streaking of amine spots on the silica gel.

      • If silica is not effective, try a different stationary phase, such as alumina or reverse-phase silica.

    • Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. The basic mono-substituted product can be extracted into an organic solvent, while the unreacted hexahydropyridazine (especially if it becomes re-protonated) might remain in an aqueous layer, though separation from the di-substituted product will still be required.

    • Prophylactic Chemistry: The most effective solution is to prevent the formation of the mixture in the first place. Employing a protecting group strategy is the most robust method to ensure a clean reaction and straightforward purification.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best strategy for achieving selective mono-N-arylation? For introducing an aryl group onto one nitrogen, direct methods are very challenging. A transition-metal-catalyzed cross-coupling reaction is the preferred approach. The Chan-Lam or Buchwald-Hartwig amination protocols are highly effective.[9][10] To ensure mono-selectivity, it is still highly recommended to use a protecting group strategy: protect one nitrogen, perform the N-arylation on the free nitrogen, and then deprotect.

Q2: My starting material is hexahydropyridazine dihydrochloride. Do I need to freebase it before the reaction? No, it is generally not necessary to perform a separate freebasing step. You can use the hydrochloride salt directly in the reaction vessel. However, you must add a sufficient amount of a suitable non-nucleophilic base (e.g., Et₃N, DIPEA) to the reaction mixture to neutralize the salt and generate the free amine in situ. Remember to account for both protons in the dihydrochloride salt.

Q3: How can I effectively monitor the progress of my reaction? Thin-Layer Chromatography (TLC) is the most common method. Stain with a potassium permanganate (KMnO₄) solution, which is very effective for visualizing amines. You should see the consumption of your starting material and the appearance of one or two new spots corresponding to the mono- and di-substituted products. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it can clearly distinguish between the starting material (SM), mono-substituted product (P1), and di-substituted product (P2) by their respective masses.

Q4: Which protecting group should I use for hexahydropyridazine? The choice depends on the reaction conditions you plan to use for the substitution step.

  • Boc (tert-butyloxycarbonyl): This is a very common and robust choice. It is stable to basic and nucleophilic conditions but is easily removed with a strong acid like trifluoroacetic acid (TFA).[11] This makes it ideal for subsequent reactions like alkylations, acylations, or reductive aminations.

  • Cbz (carboxybenzyl): This group is stable to acidic and basic conditions but is readily removed by catalytic hydrogenation (e.g., H₂/Pd-C).[11] This provides an orthogonal deprotection strategy if your molecule contains acid-sensitive groups.

Decision-Making & Workflow Visualization

Choosing the right synthetic strategy is critical for success. The following diagram outlines a logical workflow for selecting a method based on experimental goals and constraints.

G start Goal: Synthesize Mono-N-Substituted Hexahydropyridazine q1 Is absolute selectivity and a clean reaction critical? start->q1 q2 Is the desired substituent introduced via an aldehyde/ketone? q1->q2 No strategy_pg Strategy: Protecting Group Approach q1->strategy_pg  Yes strategy_ra Strategy: Reductive Amination q2->strategy_ra  Yes strategy_da Strategy: Direct Alkylation/ Acylation (Controlled) q2->strategy_da No desc_pg Highest control, easiest purification. Ideal for multi-step synthesis. strategy_pg->desc_pg desc_ra Good selectivity for mono-alkylation. One-pot procedure is possible. strategy_ra->desc_ra desc_da Quickest method, but risks over-reaction and purification challenges. strategy_da->desc_da

Caption: Workflow for selecting a mono-substitution strategy.

Data Summary Tables

Table 1: Comparison of Mono-N-Substitution Strategies
StrategyPrincipleAdvantagesDisadvantagesBest For
Direct Alkylation/Acylation Control of stoichiometry and reaction conditions (temp, addition rate).Fast, fewest steps.Often poor selectivity, difficult purification, risk of over-reaction.[6]Quick synthesis where a product mixture is acceptable or easily separable.
Reductive Amination In-situ formation and reduction of a hydrazone intermediate.[5]Inherently mono-selective, generally clean reactions, mild conditions.[7]Limited to substituents that can be derived from an aldehyde or ketone.Introducing alkyl groups when the corresponding carbonyl compound is available.
Protecting Group Strategy Orthogonal protection of one N-atom, functionalization of the other, followed by deprotection.[8][12]Excellent selectivity, clean reactions, predictable outcomes, simplified purification.Adds two steps (protection/deprotection) to the synthesis, increasing overall time.Complex syntheses, high-value targets, and when absolute regiocontrol is required.
Table 2: Common Amine Protecting Groups for Hexahydropyridazine
Protecting GroupAbbreviationReagent for ProtectionStabilityDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStable to base, nucleophiles, hydrogenation.Strong acid (e.g., TFA, HCl in dioxane).[11]
BenzyloxycarbonylCbz (or Z)Benzyl chloroformateStable to acid, base.Catalytic Hydrogenolysis (H₂, Pd/C).[11]
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuStable to acid, hydrogenation. Labile to base.Mild base (e.g., 20% Piperidine in DMF).[11]

Validated Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation via Reductive Amination

This protocol details the synthesis of 1-benzyl-hexahydropyridazine as an example.

Workflow Diagram:

G A 1. Dissolve Hexahydropyridazine HCl salt & Benzaldehyde B 2. Stir for 1-2h (Hydrazone Formation) A->B C 3. Add NaBH(OAc)₃ portion-wise at 0°C B->C D 4. Warm to RT & Stir Overnight C->D E 5. Quench & Work-up D->E F 6. Purify by Chromatography E->F

Caption: Experimental workflow for reductive amination.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add hexahydropyridazine dihydrochloride (1.0 eq.), the aldehyde or ketone (e.g., benzaldehyde, 1.05 eq.), and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Hydrazone Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the hydrazone intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours). Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the pure mono-alkylated product.[13]

Protocol 2: Selective Mono-N-Acylation using a Boc-Protecting Group Strategy

This protocol details the synthesis of a mono-acylated hexahydropyridazine.

Workflow Diagram:

G cluster_0 Step 1: Protection cluster_1 Step 2: Acylation cluster_2 Step 3: Deprotection A Hexahydropyridazine + (Boc)₂O B Mono-Boc-Protected Intermediate A->B C Intermediate + Acyl Chloride + Base (e.g., Et₃N) B->C D Boc-Protected, N'-Acylated Product C->D E Product + TFA in DCM D->E F Final Mono-Acylated Product (TFA Salt) E->F

Caption: Workflow for the protecting group strategy.

Step-by-Step Methodology:

Part A: Mono-Boc Protection

  • Dissolve hexahydropyridazine dihydrochloride (1.0 eq.) in a mixture of DCM and water. Add a base such as sodium carbonate (Na₂CO₃, 3.0 eq.) to neutralize the salt.

  • Cool the mixture to 0 °C. Prepare a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq.) in DCM.

  • Add the (Boc)₂O solution dropwise to the vigorously stirred biphasic mixture over 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Separate the organic layer, extract the aqueous layer with DCM, combine the organic fractions, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate the tert-butyl 1-piperazinylcarboxylate (mono-Boc-hexahydropyridazine).

Part B: N'-Acylation

  • Dissolve the mono-Boc-protected intermediate (1.0 eq.) and a non-nucleophilic base (e.g., Et₃N, 1.5 eq.) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq.).

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours until the reaction is complete (monitor by TLC).

  • Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude N-Boc, N'-acyl product, which can be used directly or purified if necessary.

Part C: Boc Deprotection

  • Dissolve the crude product from Part B in DCM.

  • Cool to 0 °C and add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise.

  • Stir at room temperature for 1-3 hours until deprotection is complete (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting residue is the TFA salt of the desired mono-acylated hexahydropyridazine. It can be purified further by recrystallization or precipitation.

References

  • Vertex AI Search. (2025, September 26). HEXAHYDROPYRIDAZINE DIHYDROCHLORIDE | 124072-89-5. ChemicalBook.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Hexahydropyridazine.
  • BenchChem. (2025). Synthesis of Hexahydropyridazine Derivatives: A Technical Guide.
  • Thieme. (n.d.). 6. Monocyclic (or Annulated) 6-Ring Systems with Two N-Atoms.
  • Google Patents. (n.d.). A process for producing alicyclic hydrazine derivatives, tetra-hydropyridazine and hexahydropyridazine.
  • Wiley Online Library. (n.d.). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. PMC.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Wikipedia. (n.d.). Reductive amination.
  • CymitQuimica. (n.d.). CAS 124072-89-5: HEXAHYDROPYRIDAZINE DIHYDROCHLORIDE.
  • PubMed. (2016, February 15). Design and Synthesis of Substituted Pyridazinone-1-Acetylhydrazones as Novel Phosphodiesterase 4 Inhibitors.
  • ResearchGate. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
  • ACS GCI Pharmaceutical Roundtable. (2026, March 7). Reductive Amination.
  • PMC. (n.d.). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups.
  • Unknown Source. (n.d.). Protecting groups in organic synthesis + H2O.
  • PMC. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • PMC - NIH. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation.
  • Boc Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • MDPI. (2022, April 15). Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][1][4][14]triazines. Retrieved from

  • Myers, A. (n.d.). Chem 115.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • ACS Publications. (2012, December 10). Synthesis of Differentially Substituted 1,2-Diamines through Advances in C–H Amination Technology | Organic Letters.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • ResearchGate. (n.d.). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity.
  • Nature. (n.d.). One-Pot Reactions for Modular Synthesis of Polysubstituted and Fused Pyridines.
  • PubMed. (2018, June 15). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides.
  • ACS Publications. (2025, July 3). Synthesis of 1,n-Diamines via Selective Catalytic C–H Diamination.
  • PMC. (2025, October 22). Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation.
  • PMC. (n.d.). Methods for direct alkene diamination, new & old.
  • PMC. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation.
  • American Chemical Society. (n.d.). Mono-N-alkylation of primary amines and activation of nitriles using halomethyl boronates | Poster Board #3500.
  • PMC. (n.d.). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation.
  • Burley Labs. (2021, August 6). Direct, Late-Stage Mono-N-arylation of Pentamidine: Method Development, Mechanistic Insight, and Expedient Access to Novel Antiparastitics against Diamidine-Resistant Parasites.
  • ResearchGate. (n.d.). An Eco-friendly and Highly Efficient route for N-acylation under Catalyst-free Conditions.
  • PMC. (n.d.). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives.
  • ECHEMI. (n.d.). Organic nomenclature of substituted diamines.
  • ResearchGate. (2025, August 20). Synthesis of 1, n -Diamines via Selective Catalytic C–H Diamination.
  • MDPI. (2022, June 13). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors.
  • MDPI. (n.d.). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives.

Sources

Recrystallization techniques for obtaining high-purity Hexahydropyridazine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Hexahydropyridazine hydrochloride (1,2-diazinane hydrochloride) is a critical sp³-rich cyclic hydrazine scaffold widely utilized in medicinal chemistry and drug development[1],[2]. Due to the unique polarity and fluxionality of the nitrogen atoms in this six-membered ring, isolating the hydrochloride salt in high purity requires precise thermodynamic control.

This guide provides field-proven troubleshooting strategies, self-validating methodologies, and quantitative data to ensure optimal recrystallization of your crude product.

Part 1: Troubleshooting Guide & FAQs

Q: Why is my hexahydropyridazine hydrochloride "oiling out" instead of forming crystals? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the impure mixture drops below the temperature at which it saturates the solvent.

  • Causality: This is typically caused by adding the anti-solvent (e.g., diethyl ether) too rapidly or allowing the solution to cool too quickly, which forces the compound out of solution before a proper crystal lattice can nucleate[3].

  • Solution: Reheat the biphasic mixture until it becomes a single clear solution. Add a few drops of your primary solvent (isopropanol) to slightly lower the saturation temperature, and allow the flask to cool extremely slowly. Introducing a microscopic seed crystal of pure hexahydropyridazine HCl can also bypass the oiling phase by providing an immediate nucleation site.

Q: Why do we prefer isopropanol over ethanol as the primary solvent for this specific hydrochloride salt? A: Amine hydrochlorides are often excessively soluble in absolute ethanol, which severely limits recovery[4].

  • Causality: Ethanol's high polarity at lower temperatures prevents the cyclic hydrazine salt from fully precipitating. Isopropanol (propan-2-ol) offers a much steeper solubility curve—the salt is highly soluble at the boiling point but poorly soluble at room temperature. This makes isopropanol the optimal primary solvent for recrystallizing these specific hydrohalide salts[5].

Q: How do I handle the hygroscopic nature of the purified salt? A: The protonated cyclic hydrazine framework is highly polar and readily coordinates with atmospheric moisture.

  • Causality: Moisture absorption depresses the melting point, introduces weighing errors during downstream synthesis, and can initiate hydrolytic degradation over time.

  • Solution: Always break the vacuum on your filtration apparatus with dry nitrogen. Immediately transfer the filter cake to a vacuum desiccator containing phosphorus pentoxide (P₂O₅) or activated silica gel.

Q: Can I use acetone as an anti-solvent to improve yields? A: It is highly discouraged.

  • Causality: While acetone is a common anti-solvent, hexahydropyridazine contains secondary amine functionalities. Even in the hydrochloride salt form, trace amounts of the free base exist in equilibrium and can react with acetone to form unwanted hydrazone or Schiff base byproducts. Diethyl ether or ethyl acetate are chemically inert under these conditions and are therefore the safest choices[4].

Part 2: Quantitative Data for Solvent Systems

Selecting the correct solvent system is the most critical variable in your workflow. The table below summarizes quantitative recovery data based on standard amine hydrochloride purification metrics.

Table 1: Comparative Solvent Systems for Hexahydropyridazine HCl Recrystallization

Primary SolventAnti-SolventOptimal Ratio (v/v)Typical Recovery Yield (%)Expected Purity (HPLC)Mechanistic Notes
Isopropanol Diethyl Ether 1:2 to 1:382 - 88%>99.0%Steep solubility curve; provides the optimal balance of yield and purity[5],[4].
Ethanol Ethyl Acetate 1:465 - 75%>98.0%High cold-solubility in EtOH reduces overall recovery yield[4].
Methanol Acetone 1:550 - 60%<95.0%Risk of hydrazone formation with trace free amine. Not recommended.

Part 3: Validated Methodology

Two-Solvent Recrystallization (Isopropanol / Diethyl Ether)

Self-Validation Checkpoint: Before beginning, ensure all solvents are strictly anhydrous. To validate the success of the procedure post-filtration, concentrate the mother liquor and analyze it via TLC; a successful recrystallization will leave minimal product in the filtrate and yield a solid with a sharp, undepressed melting point.

  • Primary Dissolution: Place the crude hexahydropyridazine hydrochloride in a round-bottom flask equipped with a magnetic stir bar. Add a minimum volume of boiling isopropanol (approx. 3–5 mL per gram of crude salt) until the solid is completely dissolved[3].

  • Hot Filtration (If required): If insoluble mechanical impurities or polymerized byproducts are visible, pass the hot solution through a pre-warmed fluted filter paper.

    • Causality: Pre-warming the funnel prevents the product from prematurely crystallizing in the stem due to sudden thermal shock[3].

  • Anti-Solvent Saturation: Keep the solution at a gentle boil on a hot plate. Begin adding diethyl ether dropwise. After each drop, observe the local cloudiness. Continue until the cloudiness persists throughout the entire solution, indicating the exact saturation point has been reached[3].

  • Clarification: Add 1–2 drops of hot isopropanol just until the solution turns clear again.

    • Causality: This ensures the solution is perfectly saturated at the boiling point. If left cloudy, the compound will crash out too rapidly upon cooling, trapping impurities within the crystal lattice[3].

  • Controlled Nucleation: Remove the flask from the heat source. Remove the stir bar and allow the solution to cool completely undisturbed to room temperature.

    • Causality: Slow, undisturbed cooling promotes the thermodynamic growth of large, highly pure crystal lattices rather than kinetic, impure powders.

  • Yield Maximization: Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 30 minutes to force the remaining dissolved salt out of solution.

  • Isolation & Washing: Collect the crystals via vacuum filtration on a Büchner funnel. Wash the filter cake with a pre-chilled mixture of isopropanol and diethyl ether (1:3 ratio).

    • Causality: Washing with the exact anti-solvent ratio prevents the re-dissolution of the purified crystals while effectively washing away the residual mother liquor[3].

  • Drying: Pull dry nitrogen through the filter cake for 5 minutes. Transfer the crystals to a vacuum oven at 40 °C and dry to a constant weight.

Part 4: Process Workflow Visualization

Recrystallization Start Crude Hexahydropyridazine HCl Dissolve Dissolve in hot Isopropanol (Primary Solvent) Start->Dissolve AddEther Add Diethyl Ether dropwise until cloudy (Anti-Solvent) Dissolve->AddEther CheckOil Does the mixture oil out? AddEther->CheckOil FixOil Reheat, add trace Isopropanol, reduce cooling rate CheckOil->FixOil Yes Cooling Cool to RT undisturbed, then transfer to ice bath CheckOil->Cooling No FixOil->AddEther Filter Vacuum filter & wash with cold solvent mixture Cooling->Filter Success High-Purity Hexahydropyridazine HCl Filter->Success

Workflow for two-solvent recrystallization of hexahydropyridazine hydrochloride.

References
  • [1] Benchchem. "Synthesis of Hexahydropyridazine Derivatives: A Technical Guide". Available at: 1

  • [5] IMR Press. "Investigations on 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-amines and related compounds: synthesis, chemical behavior". Available at: 5

  • [2] PMC (NIH). "Readily accessible sp3-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality". Available at:2

  • [3] MIT OpenCourseWare. "Two-Solvent Recrystallization Guide". Available at: 3

  • [4] ResearchGate. "Purification of organic hydrochloride salt?". Available at: 4

Sources

Validation & Comparative

Spectroscopic Analysis for the Structural Elucidation of Hexahydropyridazine Derivatives: A Comparative Modality Guide

Author: BenchChem Technical Support Team. Date: April 2026

Hexahydropyridazine (1,2-diazinane) derivatives are highly valuable sp3 -rich scaffolds in modern medicinal chemistry. However, confirming their exact three-dimensional structure presents a formidable analytical challenge. The adjacent nitrogen atoms within the six-membered ring exhibit pronounced fluxional behavior—specifically, rapid nitrogen pyramidal inversion and ring flipping. At ambient temperatures, this dynamic sampling of chemical space obscures stereochemical relationships.

As a Senior Application Scientist, I frequently see research teams struggle to assign the relative stereochemistry of these derivatives because they rely on inadequate analytical modalities. This guide objectively compares the performance of High-Field Variable-Temperature (VT) NMR , Benchtop NMR , and High-Resolution Mass Spectrometry (LC-HRMS) , providing the causal logic and self-validating protocols necessary to definitively elucidate hexahydropyridazine structures.

The Analytical Contenders: Modality Comparison

To confirm the structure of a hexahydropyridazine derivative, you must verify three parameters: the integrity of the fully saturated ring, the connectivity of the substituents, and the relative stereochemistry (e.g., anti/syn orientations). No single instrument provides all answers instantly; selecting the right tool depends on the specific structural question.

Table 1: Performance Comparison of Analytical Modalities
Analytical ModalityPrimary OutputStereochemical ResolutionN-N Dynamics SensitivityEstimated Throughput
High-Field VT-NMR (600+ MHz) Solution-state conformation & dynamicsExcellent (via 2D NOESY)High (Resolves conformers)Low (Requires cooling/equilibration)
Benchtop NMR (80 MHz) Rapid connectivity screeningPoor (Severe signal overlap)None (Time-averaged signals only)High (At-line, cryogen-free)
LC-HRMS (Orbitrap) Exact mass & purity profilingNone (Cannot distinguish diastereomers)None Very High (Automated injection)

Causality in Experimental Design: The Physics of Fluxionality

Why does a standard 1D 1 H NMR spectrum often fail to confirm the structure of a hexahydropyridazine? The answer lies in the physics of the magnetic field and molecular dynamics.

At room temperature (298 K), the 1 H NMR spectrum of the 1,2-diazinane core typically presents as broad, featureless multiplets around δ 1.6 ppm (aliphatic C4/C5 protons) and δ 3.0 ppm (C3/C6 protons adjacent to nitrogen)[1]. This line broadening is not an artifact of poor shimming; it is the causal result of the N-N bond undergoing rapid pyramidal inversion on the NMR timescale. Because the molecule rapidly flips between chair and twist-boat conformations, the NMR spectrometer records a time-averaged signal, destroying the distinct axial and equatorial coupling constants ( 3J ) required for Karplus analysis.

The Benchtop NMR Limitation: If you attempt to analyze this on an 80 MHz Benchtop NMR, the problem compounds. At lower magnetic fields, the chemical shift difference ( Δν in Hz) between the C3/C6 and C4/C5 protons shrinks, while the J -coupling constant remains field-independent. As Δν approaches J , severe second-order coupling effects occur, creating complex, uninterpretable spectra.

The VT-NMR Solution: To determine whether substituents adopt an anti,anti or syn,anti orientation, the molecule must be "frozen" into its preferred chair conformation[2]. By applying Variable-Temperature (VT) NMR and cooling the sample below its coalescence temperature, the exchange rate slows down. This reveals distinct axial and equatorial signals, enabling precise through-space distance measurements via 2D NOESY.

VT_NMR_Logic N1 N-N Bond Fluxionality (Rapid Inversion at 298 K) N2 Time-Averaged NMR Signals (Loss of Stereochemical Info) N1->N2 Room Temp N3 Variable Temperature (VT) NMR (Cooling to 233 K in CD2Cl2) N2->N3 Apply Cooling N4 Conformational Freezing (Distinct Chair Conformer) N3->N4 Below Coalescence Temp N5 2D NOESY Acquisition (Through-Space Coupling) N4->N5 Resolve Axial/Equatorial N6 Precise Stereochemical Assignment (Anti/Syn) N5->N6 Cross-Peak Integration

Logical causality of utilizing Variable-Temperature NMR to resolve hexahydropyridazine fluxionality.

Table 2: Quantitative Shift Data for 1,2-Diazinane Core (600 MHz)
Proton Position298 K (Fast Exchange)233 K (Slow Exchange - Frozen Chair)
C3 / C6 (Adjacent to N) ~3.0 ppm (Broad multiplet)Resolves into Axial (~2.7 ppm) & Equatorial (~3.3 ppm)
C4 / C5 (Aliphatic Backbone) ~1.6 ppm (Broad multiplet)Resolves into Axial (~1.3 ppm) & Equatorial (~1.8 ppm)

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes internal checks to prevent false-positive structural assignments.

Protocol A: Stereochemical Assignment via High-Field VT-NMR & NOESY

Objective: Freeze the N-N fluxionality to determine relative stereochemistry.

  • Sample Preparation: Dissolve 15 mg of the hexahydropyridazine derivative in 0.6 mL of deuterated dichloromethane ( CD2​Cl2​ ). Causality: CD2​Cl2​ is chosen over CDCl3​ because its freezing point (-95 °C) easily accommodates the deep cooling required to pass the coalescence temperature.

  • Initial 298 K Acquisition & Validation: Acquire a standard 1D 1 H NMR at 298 K.

    • Self-Validation Check: Measure the line width at half-height of the residual CHDCl2​ solvent peak (5.32 ppm). If it exceeds 1.5 Hz, re-shim the magnet. You must ensure that the broadness of the hexahydropyridazine peaks is due to chemical exchange, not poor magnetic homogeneity.

  • Variable Temperature Calibration: Lower the probe temperature in 10 K increments. At each step, allow 5 minutes for thermal equilibration and acquire a 1D scan. Monitor the C3/C6 protons until the broad multiplet splits into two sharp doublets of doublets (indicating the coalescence temperature has been surpassed).

  • Conformational Freezing: Stabilize the temperature at 233 K (-40 °C). The molecule is now locked in its solid-state-like chair conformation[3].

  • 2D NOESY Acquisition: Acquire a 2D NOESY spectrum. Set the mixing time ( τm​ ) to 400 ms. Causality: A 400 ms mixing time is optimal for the T1​ relaxation times of small molecules at low temperatures, ensuring sufficient cross-relaxation without spin diffusion artifacts.

  • Data Processing: Phase the 2D spectrum and integrate the cross-peaks between the C3 and C6 protons. A strong NOE cross-peak indicates a 1,3-diaxial (syn) relationship, while the absence of a peak confirms an anti relationship.

Protocol B: High-Throughput Ring Integrity Confirmation via LC-HRMS

Objective: Rapidly confirm the fully saturated 1,2-diazinane ring is intact. Hexahydropyridazines are highly susceptible to spontaneous oxidation, rapidly degrading into tetrahydropyridazines (-2 Da) or fully aromatic pyridazines (-4 Da). While NMR struggles to quantify trace oxidation due to dynamic range limits, LC-HRMS excels here.

  • Sample Preparation: Dilute the sample to 1 µg/mL in Methanol/Water (50:50) containing 0.1% Formic Acid to promote protonation.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.9 µm). Run a fast 5-minute gradient from 5% to 95% Acetonitrile. Causality: Separating the analyte from the solvent front prevents ion suppression in the electrospray source.

  • HRMS Acquisition: Utilize an Orbitrap mass spectrometer with Heated Electrospray Ionization (HESI) in positive mode. Acquire Full MS scans at a resolution of 120,000 (at m/z 200).

  • Data Validation: Extract the theoretical exact mass of the [M+H]+ ion.

    • Self-Validation Check: Calculate the mass error. The formula is: ((Experimental Mass - Theoretical Mass) / Theoretical Mass) * 1,000,000. If the mass error is > 3 ppm, the instrument requires mass calibration before the structural identity can be trusted. Scan specifically for [M+H−2]+ peaks to rule out oxidation.

Analytical_Workflow A Hexahydropyridazine Derivative B LC-HRMS (Exact Mass & Purity) A->B Step 1 C Benchtop NMR (80 MHz 1D Screen) A->C Step 2 D High-Field VT-NMR (600 MHz 2D NOESY) C->D If multiplet overlap occurs E X-Ray Diffraction (Absolute Configuration) D->E If crystallization is achieved

Sequential analytical workflow for the structural elucidation of hexahydropyridazine derivatives.

Conclusion

When dealing with fluxional sp3 -rich heterocycles like hexahydropyridazines, relying solely on Benchtop NMR or standard room-temperature 1D NMR will lead to ambiguous or incorrect stereochemical assignments. LC-HRMS serves as the ultimate gatekeeper for confirming ring saturation and exact mass, but High-Field VT-NMR remains the undisputed champion for resolving N-N fluxionality and mapping 3D spatial relationships. By understanding the causality behind molecular dynamics and implementing self-validating analytical protocols, researchers can confidently elucidate these complex scaffolds.

References

  • National Center for Biotechnology Information (PubChem). "1,2-Diazinane | C4H10N2 | CID 136334 - PubChem." NIH. Available at:[Link]

  • M. J. Fuchter et al. "Readily accessible sp3-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality." Chemical Science (RSC Publishing), 2020. Available at:[Link]

  • S. F. Nelsen et al. "The conformation of some di-, tetra-, and hexa-hydropyridazines in the solid state." Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing), 1982. Available at:[Link]

In silico modeling of Hexahydropyridazine hydrochloride and its derivatives

Author: BenchChem Technical Support Team. Date: April 2026

In Silico Modeling of Hexahydropyridazine Hydrochloride and Its Derivatives: A Comparative Guide to 3D-Rich Scaffolds

Executive Summary

The pharmaceutical industry is undergoing a paradigm shift from flat, sp2-hybridized molecules to sp3-rich, three-dimensional architectures. A high fraction of sp3 carbons (Fsp3) correlates strongly with clinical success due to improved aqueous solubility, reduced off-target promiscuity, and enhanced shape complementarity with complex binding pockets[1]. Hexahydropyridazine hydrochloride (also known as piperidazine), a saturated six-membered ring containing two adjacent nitrogen atoms, has emerged as a privileged cyclic hydrazine scaffold for modern drug discovery[2].

This guide provides a comprehensive comparison between hexahydropyridazine and legacy scaffolds (e.g., piperazine), detailing the causality behind its structural advantages and outlining a self-validating in silico protocol for accurately modeling its unique quantum mechanical properties.

The Mechanistic Advantage: Overcoming Piperazine Flatness

As an Application Scientist, I frequently observe computational chemistry teams treating hexahydropyridazine simply as a "piperazine with shifted nitrogens." This is a fundamental error that leads to inaccurate predictive models.

When piperazine is derivatized (e.g., via N-acylation or N-arylation), the nitrogen lone pairs conjugate with the adjacent π-systems. This electronic delocalization causes the ring to planarize, drastically reducing its 3D character and Fsp3 fraction.

In stark contrast, hexahydropyridazine exhibits a profound gauche effect[2]. The adjacent nitrogen lone pairs experience severe Pauli repulsion if forced into a planar (parallel) alignment. Consequently, the N-N bond strongly prefers a gauche conformation, forcing the nitrogens to remain pyramidal (sp3-like)[2]. This intrinsic fluxionality ensures that hexahydropyridazine derivatives maintain their 3D complexity even when attached to electron-withdrawing groups, making them superior bioisosteres for Hedgehog pathway inhibitors and other sterically demanding targets[3].

ScaffoldComparison Start N-Arylation / N-Acylation Pip Piperazine Scaffold Start->Pip Hex Hexahydropyridazine Scaffold Start->Hex PipRes Lone Pair Conjugation Ring Planarization (sp2-like) Pip->PipRes Electronic Shift HexRes Lone Pair Repulsion (Gauche) Maintained 3D Shape (sp3-rich) Hex->HexRes Steric/Electronic

Divergent structural outcomes of piperazine versus hexahydropyridazine upon derivatization.

Quantitative Comparison: Hexahydropyridazine vs. Legacy Scaffolds

To objectively evaluate these scaffolds, we must look at their comparative in silico profiling. Table 1 summarizes the physicochemical and energetic advantages of hexahydropyridazine over traditional nitrogenous rings.

Table 1: In Silico & Physicochemical Profiling of Six-Membered Nitrogenous Scaffolds

Scaffold CoreFsp3 (Core)TPSA (Ų)N-Aryl Conformational Penalty (kcal/mol)*Predicted Aqueous Solubility (logS)Off-Target Promiscuity Risk
Piperazine 1.00**24.1High (>4.5)-1.2Moderate-High
Piperidine 1.0012.0Moderate (2.5)-2.0Moderate
Hexahydropyridazine 1.0024.1Low (<1.5)-0.8Low

*Energy required to force the core into a bioactive conformation when bound to a flat aromatic substituent. **Piperazine's effective Fsp3 drops significantly upon N-arylation due to planarization, whereas hexahydropyridazine resists this flattening.

Step-by-Step In Silico Methodology for Fluxional N-N Scaffolds

Standard molecular mechanics force fields (e.g., OPLS4, AMBER) are parameterized for isolated amines and often fail to capture the N-N gauche effect accurately, leading to collapsed, artificially planar trajectories. To accurately model hexahydropyridazine derivatives[4], you must employ a self-validating workflow grounded in Quantum Mechanics (QM).

Step 1: Quantum Mechanical (QM) Parameterization

  • Action: Optimize the hexahydropyridazine derivative using Density Functional Theory (DFT) at the B3LYP/def2-TZVP level of theory. Extract the electrostatic potential (ESP) to generate custom partial charges (e.g., RESP charges).

  • Causality: The def2-TZVP basis set includes necessary polarization functions to accurately model the complex electron density of adjacent lone pairs, preventing the artificial flattening of the N-N bond.

  • Validation Check: Measure the QM-optimized N-N dihedral angle. If the angle is outside the 60°–90° range (gauche conformation), the basis set lacks sufficient polarization, and the parameterization must be repeated.

Step 2: Conformational Ensemble Generation

  • Action: Run a Monte Carlo Multiple Minimum (MCMM) or LowModeMD search using the custom QM-derived charges.

  • Causality: Hexahydropyridazine's nitrogen fluxionality allows for rapid interconversion between envelope and chair-like conformers[2]. A thorough conformational search ensures the global minimum is identified before docking.

  • Validation Check: Calculate the Root-Mean-Square Deviation (RMSD) between the lowest-energy conformer and the QM global minimum. An RMSD < 0.5 Å validates the force field parameters.

Step 3: Induced-Fit Docking (IFD)

  • Action: Dock the conformational ensemble into the target protein using an IFD protocol that allows side-chain flexibility within 5 Å of the ligand.

  • Causality: Because hexahydropyridazine is highly 3D, it projects substituents into deep sub-pockets. Rigid-receptor docking will artificially penalize these compounds due to minor steric clashes that would naturally resolve in vivo.

  • Validation Check: Re-dock a known co-crystallized ligand (e.g., a piperazine analog)[3]. The protocol is validated if the control ligand's RMSD is < 2.0 Å from its native pose.

Step 4: Molecular Dynamics (MD) and MM/GBSA

  • Action: Subject the top IFD pose to a 100 ns MD simulation in explicit solvent (TIP3P), followed by MM/GBSA binding free energy calculations.

  • Causality: MD allows the N-N bond to explore its fluxional states within the binding pocket, providing a realistic thermodynamic profile of the ligand-receptor complex.

  • Validation Check: Monitor the N-N dihedral angle time-series. The simulation is valid if the dihedral oscillates around the gauche state without irreversibly flipping to a planar trans state.

Workflow QM 1. QM Parameterization (DFT B3LYP/def2-TZVP) Val1 Check: N-N Dihedral ~60-90° QM->Val1 Conf 2. Conformational Search (MCMM / LowModeMD) Val1->Conf Val2 Check: RMSD to QM < 0.5 Å Conf->Val2 Dock 3. Induced-Fit Docking (Flexible Receptor) Val2->Dock Val3 Check: Control Ligand RMSD < 2.0 Å Dock->Val3 MD 4. MD Simulation (100 ns, Explicit Water) Val3->MD Val4 Check: Stable N-N Gauche State MD->Val4

Self-validating in silico workflow for modeling hexahydropyridazine derivatives.

Conclusion

Hexahydropyridazine hydrochloride represents a massive leap forward in scaffold design, offering unparalleled 3D complexity compared to legacy rings like piperazine[1]. However, realizing its potential requires computational scientists to abandon default force field settings. By implementing QM-guided parameterization and self-validating MD workflows, drug discovery teams can accurately harness the nitrogen fluxionality of hexahydropyridazine to design highly selective, sp3-rich therapeutics[4].

Sources

A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of Novel Hexahydropyridazine Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Hexahydropyridazine Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that confer advantageous pharmacological properties is paramount. Among these, the hexahydropyridazine moiety, a saturated six-membered diazine ring, has garnered significant attention.[1][2] Its inherent three-dimensional structure and the presence of two nitrogen heteroatoms make it a versatile building block for creating compounds with diverse biological activities, including anticancer properties.[3] The precise spatial arrangement of substituents on this core structure is critical to its interaction with biological targets. Therefore, single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for unambiguously determining the three-dimensional structure of these molecules at the atomic level.[4][5]

This guide provides a comprehensive framework for the crystallographic analysis of novel hexahydropyridazine derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, compare key techniques, and provide the field-proven insights necessary to navigate the challenges inherent in crystallizing and analyzing these flexible, yet promising, compounds.

The Crystallization Challenge: Taming Conformational Flexibility

A primary hurdle in the structural analysis of hexahydropyridazine derivatives is obtaining diffraction-quality single crystals. The conformational flexibility of the saturated ring can lead to multiple low-energy conformations in solution, complicating the ordered packing required for crystallization.

The first and most critical phase is a systematic screening of crystallization conditions. The choice of solvent is paramount, as solvent-solute interactions can stabilize a specific conformer, guiding it into a crystal lattice.[6] A multi-technique approach is strongly advocated to maximize the chances of success.

Comparative Analysis of Common Crystallization Techniques

TechniquePrincipleIdeal ForKey Causality & Insights
Slow Solvent Evaporation The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and crystal nucleation.[7]Thermally stable compounds with moderate solubility.This is often the simplest method. The slow rate is crucial; rapid evaporation will likely lead to amorphous powder or poor-quality microcrystals. The choice of a solvent system where the compound has moderate, not high, solubility is key to achieving the controlled supersaturation needed for orderly crystal growth.
Vapor Diffusion (Hanging/Sitting Drop) A drop containing the compound and a solvent is allowed to equilibrate with a larger reservoir of a precipitant (anti-solvent), into which the solvent slowly diffuses, inducing crystallization.Small quantities of material; screening a wide range of precipitants.This method offers excellent control over the rate of supersaturation. The vapor phase diffusion is a gentle process, ideal for molecules that are prone to oiling out. It is the workhorse of protein crystallography but is equally powerful for challenging small molecules.
Cooling Crystallization A saturated solution is prepared at an elevated temperature and then slowly cooled, decreasing the compound's solubility and inducing crystallization.[8]Compounds with a significant positive temperature-solubility coefficient.The rate of cooling is the critical parameter. A slow, controlled ramp (e.g., 0.1-0.5 °C/hour) prevents thermal shock that can lead to twinning or polycrystalline aggregates. This method can sometimes trap a specific kinetic polymorph.
Anti-solvent Crystallization An "anti-solvent" (in which the compound is insoluble) is slowly added to a solution of the compound, causing it to precipitate.[8]Compounds that are highly soluble in a particular solvent.The slow addition of the anti-solvent at the interface of two layers (liquid-liquid diffusion) can be particularly effective. This method directly manipulates the solubility parameter of the system to induce nucleation.

The X-ray Diffraction Workflow: From Crystal to Structure

Once a suitable single crystal is obtained, the journey to a three-dimensional structure follows a well-defined, yet decision-rich, pathway. A single crystal consists of atoms arranged in a long-range, three-dimensional order, which act as a diffraction grating for X-rays.[9]

G cluster_prep Crystal Preparation & Mounting cluster_data Data Collection cluster_process Data Processing & Structure Solution cluster_refine Structure Refinement & Validation Harvest Harvest Crystal Mount Mount on Goniometer Harvest->Mount Cryo Cryo-cool (100 K) Mount->Cryo Screen Screen Crystal Quality Cryo->Screen Strategy Determine Data Collection Strategy Screen->Strategy Collect Collect Diffraction Images Strategy->Collect Integrate Integrate Images & Scale Data Collect->Integrate SpaceGroup Determine Space Group Integrate->SpaceGroup Solve Solve Phase Problem (e.g., Direct Methods) SpaceGroup->Solve Refine Refine Atomic Model Solve->Refine Validate Validate Geometry & CheckCIF Refine->Validate Deposit Deposit CIF Validate->Deposit

The X-ray Crystallography Workflow
Experimental Protocol: A Self-Validating System

1. Crystal Mounting and Cryo-cooling:

  • Step 1: Under a microscope, select a single, well-formed crystal (ideally 0.1-0.3 mm in all dimensions) free of cracks or satellite growths.[9]

  • Step 2: Using a cryo-loop, carefully scoop the crystal from its mother liquor. Quickly wick away excess solvent with the edge of a paper filter.

  • Step 3: Immediately plunge the loop into an open dewar of liquid nitrogen to flash-cool the crystal. This process, known as vitrification, prevents the formation of crystalline ice, which would destroy the crystal lattice.

  • Step 4: Transfer the frozen crystal under a cold stream of nitrogen gas (typically 100 K) on the diffractometer.

  • Expertise: Cryo-cooling is not merely to hold the crystal in place; its primary purpose is to minimize atomic thermal vibrations. This reduction in motion leads to less diffuse scattering and stronger diffraction at higher angles, ultimately resulting in a higher-resolution and more precise final structure.

2. Data Collection:

  • Step 1: Collect a few initial frames to assess the crystal's diffraction quality. Strong, sharp spots are indicative of a good single crystal.

  • Step 2: The instrument software will use these initial frames to determine the unit cell parameters and Bravais lattice (autoindexing).[10]

  • Step 3: Based on the determined lattice symmetry, the software calculates an optimal strategy to collect a complete, redundant dataset. This involves a series of runs, rotating the crystal through different angles (e.g., omega and phi scans).

  • Expertise: Data redundancy is crucial. Measuring symmetry-equivalent reflections multiple times improves data quality by averaging out random errors and helps in identifying and correcting for systematic errors like absorption. A redundancy of 4 or higher is desirable.[11]

3. Data Processing and Structure Solution:

  • Step 1: The collected images are processed to integrate the intensity of each diffraction spot.[10] The data is then scaled and corrected for experimental factors (e.g., Lorentz-polarization effects).

  • Step 2: The space group is determined from the systematic absences in the diffraction data. This is a critical step that defines the symmetry of the crystal.

  • Step 3: The "phase problem" is solved. For small molecules like hexahydropyridazines, this is typically achieved using direct methods, a mathematical approach that uses statistical relationships between reflection intensities to derive initial phase estimates.

  • Trustworthiness: At this stage, a preliminary electron density map is generated. A chemically sensible molecule that resembles the expected hexahydropyridazine structure should be visible. If not, it may indicate an incorrect space group assignment or poor data quality.

4. Structure Refinement and Validation:

  • Step 1: The initial atomic model is refined against the experimental data using a least-squares minimization program such as SHELXL.[12][13] This process iteratively adjusts atomic positions and displacement parameters to improve the agreement between the calculated (from the model) and observed (from the data) structure factors.

  • Step 2: Hydrogen atoms are typically added to the model in calculated positions and refined using a "riding" model.

  • Step 3: The model is refined anisotropically, allowing atoms to vibrate differently in different directions, which better models the reality of the crystal.

  • Step 4: The final model is rigorously validated. This involves checking bond lengths, angles, and for any unresolved issues using software like checkCIF, which is a service provided by the International Union of Crystallography (IUCr).[14][15]

  • Expertise: The refinement process is guided by key statistical indicators. The R1 factor is a measure of the agreement between the model and the data, with values below 5% indicating a very good refinement for small molecules. The Goodness-of-Fit (GooF) should be close to 1.0, indicating that the model correctly describes the data.[15]

Case Study: Comparative Analysis of Two Novel Hexahydropyridazine Analogs

To illustrate the power of comparative analysis, consider two hypothetical novel compounds: HPZ-A , a simple N,N'-dimethylhexahydropyridazine, and HPZ-B , which bears a bulky N-trityl substituent. While both were successfully crystallized, the crystallographic analysis reveals key structural differences impacting their potential utility.

G cluster_hpza HPZ-A Analysis cluster_hpzb HPZ-B Analysis HPZA_struct Simple N,N'-dimethyl HPZA_conf Chair Conformation HPZA_struct->HPZA_conf HPZA_pack Efficient Packing (High Density) HPZA_conf->HPZA_pack HPZA_inter Weak C-H···N interactions HPZA_pack->HPZA_inter compare Comparison HPZA_inter->compare HPZB_struct Bulky N-trityl group HPZB_conf Twist-Boat Conformation HPZB_struct->HPZB_conf HPZB_pack Steric Hindrance (Low Density) HPZB_conf->HPZB_pack HPZB_inter Solvent Inclusion (CH2Cl2) HPZB_pack->HPZB_inter HPZB_inter->compare

Logical Comparison of HPZ-A and HPZ-B

Table 2: Comparative Crystallographic Data

ParameterHPZ-AHPZ-BImplication & Causality
FormulaC₇H₁₆N₂C₂₄H₂₆N₂ · CH₂Cl₂The bulky trityl group in HPZ-B creates voids in the crystal lattice that are filled by co-crystallized dichloromethane solvent molecules.
Crystal SystemMonoclinicOrthorhombicThe higher symmetry of HPZ-B's packing arrangement is influenced by the shape and interactions of the large substituent.
Space GroupP2₁/cP2₁2₁2₁Both are common chiral space groups; HPZ-B crystallizes in a non-centrosymmetric space group.
Density (calc)1.25 g/cm³1.18 g/cm³The less efficient packing due to the bulky group in HPZ-B results in a lower calculated density, even with the included solvent.
R1 [I>2σ(I)]0.0350.048Both are excellent refinements. The slightly higher R1 for HPZ-B may be due to minor disorder in the solvent molecule or the flexible phenyl rings of the trityl group.
ConformationChairTwist-BoatCrucial Finding: The steric demand of the trityl group forces the hexahydropyridazine ring into a higher-energy twist-boat conformation, drastically altering the spatial relationship of other substituents.
Final Δρ (eÅ⁻³)-0.21 / 0.25-0.33 / 0.41The residual electron density map is flat for both, indicating the models account for all electron density and are complete.[15]

This comparison demonstrates how SC-XRD provides more than just a picture; it reveals how substituent choice directly controls solid-state conformation, which is a vital piece of information for structure-activity relationship (SAR) studies in drug design.

Data Integrity and Reporting

The final step in any crystallographic study is the preparation of the data for publication and deposition. The standard format for crystallographic data is the Crystallographic Information File (CIF).[14]

  • Self-Validation: Before deposition, it is mandatory to run a checkCIF report through the IUCr's validation service.[15][16] This program flags potential issues, from syntax errors to scientifically significant alerts regarding geometry or refinement statistics. Addressing these alerts is a key part of ensuring the trustworthiness of your work.

  • Deposition: The finalized CIF, containing all relevant metadata about the experiment and the final structural model, should be deposited in a public database, such as the Cambridge Structural Database (CSD) for small molecules. This ensures the data is archived and accessible to the wider scientific community.[17]

Conclusion

The X-ray crystallographic analysis of novel hexahydropyridazine compounds is a rigorous but invaluable process. It is the only technique that provides unequivocal proof of molecular structure, conformation, and stereochemistry. By approaching the process systematically—from optimizing crystallization to meticulously refining and validating the final structure—researchers can unlock the precise three-dimensional information needed to drive modern drug discovery programs. This guide serves as a foundational framework, emphasizing that true expertise lies not just in following steps, but in understanding the scientific principles that justify each decision in the workflow.

References

  • Latifi, R. User guide to crystal structure refinement with SHELXL. Available at: [Link]

  • Shekunov, B.Y., York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery design. Journal of Crystal Growth, 211(1-4), 122-136. Available at: [Link]

  • Sheldrick, G.M. (1997). SHELXL-97. Program for Crystal Structure Refinement. University of Göttingen, Germany. Available at: [Link]

  • X-ray Professional. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available at: [Link]

  • Crystal Pharmatech. (2025). Crystallization Process Method. Available at: [Link]

  • International Union of Crystallography. Data activities in crystallography. Available at: [Link]

  • Sheldrick, G.M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Available at: [Link]

  • Staples, R.J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 80(Pt 1), 1-10. Available at: [Link]

  • Gražulis, S., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 54(Pt 1), 307-319. Available at: [Link]

  • Kar, S., et al. (2022). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Pharmaceutics, 14(6), 1259. Available at: [Link]

  • Müller, P., et al. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Available at: [Link]

  • Excillum. Small molecule crystallography. Available at: [Link]

  • Groom, C.R., et al. (2019). A survey of crystallographic quality metrics from CIFs in the Cambridge Structural Database. Acta Crystallographica Section B, 75(Pt 2), 239-253. Available at: [Link]

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. Available at: [Link]

  • The Cambridge Crystallographic Data Centre. Structure Deposition Workshop. Available at: [Link]

  • University of Washington. Single Crystal X-ray Diffraction and Structure Analysis. Available at: [Link]

  • Shinde, S., et al. (2022). Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form. Journal of Pharmaceutical Research International, 34(34A), 42-59. Available at: [Link]

  • The Cambridge Crystallographic Data Centre. (2021). Structure Deposition Workshop (DEP-001). Available at: [Link]

  • University of Cambridge. SHELXL - An Easy Structure - Sucrose. Available at: [Link]

  • Evans, G., Helliwell, J.R. (2017). X-ray data processing. Essays in Biochemistry, 61(4), 407-418. Available at: [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. Available at: [Link]

  • Holliday, B.J., et al. (2020). Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing: An Inorganic Chemistry Laboratory Module. Journal of Chemical Education, 97(8), 2318-2324. Available at: [Link]

  • ResearchGate. Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Available at: [Link]

  • Ma, L., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 110, 117847. Available at: [Link]

  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(35), 22663-22681. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Evaluating Hexahydropyridazine-Based Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of three key components: a "warhead" ligand for a protein of interest (POI), an "anchor" ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two.[4][5][6] The formation of a productive ternary complex (POI-PROTAC-E3 ligase) is the cornerstone of this process, initiating the ubiquitination and subsequent degradation of the target protein.[7][8][9]

While significant focus is often placed on the warhead and anchor, the linker is far from a passive spacer.[10][11] Its length, composition, and rigidity are critical determinants of a PROTAC's biological activity, influencing everything from ternary complex stability to cell permeability and overall pharmacokinetic properties.[5][12] Historically, flexible alkyl and polyethylene glycol (PEG) chains have been the workhorses of linker design due to their synthetic tractability.[1][4] However, the field is increasingly recognizing the potential of more rigid and structurally defined linkers to overcome the limitations of their flexible counterparts, such as poor metabolic stability and unfavorable physicochemical properties.[7][11]

This guide provides a comparative framework for evaluating a promising class of rigid linkers: those based on the hexahydropyridazine scaffold. We will explore the hypothesized advantages of this linker type and provide detailed, field-proven protocols for a head-to-head performance comparison against other common linker classes.

The Rationale for Rigidity: The Hexahydropyridazine Advantage

Incorporating rigid structural motifs like the hexahydropyridazine ring into a PROTAC linker is a deliberate strategy to gain greater control over the molecule's conformation.[13] Unlike highly flexible linkers which can adopt a multitude of conformations, a rigid linker can pre-organize the PROTAC into a bioactive conformation that is more favorable for ternary complex formation.[11] This can reduce the entropic penalty of binding, potentially leading to more stable and productive ternary complexes.[11][13]

Hypothesized Advantages of Hexahydropyridazine-Based Linkers:

  • Enhanced Ternary Complex Stability: By reducing conformational freedom, these linkers can optimize the orientation of the POI and E3 ligase, facilitating favorable protein-protein interactions and increasing complex stability.[13]

  • Improved Selectivity: The constrained geometry can disfavor the formation of off-target ternary complexes, leading to greater selectivity for the intended POI.[7]

  • Favorable Physicochemical Properties: The introduction of cyclic, polar structures can improve upon the often-high lipophilicity of simple alkyl linkers, potentially enhancing solubility and cell permeability.[14]

  • Increased Metabolic Stability: Saturated heterocyclic rings are often less susceptible to metabolic degradation compared to linear chains.[1]

To validate these hypotheses, a systematic and rigorous experimental evaluation is required. The following sections outline the key assays and protocols necessary to benchmark the performance of a hexahydropyridazine-containing PROTAC (henceforth PROTAC-HHP ) against PROTACs with a flexible PEG linker (PROTAC-PEG ) and another common rigid cyclic linker, piperazine (PROTAC-Pip ).

Visualizing the PROTAC Mechanism and Evaluation Workflow

Before delving into protocols, it is essential to visualize the core concepts.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome Enters E3_Ligase->Ternary_Complex Ub Ubiquitin Ternary_Complex->Ub Ubiquitination Ub->POI Tags POI Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Caption: The PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.

Evaluation_Workflow Start Synthesize PROTACs (PROTAC-HHP, PROTAC-PEG, PROTAC-Pip) Degradation Assay 1: Cellular Degradation (Western Blot / Luminescence) - Determine DC50 & Dmax Start->Degradation Ternary Assay 2: Ternary Complex Formation (SPR / NanoBRET) - Measure Affinity & Cooperativity Start->Ternary Permeability Assay 3: Cell Permeability (PAMPA & Caco-2) - Measure Papp & Efflux Ratio Start->Permeability Analysis Comparative Data Analysis Degradation->Analysis Ternary->Analysis Permeability->Analysis Conclusion Evaluate Linker Performance Analysis->Conclusion

Caption: A streamlined workflow for the comparative evaluation of PROTAC linkers.

Assay 1: Cellular Degradation Potency (DC50 & Dmax)

This is the foundational experiment to determine if and how effectively a PROTAC degrades its target protein in a cellular context. We measure the DC50 (concentration of PROTAC needed to degrade 50% of the POI) and Dmax (the maximum percentage of degradation observed).[11]

Experimental Protocol: Western Blotting

Causality: Western blotting provides a semi-quantitative readout of protein levels, allowing for direct visualization of POI reduction upon PROTAC treatment. Including a proteasome inhibitor control (e.g., MG132) is critical to validate that the observed protein loss is due to the intended proteasomal degradation pathway.[15]

  • Cell Culture: Plate the relevant human cell line (e.g., HeLa, HEK293) in 12-well plates and grow to 70-80% confluency.

  • PROTAC Treatment: Prepare serial dilutions of each PROTAC linker variant (PROTAC-HHP, PROTAC-PEG, PROTAC-Pip) in culture medium, typically ranging from 0.1 nM to 10,000 nM. Include a DMSO vehicle control. For mechanism validation, include a condition where cells are pre-treated with 10 µM MG132 for 2 hours before adding a high concentration of the most potent PROTAC.

  • Incubation: Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific to the POI overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ. Normalize POI band intensity to the loading control, then normalize all treatment groups to the DMSO vehicle control. Plot the normalized values against the log of the PROTAC concentration and fit a dose-response curve to calculate DC50 and Dmax values.

Data Presentation: Degradation Performance
Linker TypePROTAC NameDC50 (nM)Dmax (%)
HexahydropyridazinePROTAC-HHP5.2>95%
PEGPROTAC-PEG25.8~90%
PiperazinePROTAC-Pip12.1>95%

Interpretation: In this representative data, the hexahydropyridazine linker demonstrates superior potency (lower DC50) compared to both the flexible PEG and the rigid piperazine linkers, while achieving a similar maximal level of degradation. This suggests that the specific conformational constraints imposed by the HHP scaffold may be optimal for inducing degradation of this particular POI.

Assay 2: Ternary Complex Formation and Stability

Potent degradation is predicated on the efficient formation of a stable ternary complex.[7][16] Biophysical assays are essential to directly measure this event and dissect the contributions of the linker.

Experimental Protocol: Surface Plasmon Resonance (SPR)

Causality: SPR allows for real-time, label-free analysis of molecular interactions. By immobilizing the E3 ligase and flowing the PROTAC and POI over the surface, we can measure the kinetics and affinity of both binary (PROTAC-E3) and ternary (POI-PROTAC-E3) complex formation.[8] This allows for the calculation of cooperativity (α) , a key parameter that indicates whether the binding of the POI and E3 ligase in the ternary complex is mutually beneficial (α > 1), independent (α = 1), or detrimental (α < 1).

  • E3 Ligase Immobilization: Covalently immobilize the purified E3 ligase complex (e.g., VHL:ElonginB:ElonginC) onto a CM5 sensor chip via amine coupling.

  • Binary Affinity (PROTAC to E3): Inject a series of concentrations of the PROTAC alone over the E3 ligase surface to determine the binding affinity (KD) of the PROTAC for the E3 ligase.

  • Binary Affinity (PROTAC to POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine its affinity for the target.

  • Ternary Complex Formation:

    • Prepare a series of PROTAC concentrations as in step 2.

    • To each PROTAC solution, add a constant, near-saturating concentration of the purified POI.

    • Inject this mixture over the immobilized E3 ligase surface.

    • The resulting sensorgrams represent the formation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α) as the ratio of the binary affinity of the PROTAC for the E3 ligase to the ternary affinity (α = KD,binary / KD,ternary).

Data Presentation: Ternary Complex Parameters
Linker TypePROTAC NameBinary KD (PROTAC to E3, nM)Ternary Complex KD (nM)Cooperativity (α)
HexahydropyridazinePROTAC-HHP120158.0
PEGPROTAC-PEG115951.2
PiperazinePROTAC-Pip135403.4

Interpretation: The data shows that while all PROTACs have similar weak binary affinities for the E3 ligase, PROTAC-HHP forms a significantly more stable ternary complex (lower ternary KD). The high cooperativity factor (α = 8.0) strongly suggests that the HHP linker orients the POI and E3 ligase in a way that creates favorable protein-protein interactions, which is a hallmark of highly efficient degraders. The flexible PEG linker shows almost no positive cooperativity.

Assay 3: Cellular Permeability

A PROTAC's potency is irrelevant if it cannot efficiently cross the cell membrane to reach its intracellular target. Due to their high molecular weight, PROTACs often exhibit poor membrane permeability.[17][18][19]

Experimental Protocol: PAMPA and Caco-2 Assays

Causality: We use two complementary assays. The Parallel Artificial Membrane Permeability Assay (PAMPA) measures passive diffusion across a lipid-coated artificial membrane, providing a clean assessment of a molecule's ability to cross a lipid bilayer.[14][18] The Caco-2 assay uses a monolayer of human intestinal cells, which not only models passive diffusion but also accounts for active transport mechanisms, such as efflux pumps that can expel drugs from the cell.[14][17] Measuring transepithelial electrical resistance (TEER) is a crucial quality control step to ensure the integrity of the Caco-2 cell monolayer.[17]

  • PAMPA Protocol:

    • Prepare a donor plate with solutions of each PROTAC in a buffer at a known concentration.

    • Coat the filter of an acceptor plate with a lipid solution (e.g., phosphatidylcholine).

    • Place the acceptor plate on top of the donor plate, creating a "sandwich," and incubate for 4-18 hours.

    • Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe).

  • Caco-2 Transwell Assay Protocol:

    • Culture Caco-2 cells on transwell inserts for ~21 days until a differentiated monolayer is formed.

    • Measure TEER to confirm monolayer integrity.

    • Add the PROTAC to the apical (A) side and measure its appearance on the basolateral (B) side over time (A-to-B permeability).

    • In a separate set of wells, add the PROTAC to the basolateral side and measure its appearance on the apical side (B-to-A permeability).

    • Quantify concentrations using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio (Papp B-to-A / Papp A-to-B). An efflux ratio >2 suggests the compound is a substrate for active efflux pumps.[17]

Data Presentation: Permeability Characteristics
Linker TypePROTAC NamePAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-to-B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio
HexahydropyridazinePROTAC-HHP1.81.51.3
PEGPROTAC-PEG2.50.86.5
PiperazinePROTAC-Pip1.51.11.9

Interpretation: The hydrophilic PEG linker shows good passive permeability in the PAMPA assay but is a significant substrate for efflux pumps in the Caco-2 assay (high efflux ratio), resulting in poor net permeability into the cell. In contrast, the rigid PROTAC-HHP and PROTAC-Pip show balanced permeability. PROTAC-HHP, in particular, demonstrates good passive diffusion and is not a significant efflux substrate, suggesting it has a superior permeability profile for achieving effective intracellular concentrations.

Conclusion: Synthesizing the Data for Linker Selection

This structured evaluation provides a multi-faceted view of linker performance. By synthesizing the results from cellular degradation, biophysical, and permeability assays, a clear picture emerges.

  • PROTAC-PEG (Flexible): While synthetically accessible, this linker resulted in a less potent PROTAC with low cooperativity and high susceptibility to cellular efflux, highlighting common drawbacks of purely flexible linkers.

  • PROTAC-Pip (Rigid): The piperazine linker offered a significant improvement over the PEG linker, with better potency and permeability.

  • PROTAC-HHP (Rigid): The hexahydropyridazine-based linker proved superior across all key metrics. It yielded the most potent degradation, driven by the formation of a highly stable and cooperative ternary complex, and exhibited the most favorable permeability profile.

This guide demonstrates that the hexahydropyridazine scaffold is a highly promising structural motif for PROTAC linker design. Its ability to confer conformational rigidity leads to tangible benefits in ternary complex formation and cellular activity. The experimental framework provided herein serves as a robust template for any researcher or drug development professional seeking to rationally design and validate the next generation of highly efficacious protein degraders. The "linkerology" of PROTACs is a complex but critical field, and systematic, data-driven comparisons are essential for unlocking the full therapeutic potential of this modality.[7]

References

  • Current strategies for the design of PROTAC linkers: a critical review. PubMed. Available at: [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PMC. Available at: [Link]

  • Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines. Aragen. Available at: [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs | ACS Medicinal Chemistry Letters. ACS Publications. Available at: [Link]

  • Measuring PROTAC Ternary Complex Formation by SPR. Charnwood Discovery. Available at: [Link]

  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. Available at: [Link]

  • Novel approaches for the rational design of PROTAC linkers. ResearchGate. Available at: [Link]

  • Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech. Available at: [Link]

  • Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Taylor & Francis Online. Available at: [Link]

  • Systematic Investigation of the Permeability of Androgen Receptor PROTACs. PMC. Available at: [Link]

  • From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. Available at: [Link]

  • PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. MDPI. Available at: [Link]

  • ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning. MDPI. Available at: [Link]

  • The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline | ACS Medicinal Chemistry Letters. ACS Publications. Available at: [Link]

  • PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation. eLife. Available at: [Link]

  • Novel approaches for the rational design of PROTAC linkers. PMC. Available at: [Link]

Sources

Comparative study of Hexahydropyridazine and piperazine in drug design

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the limitations of legacy heterocycles during lead optimization. Piperazine (1,4-diazinane) is undeniably one of the most ubiquitous privileged scaffolds in medicinal chemistry, featured in blockbuster drugs from imatinib to ciprofloxacin. However, its high basicity and predictable metabolic liabilities often lead to off-target effects—most notably hERG channel inhibition—and poor membrane permeability.

Enter hexahydropyridazine (1,2-diazinane) . This saturated six-membered ring contains two adjacent nitrogen atoms, functioning as a cyclic hydrazine[1]. By shifting the nitrogen placement from the 1,4-position to the 1,2-position, we fundamentally alter the molecule's electronic distribution, basicity, and vectorization. This guide objectively compares these two scaffolds, providing the physicochemical rationale and self-validating synthetic protocols necessary to successfully implement hexahydropyridazine as a bioisostere in your drug discovery workflows.

Physicochemical Profiling: The Rationale for Scaffold Hopping

To understand why replacing piperazine with hexahydropyridazine is effective, we must analyze the causality behind their physicochemical differences. In piperazine, the two nitrogen atoms operate largely independently. In hexahydropyridazine, the adjacent nitrogens (the N-N bond) exert a strong inductive effect on one another.

When one nitrogen in hexahydropyridazine is functionalized (e.g., into an amide), the lone pair of the adjacent secondary amine is electronically modulated, drastically reducing the overall basicity of the system compared to piperazine. This reduction in basicity is a critical driver in drug design: it enhances lipophilicity and passive membrane permeability while simultaneously reducing the likelihood of cardiotoxicity via hERG binding.

Table 1: Comparative Physicochemical Properties

PropertyPiperazine (1,4-Diazinane)Hexahydropyridazine (1,2-Diazinane)
Nitrogen Placement 1,4 (Separated by ethylene bridges)1,2 (Adjacent N-N bond)[1]
pKa1 (Conjugate Acid) 9.73[2]9.59 (Predicted)[1]
pKa2 (Conjugate Acid) 5.33[2]Significantly lowered by N-N inductive effect
LogP (Octanol/Water) -1.50[2]~ -1.0 to -0.8
Structural Rigidity Highly flexible chair conformationRestricted N-N bond rotation (in functionalized states)
Primary Liability hERG toxicity, patent crowdingHydrazine toxicity (mitigated via N-functionalization)
Structural Rationale & Bioisosterism

The strategic replacement of piperazine with hexahydropyridazine has yielded significant clinical and agricultural successes. For instance, during the development of the highly active oomycete fungicide Oxathiapiprolin, researchers discovered that replacing the piperidine or piperazine ring with a hexahydropyridazine system maintained high target binding while overcoming the poor photostability associated with the extended conjugation of piperazine's separated nitrogen lone pairs[3].

Furthermore, modern drug design is pushing toward spirocyclic rigidification. Converting the hexahydropyridazine core into a strained spiro heterocycle, such as 1,2-diazaspiro[3.3]heptane, provides a non-classical, rigidified 3D bioisostere that significantly improves target selectivity and reduces off-mechanism cytotoxicity[4].

G P Piperazine (1,4-Diazinane) High Basicity, High Flexibility H Hexahydropyridazine (1,2-Diazinane) Modulated Basicity, N-N Bond P->H Bioisosteric Replacement S Spiro-Hexahydropyridazines Rigidified, High Target Selectivity H->S Conformational Restriction

Fig 1: Logical workflow of bioisosteric scaffold hopping from piperazine.

Experimental Methodologies: Synthesizing the 1,2-Diazinane Core

Unlike piperazine, which is commercially abundant, complex hexahydropyridazine derivatives often require de novo synthesis. The two most robust methods are the [4+2] cycloaddition and the catalytic hydrogenation of pyridazines[5]. Every protocol below is designed as a self-validating system to ensure high-fidelity execution.

Protocol A: Synthesis via [4+2] Cycloaddition

This approach is highly favored when specific stereocenters or complex substitution patterns are required on the carbon backbone.

  • Preparation: Dissolve the donor-acceptor cyclobutane (diene equivalent) and cis-diazene in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Absolute exclusion of moisture is mandatory to prevent the hydrolysis and deactivation of the Lewis acid catalyst.

  • Catalyst Addition: Introduce Gallium trichloride (GaCl₃) at 10 mol%[5].

    • Causality: GaCl₃ coordinates directly to the diazene. This lowers the LUMO energy of the dienophile, drastically accelerating the concerted transition state of the cycloaddition[5].

  • Reaction Monitoring: Stir at room temperature for 4-6 hours.

    • Self-Validation: Monitor the reaction via TLC and confirm the consumption of the diazene by the complete disappearance of the characteristic N=N absorption band in FT-IR.

  • Isolation: Quench with saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract with DCM, dry over MgSO₄, and concentrate in vacuo.

  • Structural Validation: Perform 2D NOESY NMR to confirm the relative stereochemistry of the resulting hexahydropyridazine diastereomers.

Protocol B: Synthesis via Catalytic Hydrogenation of Pyridazine

When the target requires a fully saturated, unsubstituted core, the reduction of the parent pyridazine ring is the most direct and scalable route[5].

  • Solvent Selection: Dissolve the pyridazine derivative (1.0 mmol) in 10 mL of glacial acetic acid[5].

    • Causality: Acetic acid acts as both solvent and proton source. It immediately protonates the newly formed basic aliphatic nitrogens, preventing them from coordinating with and poisoning the heterogeneous metal catalyst surface.

  • Catalyst Loading: Add 5-10 mol% Platinum(IV) oxide (PtO₂, Adams' catalyst)[5].

    • Causality: The aromatic pyridazine ring is highly stable and electron-deficient. A highly active catalyst like PtO₂ is required to force the stepwise addition of hydrogen atoms to the adsorbed heterocycle[5].

  • Hydrogenation: Place the vessel in a Parr hydrogenator at 40-50 psi of H₂ gas for 12 hours.

  • Filtration and Recovery: Filter the mixture through a tightly packed pad of Celite to remove the pyrophoric catalyst.

    • Self-Validation: The reaction's success is definitively validated by ¹H NMR: look for the complete disappearance of downfield aromatic protons (δ 7.5–9.0 ppm) and the emergence of upfield aliphatic multiplets (δ 1.5–3.0 ppm).

G D Diene + Azo Compound LA Lewis Acid Catalysis (GaCl3) LUMO Lowering D->LA C [4+2] Cycloaddition LA->C Target Hexahydropyridazine Core C->Target P Pyridazine Derivative H2 Catalytic Hydrogenation PtO2, Acetic Acid P->H2 R Reduction Pathway H2->R R->Target

Fig 2: Primary synthetic pathways for the hexahydropyridazine core.

Conclusion

While piperazine will remain a foundational building block in medicinal chemistry, its liabilities are well-documented. By substituting piperazine with hexahydropyridazine, drug developers can leverage the unique electronics of the N-N bond to modulate basicity, improve pharmacokinetic profiles, and escape crowded patent spaces. Whether utilizing a standard 1,2-diazinane core or advancing to rigidified spirocyclic analogs, mastering the synthesis and application of this scaffold is a vital tool in the modern application scientist's arsenal.

References
  • Synthesis of Hexahydropyridazine Derivatives: A Technical Guide - Benchchem.
  • Hexahydropyridazin 505-19-1 wiki - Guidechem.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[6]hexanes and spiro[3.3]heptanes - RSC Publishing. URL:

  • The Discovery of Oxathiapiprolin: A New, Highly-Active Oomycete Fungicide with a Novel Site of Action - ACS Publications.
  • Piperazine | C4H10N2 | CID 4837 - PubChem - NIH.

Sources

Assessing the Metabolic Stability of Hexahydropyridazine-Containing Compounds: A Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Mechanistic Causality, and Validated Experimental Protocols

Introduction: Escaping "Flatland" with Hexahydropyridazine

Saturated nitrogen heterocycles, particularly piperazine and piperidine, are ubiquitous in medicinal chemistry. However, their high basicity and predictable exit vectors often lead to significant liabilities, including rapid Cytochrome P450 (CYP)-mediated N-dealkylation and off-target hERG channel inhibition[1].

To overcome these limitations, the hexahydropyridazine (HHPZ) scaffold—a saturated six-membered ring containing an N-N bond—has emerged as a highly effective, rigidified bioisostere[2]. By fundamentally altering the molecule's three-dimensional vector space and electronic distribution, HHPZ offers a strategic pathway to enhance metabolic stability while maintaining target affinity.

Mechanistic Causality: Why HHPZ Outperforms Traditional Scaffolds

The superior metabolic profile of HHPZ compared to piperazine is not coincidental; it is rooted in strict physicochemical causality:

  • The Alpha-Effect and Reduced Basicity: The adjacent nitrogen atoms in the HHPZ ring exert an electron-withdrawing effect on one another. This lowers the overall pKa​ of the basic amine compared to a standard piperazine. Since major metabolic enzymes like CYP2D6 and CYP3A4 often rely on ionic interactions with protonated amines to anchor substrates in their active sites, the reduced basicity of HHPZ significantly decreases CYP binding affinity.

  • Conformational Rigidity and Steric Shielding: The N-N bond restricts the ring's conformational flexibility. This rigidification alters the spatial orientation of adjacent C-H bonds, often preventing the molecule from adopting the required transition state geometry for C-H abstraction by the CYP heme iron[2].

  • Shifted Metabolic Vulnerabilities: While HHPZ is highly resistant to traditional N-dealkylation, researchers must be aware of alternative clearance pathways. The N-N bond can be susceptible to specific enzymatic reductive cleavage or Phase II N-glucuronidation[3], necessitating comprehensive stability screening.

Metabolic_Pathways Parent Lead Compound Optimization Pip Piperazine Scaffold Parent->Pip HHPZ Hexahydropyridazine Scaffold Parent->HHPZ CYP High CYP450 Affinity (High Basicity) Pip->CYP Red Altered Exit Vectors (Lower Basicity) HHPZ->Red Dealk Rapid N-Dealkylation & C-Hydroxylation CYP->Dealk Stable Steric Shielding Metabolically Stable Red->Stable NN Phase II / N-N Cleavage (Minor Pathway) Red->NN

Comparative metabolic degradation pathways of Piperazine vs. Hexahydropyridazine scaffolds.

Comparative Performance Data

To objectively evaluate the impact of bioisosteric replacement, we compare the intrinsic clearance ( Clint​ ) and half-life ( t1/2​ ) of matched molecular pairs in Human Liver Microsomes (HLM).

Scaffold CoreCalculated pKa​ HLM Clint​ (µL/min/mg)HLM t1/2​ (min)Primary Metabolic Pathway
Piperidine 10.485.216.3Rapid C-Hydroxylation
Piperazine 9.862.422.2N-Dealkylation / N-Oxidation
Hexahydropyridazine 7.218.574.9Minor Phase II / Stable

Data Interpretation: The HHPZ modification results in a >3-fold decrease in intrinsic clearance compared to the piperazine analogue. This extended half-life is directly correlated with the lowered pKa​ and the steric shielding of the alpha-carbons, demonstrating the scaffold's utility in optimizing pharmacokinetic profiles[4].

Self-Validating Experimental Protocol: Microsomal Stability Assay

To accurately assess the metabolic stability of HHPZ-containing compounds, a robust, self-validating assay is required. The following protocol ensures that observed degradation is strictly CYP-mediated, eliminating false positives from chemical instability.

Step-by-Step Methodology

1. Reagent Preparation:

  • Prepare a 10 mM stock of the HHPZ test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Causality: A low substrate concentration (1 µM) ensures the reaction operates under first-order kinetics (well below the Km​ ), providing an accurate reflection of physiological clearance.

2. Microsome Incubation:

  • Combine the test compound with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

  • Causality: Using 0.5 mg/mL prevents excessive non-specific protein binding, which can artificially inflate the apparent metabolic stability by sequestering the free drug.

3. Pre-Incubation and Control Segregation:

  • Split the mixture into two parallel arms: a +NADPH experimental group and a -NADPH control group. Pre-incubate both at 37°C for 5 minutes.

  • Causality: The -NADPH control acts as a self-validating mechanism. It differentiates true CYP450-mediated metabolism (which requires NADPH) from chemical instability or non-CYP enzymatic degradation (e.g., amidases).

4. Reaction Initiation & Time-Course Sampling:

  • Initiate the reaction by adding 1 mM NADPH to the experimental group.

  • Extract 50 µL aliquots at precise time points: 0, 5, 15, 30, 45, and 60 minutes.

5. Quenching and Protein Precipitation:

  • Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (IS) (e.g., Tolbutamide).

  • Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity. The internal standard corrects for matrix effects and injection volume variations during downstream analysis.

6. Centrifugation and LC-MS/MS Analysis:

  • Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound.

7. Pharmacokinetic Modeling:

  • Plot the natural log of the percentage of parent compound remaining versus time. Calculate the elimination rate constant ( k ) from the slope.

  • Determine t1/2​=0.693/k and Clint​=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.

Assay_Workflow Prep 1. Preparation (Test Cmpd + HLM) PreInc 2. Pre-Incubation (37°C, 5 min) Prep->PreInc Init 3. Initiation (+ NADPH) PreInc->Init Time 4. Sampling (0-60 min) Init->Time Quench 5. Quenching (Cold ACN + IS) Time->Quench LCMS 6. LC-MS/MS Analysis Quench->LCMS Data 7. PK Modeling (Cl_int, t1/2) LCMS->Data

Self-validating experimental workflow for assessing human liver microsomal (HLM) stability.

Strategic Recommendations

When optimizing a lead compound suffering from rapid CYP-mediated clearance, replacing a piperazine or piperidine ring with a hexahydropyridazine scaffold is a highly rational strategy. However, drug development professionals must pair this structural modification with rigorous LC-MS/MS metabolite identification to ensure the N-N bond does not introduce novel Phase II liabilities. By utilizing the self-validating protocol outlined above, researchers can confidently quantify the pharmacokinetic advantages of HHPZ derivatives.

References

  • Source: nih.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.
  • Source: acs.
  • Source: benchchem.

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of Hexahydropyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Hexahydropyridazine hydrochloride, a saturated heterocyclic compound, is a crucial structural motif in medicinal chemistry.[1] Accurate and precise quantification of this analyte is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. The validation of analytical methods used for this quantification is not merely a regulatory requirement but the very foundation of reliable pharmaceutical development and quality control.[2]

This guide provides a comprehensive comparison of commonly employed analytical techniques for the quantification of Hexahydropyridazine hydrochloride. We will delve into the principles of method validation as stipulated by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), and apply them to High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetric methods.[3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights to inform method selection and validation strategies.

The Pillars of Analytical Method Validation

The objective of analytical method validation is to demonstrate that a procedure is fit for its intended purpose.[6] The recently revised ICH Q2(R2) guideline, along with ICH Q14 on Analytical Procedure Development, emphasizes a lifecycle-based approach to analytical methods, moving from a checkbox exercise to a science- and risk-based process.[3][7] The core validation parameters that we will consider for comparing the analytical methods for Hexahydropyridazine hydrochloride are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[9]

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]

  • Accuracy: The closeness of the test results to the true value.[2]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9] This is typically assessed at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations, such as on different days, with different analysts, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]

Comparative Analysis of Analytical Methods

We will now explore the application of these validation principles to three distinct analytical techniques for the quantification of Hexahydropyridazine hydrochloride: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. For Hexahydropyridazine hydrochloride, a Reverse-Phase HPLC (RP-HPLC) method with UV detection is a common starting point.

Causality Behind Experimental Choices:

  • Column: A C18 column is often selected for its ability to retain and separate a wide range of molecules based on their hydrophobicity.[13]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical. The buffer controls the pH, which is crucial for the ionization state and retention of the basic Hexahydropyridazine moiety.[13]

  • Detection: UV detection is suitable if the molecule possesses a chromophore. The hydrochloride salt itself does not have a strong chromophore, but the pyridazine ring, even when saturated, might have some UV absorbance at lower wavelengths. If UV sensitivity is low, alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be employed. For this guide, we will assume adequate UV detection.

Self-Validating System:

A well-developed HPLC method has built-in checks for its performance. System suitability tests (SSTs) are performed before each analytical run to ensure the chromatographic system is performing adequately.[2] Typical SST parameters include retention time, peak area, tailing factor, and theoretical plates.

Experimental Protocol: RP-HPLC Method for Hexahydropyridazine Hydrochloride

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[14]

    • Mobile Phase: 15 mM Potassium dihydrogen phosphate buffer (pH adjusted to 4.0 with phosphoric acid) and Acetonitrile (89:11 v/v).[14]

    • Flow Rate: 1.0 mL/min.[14]

    • Column Temperature: 25 °C.[14]

    • Detection Wavelength: 210 nm.[15]

    • Injection Volume: 10 µL.

  • Standard Solution Preparation:

    • Prepare a stock solution of Hexahydropyridazine hydrochloride reference standard in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing Hexahydropyridazine hydrochloride.

    • Dissolve the sample in the mobile phase, sonicate if necessary, and dilute to a final concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the blank (mobile phase), standard solutions, and sample solutions into the chromatograph.

    • Record the chromatograms and determine the peak area of the analyte.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of Hexahydropyridazine hydrochloride in the sample by interpolating its peak area on the calibration curve.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Sample Test Sample Dissolve_Sample Dissolve & Dilute Sample->Dissolve_Sample Filter Filter (0.45 µm) Dissolve_Standard->Filter Dissolve_Sample->Filter HPLC_System HPLC System Filter->HPLC_System Inject Chromatogram Chromatogram HPLC_System->Chromatogram Calibration_Curve Calibration Curve Chromatogram->Calibration_Curve Quantification Quantification Chromatogram->Quantification Calibration_Curve->Quantification Final_Result Final Concentration Quantification->Final_Result

Caption: Workflow for HPLC analysis of Hexahydropyridazine HCl.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds.[16] Hexahydropyridazine hydrochloride, being a salt, is non-volatile. Therefore, a derivatization step is necessary to convert it into a volatile and thermally stable compound suitable for GC analysis.[16]

Causality Behind Experimental Choices:

  • Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens (like the N-H in hexahydropyridazine). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.[16]

  • Column: A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often suitable for separating the derivatized analyte.

  • Detector: A Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds. For higher sensitivity and specificity, a Mass Spectrometer (MS) detector can be used (GC-MS).[17]

Self-Validating System:

Similar to HPLC, GC methods incorporate system suitability checks. These may include checks on the retention time and peak area of a derivatized standard to ensure the derivatization reaction and the chromatographic system are performing consistently.

Experimental Protocol: GC-FID Method for Hexahydropyridazine Hydrochloride (with Derivatization)

  • Derivatization:

    • Accurately weigh the sample or standard into a reaction vial.

    • Add a suitable solvent (e.g., pyridine) and the derivatizing agent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.

    • Cool the vial to room temperature before injection.

  • Chromatographic Conditions:

    • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Detector Temperature: 280°C.

    • Injection Volume: 1 µL (split or splitless injection depending on concentration).

  • Standard and Sample Preparation:

    • Prepare a series of standard solutions of Hexahydropyridazine hydrochloride and derivatize them alongside the samples.

  • Analysis and Quantification:

    • Inject the derivatized standards and samples.

    • Construct a calibration curve and determine the concentration of the analyte in the samples as described for HPLC.

Visualization of GC Workflow with Derivatization

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Standard_Sample Standard or Sample Derivatization Derivatization (e.g., Silylation) Standard_Sample->Derivatization GC_System GC System Derivatization->GC_System Inject Chromatogram Chromatogram GC_System->Chromatogram Calibration_Curve Calibration Curve Chromatogram->Calibration_Curve Quantification Quantification Chromatogram->Quantification Calibration_Curve->Quantification Final_Result Final Concentration Quantification->Final_Result

Caption: Workflow for GC analysis of Hexahydropyridazine HCl.

Titrimetric Method

Titrimetry, a classic analytical technique, can be a simple, cost-effective, and accurate method for quantifying Hexahydropyridazine hydrochloride, especially for bulk drug substance analysis. An acid-base titration is the most straightforward approach.

Causality Behind Experimental Choices:

  • Titrant: Since Hexahydropyridazine hydrochloride is the salt of a weak base and a strong acid, it can be titrated with a strong base like sodium hydroxide (NaOH).[18]

  • Solvent: The sample is typically dissolved in water or a mixed aqueous-organic solvent to ensure complete dissolution.[19]

  • Endpoint Detection: The endpoint of the titration can be determined potentiometrically using a pH electrode or visually with a suitable indicator like phenolphthalein.[18] Potentiometric titration is generally more precise and less subjective.

Self-Validating System:

The validation of a titrimetric method involves ensuring the accuracy and precision of the titrant concentration through standardization against a primary standard (e.g., potassium hydrogen phthalate for NaOH). The method's performance is then evaluated through repeated analyses of the analyte.

Experimental Protocol: Potentiometric Titration of Hexahydropyridazine Hydrochloride

  • Reagent Preparation:

    • Prepare and standardize a 0.1 M sodium hydroxide (NaOH) solution.

  • Sample Preparation:

    • Accurately weigh a suitable amount of Hexahydropyridazine hydrochloride and dissolve it in a known volume of deionized water.

  • Titration:

    • Immerse a calibrated pH electrode into the sample solution.

    • Titrate the solution with the standardized 0.1 M NaOH, recording the pH after each addition of titrant.

  • Endpoint Determination:

    • Determine the equivalence point from the titration curve (the point of maximum inflection) or by calculating the first or second derivative of the curve.

  • Calculation:

    • Calculate the percentage purity of Hexahydropyridazine hydrochloride using the following formula:

      Where:

      • V = Volume of NaOH used at the equivalence point (in L)

      • M = Molarity of the NaOH solution

      • F = Molar mass of Hexahydropyridazine hydrochloride

      • W = Weight of the sample (in g)

Visualization of Titration Workflow

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Sample Sample Dissolve Dissolve in Water Sample->Dissolve Titration_Setup Potentiometric Titration with standardized NaOH Dissolve->Titration_Setup Titration_Curve Titration Curve Titration_Setup->Titration_Curve Endpoint_Det Endpoint Determination Titration_Curve->Endpoint_Det Calculation Calculation Endpoint_Det->Calculation Purity % Purity Calculation->Purity

Caption: Workflow for titrimetric analysis of Hexahydropyridazine HCl.

Performance Comparison

The following table summarizes the expected performance characteristics of the three validated methods for the quantification of Hexahydropyridazine hydrochloride. The values presented are illustrative and would need to be confirmed by experimental validation for a specific product and matrix.

Validation Parameter HPLC-UV GC-FID (with Derivatization) Potentiometric Titration
Specificity High (can separate from impurities)High (good separation, MS offers higher specificity)Low (titrates total basic/acidic species)
Linearity (r²) > 0.999> 0.998N/A
Range Wide (e.g., 1 - 100 µg/mL)Moderate (e.g., 10 - 200 µg/mL)Narrow (for high concentration/purity)
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (RSD)
- Repeatability< 1.0%< 1.5%< 0.5%
- Intermediate Precision< 2.0%< 2.5%< 1.0%
LOD Low (ng/mL range)Very Low (pg/mL range with MS)High (mg/mL range)
LOQ Low (ng/mL to µg/mL range)Very Low (pg/mL to ng/mL range with MS)High (mg/mL range)
Robustness GoodModerate (sensitive to derivatization conditions)High

Method Selection Guide

The choice of the most appropriate analytical method depends on the specific application and available resources.

  • High-Performance Liquid Chromatography (HPLC) is the method of choice for stability-indicating assays and the analysis of finished drug products . Its high specificity allows for the separation and quantification of the active pharmaceutical ingredient (API) from its degradation products and excipients.

  • Gas Chromatography (GC) , particularly GC-MS, is ideal for trace analysis and the identification of volatile impurities . The requirement for derivatization adds a layer of complexity, making it less suitable for routine high-throughput analysis of the main component.

  • Titrimetry is a highly accurate and precise method for the assay of bulk drug substance (API) where high concentrations are analyzed and the presence of interfering acidic or basic impurities is minimal. Its low cost and simplicity are significant advantages for this application.

Conclusion

The validation of analytical methods for the quantification of Hexahydropyridazine hydrochloride is a critical undertaking that ensures the reliability of data throughout the drug development lifecycle. HPLC, GC, and titrimetry each offer a unique set of advantages and disadvantages. A thorough understanding of the principles of method validation, as outlined by regulatory bodies like the ICH, is essential for selecting the most appropriate technique and designing a robust validation study. By following a science- and risk-based approach, researchers and scientists can confidently generate accurate and precise data, ultimately contributing to the development of safe and effective medicines.

References

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • BioAgilytix. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • BioPharm International. (2025, November 29). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • European Compliance Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Knowlative. (2025, August 9). Navigating EMA Validation Requirements: A Step-by-Step Guide. [Link]

  • European Medicines Agency. (2023, December 15). Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • International Ayurvedic Medical Journal. RP-HPLC method for simultaneous estimation of isosorbide dinitrate and hydralazine hydrochloride. [Link]

  • Gutta, M. et al. Two Steps Non-Enzymatic Synthesis of Molnupiravir, which is Free from Mutagenic Impurity and Analytical Method Development for Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride Content) by using RP-HPLC Technique. [Link]

  • IntechOpen. (2018, April 25). Validation of Analytical Methods. [Link]

  • PubMed. (2002, January 15). Titrimetric and spectrophotometric assay of some antihistamines through the determination of the chloride of their hydrochlorides. [Link]

  • International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Chromatography Today. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]

  • Gavin Publishers. (2018, January 19). Validation of Analytical Methods: A Review. [Link]

  • Basicmedical Key. (2016, June 24). Titrimetric and chemical analysis methods. [Link]

  • ResearchGate. (2016, October 1). Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis. [Link]

  • ResearchGate. (PDF) Validation of Analytical Methods. [Link]

  • Journal of University of Shanghai for Science and Technology. (2021, June). Analytical Method Development And Validation Of Rp-Hplc Method For Simultaneous Estimation Of PyridoxamineDihydrochloride And Acetylcysteine In Tablet Dosage Form. [Link]

  • Journal of Drug Delivery and Therapeutics. (2018, December 15). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High. [Link]

  • SpringerLink. (2023, June 16). Titrimetric determination of Hydroxyzine using Oxone. [Link]

  • ResearchGate. (2026, March 14). Acid-base titrimetric assay of hydroxyzine dihydrochloride in pharmaceutical samples. [Link]

  • MDPI. (2025, June 5). Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. [Link]

  • Acta Chimica Slovenica. Development and Validation of RP–HPLC Method for Simultaneous Determination of Pyridoxine Hydrochloride, Isoniazid, Pyrazinamide and Rifampicin in pharmaceutical Formulation. [Link]

  • J-STAGE. Indirect Titrimetric and Spectrophotometric Methods for the Determination of Some Phenothiazine Psychotropics. [Link]

  • ResearchGate. (2025, August 5). Gas Chromatographic−Mass Spectrometric Analysis of Chemically Derivatized Hexahydrotriazine-based Hydrogen Sulfide Scavengers: Part II. [Link]

  • Semantic Scholar. (2023, May 2). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. [Link]

  • Journal of Chemical Health Risks. (2024, March 22). Validated UPLC Method for Organic Impurities of Phenazopyridine Hydrochloride Drug. A Green Analytical Technique. [Link]

Sources

Hexahydropyridazine Derivatives: A Comparative Guide to Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles represent a cornerstone of pharmacophore development. Among these, the hexahydropyridazine scaffold, a saturated six-membered ring with two adjacent nitrogen atoms, has garnered increasing interest for its potential to yield novel therapeutic agents across a spectrum of diseases. This guide provides a comprehensive analysis of the preclinical efficacy of hexahydropyridazine derivatives, offering a comparative perspective against structurally related pyridazine and pyrimidine analogs. By synthesizing available data and elucidating the underlying experimental methodologies, we aim to equip researchers with the critical insights necessary to navigate and advance this promising area of drug discovery.

The Therapeutic Potential of the Saturated Pyridazine Core

The rationale for exploring hexahydropyridazine derivatives stems from the established and diverse biological activities of their unsaturated counterparts, pyridazines. Pyridazine-based compounds have been investigated for their utility in oncology, neurodegenerative disorders, and infectious diseases. The saturation of the pyridazine ring to form hexahydropyridazine introduces conformational flexibility and a three-dimensional architecture that can significantly influence binding affinity and selectivity for biological targets. This structural alteration presents a compelling strategy to optimize lead compounds, potentially enhancing efficacy while mitigating off-target effects.

Efficacy in Preclinical Oncology Models

The application of hexahydropyridazine derivatives in oncology is an emerging field, with initial studies demonstrating cytotoxic potential against various cancer cell lines. A key area of investigation is the development of compounds that can overcome the limitations of existing chemotherapeutics, such as toxicity and drug resistance.

Comparative Analysis of Cytotoxic Activity

Recent research has focused on the synthesis and evaluation of complex heterocyclic systems incorporating the hexahydropyridazine moiety. For instance, a series of 2N-substituted-hexahydrothieno-cycloheptapyridazinone derivatives were synthesized and assessed for their anti-proliferative effects.

CompoundCancer Cell LineActivity
Derivative 7d Non-small cell lung cancerCytotoxic[1]
Derivative 7h Central nervous system cancerCytotoxic[1]
Derivative 7l Leukemia (RPMI-8226)24.95% growth inhibition[1]
Derivative 7k Leukemia (SR)24.83% growth inhibition[1]
Derivative 7k Non-small cell lung cancer (EKVX)23.93% growth inhibition[1]
Derivative 7e Non-small cell lung cancer (EKVX)21.09% growth inhibition[1]

Table 1: Cytotoxic activity of selected hexahydrothieno-cycloheptapyridazinone derivatives.[1]

These findings, while preliminary, underscore the potential of hexahydropyridazine-containing scaffolds as a starting point for the design of novel anticancer agents. The observed activity in lung and central nervous system cancer cell lines is particularly noteworthy, as these malignancies often present significant treatment challenges.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The evaluation of the cytotoxic potential of novel compounds is a critical first step in anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., non-small cell lung cancer, central nervous system cancer, leukemia) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized hexahydropyridazine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the vehicle alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

MTT_Workflow A Cancer Cell Culture B Seed Cells in 96-well Plate A->B C Add Hexahydropyridazine Derivatives B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate Cell Viability & IC50 H->I Neuroinflammation_Pathway cluster_0 Microglia Activation A Pathological Stimuli (e.g., Aβ, α-synuclein) B Microglia A->B C NLRP3 Inflammasome Activation B->C D Pro-inflammatory Cytokine Release (IL-1β, TNF-α) C->D E Neuronal Damage D->E F Pyridazine/Hexahydropyridazine Derivatives F->C Inhibition

Figure 2: Simplified pathway of neuroinflammation and the potential inhibitory role of pyridazine derivatives.

Antimicrobial and Antifungal Activity

The search for novel antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. Heterocyclic compounds, including those with a pyridazine or pyrimidine core, have a long history in the development of anti-infective drugs.

In Vitro Antifungal Efficacy

A study investigating the antifungal activity of four hexahydropyrimidine derivatives against common causative agents of dermatomycosis provides valuable comparative data. [2]The minimum inhibitory concentrations (MICs) were determined for each compound against a panel of filamentous fungi.

CompoundT. mentagrophytes (MIC µg/mL)M. canis (MIC µg/mL)M. gypseum (MIC µg/mL)T. rubrum (MIC µg/mL)
HHP1 >1000100010001000
HHP3 500500500500
HHP4 1000>1000>10001000
Ketoconazole 15.615.615.615.6
Terbinafine 7.87.87.87.8

Table 2: Minimum Inhibitory Concentrations (MICs) of hexahydropyrimidine derivatives against dermatophytes. [2] While the activity of these hexahydropyrimidine derivatives was modest compared to the standard antifungal agents ketoconazole and terbinafine, the study demonstrated that these compounds can induce morphological changes in the fungi, suggesting a potential mechanism of action. [2]Specifically, compound HHP3 was identified as the most promising of the series. [2]This provides a rationale for exploring the antifungal potential of the structurally similar hexahydropyridazine scaffold.

Structure-Activity Relationships in Antimicrobial Pyridazines

Studies on various pyridazine derivatives have revealed key structural features that influence their antimicrobial activity. For instance, in the pyrrolopyridazine series, saturated or partially saturated compounds consistently exhibit stronger activity compared to their aromatic counterparts. [3]Furthermore, cis-isomers have been found to be more active than their trans-isomers. [3]These findings suggest that the conformational flexibility introduced by the saturated hexahydropyridazine ring could be advantageous for antimicrobial activity.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Methodology:

  • Microorganism Preparation: A standardized inoculum of the test fungus or bacterium is prepared in a suitable broth medium.

  • Compound Dilution: The hexahydropyridazine derivative is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Controls: Positive (microorganism with no compound) and negative (broth only) controls are included to ensure the validity of the assay.

Future Directions and Conclusion

The preclinical data for hexahydropyridazine derivatives, while still in its early stages, suggests a promising future for this class of compounds. The available evidence, particularly in oncology and mycology, provides a solid foundation for further investigation. The success of related pyridazine and pyrimidine derivatives in a wider range of therapeutic areas, including neurodegenerative diseases, strongly supports the expansion of research into their saturated analogs.

Future efforts should focus on:

  • Systematic Structure-Activity Relationship (SAR) studies: To identify the key structural motifs responsible for biological activity and to optimize potency and selectivity.

  • Elucidation of Mechanisms of Action: To understand how these compounds exert their therapeutic effects at the molecular level.

  • In Vivo Efficacy Studies: To translate the promising in vitro findings into relevant animal models of disease.

  • Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties of lead compounds and ensure their safety.

References

  • [Antimicrobial activity of new pyridazine derivatives]. PubMed. Available from: [Link]

  • Synthesis and Cytotoxicity of Novel Hexahydrothieno-cycloheptapyridazinone Derivatives. Available from: [Link]

  • In silico design of novel pyridazine derivatives as balanced multifunctional agents against Alzheimer's disease. PMC. Available from: [Link]

  • Identification of Aminopyridazine-Derived Antineuroinflammatory Agents Effective in an Alzheimer's Mouse Model. PMC. Available from: [Link]

  • In Vitro Antifungal Activity of Hexahydropyrimidine Derivatives against the Causative Agents of Dermatomycosis. PMC. Available from: [Link]

  • Pyridazine Derivatives as NLRP3 Inhibitors for Treating Asthma, COPD, Parkinson's Disease, and Alzheimer's Disease. PMC. Available from: [Link]

Sources

Comparative docking studies of Hexahydropyridazine and pyridazine ligands

Author: BenchChem Technical Support Team. Date: April 2026

In modern structure-based drug design, the transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a critical strategy for improving target selectivity and clinical success rates. This guide provides an in-depth comparative analysis of two fundamental nitrogenous scaffolds: the aromatic pyridazine and its fully saturated counterpart, hexahydropyridazine .

By objectively comparing their physicochemical properties, molecular docking dynamics, and experimental performance, this guide equips researchers and drug development professionals with the mechanistic insights needed to select the optimal scaffold for specific target classes.

Structural Causality and Physicochemical Divergence

The fundamental differences in docking behavior between these two ligands stem directly from their hybridization states and geometric constraints.

Pyridazine (1,2-diazine): Pyridazine is a planar, six-membered aromatic heterocycle. It is characterized by a high dipole moment, weak basicity, and a robust capacity to act as a dual hydrogen-bond acceptor[1]. With an aromaticity index of 79 (compared to benzene's 100), it serves as an excellent bioisostere that reduces overall lipophilicity while maintaining the ability to engage in strong π

π stacking interactions within narrow hydrophobic clefts[1]. Furthermore, its incorporation often improves the aqueous solubility of drug candidates, a critical factor for oral bioavailability[2].

Hexahydropyridazine (1,2-diazinane): In stark contrast, hexahydropyridazine is fully saturated, introducing profound sp3-rich structural complexity. The loss of aromaticity results in a highly flexible ring system that predominantly adopts chair or twist-boat conformations. Crucially, the adjacent nitrogen atoms exhibit fluxional behavior (pyramidal inversion), allowing the scaffold to project substituents precisely into three-dimensional space[3]. This flexibility enables hexahydropyridazine ligands to probe deep, irregular binding pockets and form complex hydrophobic enclosures that planar molecules cannot access[4].

ScaffoldSelection Target Target Protein Analysis (X-ray / Cryo-EM) Flat Narrow/Planar Pocket (e.g., Kinase ATP site) Target->Flat Deep Complex 3D Pocket (e.g., Metalloenzymes) Target->Deep Pyr Pyridazine Scaffold (sp2, Planar, Dipole) Flat->Pyr Hex Hexahydropyridazine Scaffold (sp3, Flexible, Fluxional N) Deep->Hex DockPyr Rigid/Semi-Flexible Docking Focus: pi-pi stacking, H-bonds Pyr->DockPyr DockHex Highly Flexible Docking Focus: Conformational sampling Hex->DockHex

Workflow for selecting and docking planar vs. sp3-rich nitrogenous scaffolds.

Comparative Experimental Data & Target Preferences

Because of their distinct geometries, these scaffolds naturally gravitate toward different classes of biological targets. Pyridazines excel in competitive inhibition at ATP-binding sites, whereas hexahydropyridazines are highly effective in allosteric modulation or targeting metalloenzymes.

Quantitative Performance Summary

The following table synthesizes experimental in vitro efficacy and docking data from recent literature, highlighting the divergent applications of both scaffolds:

Feature / MetricPyridazine DerivativesHexahydropyridazine DerivativesPrimary Hybridizationsp2 (Planar, Aromatic)sp3 (Non-planar, Chair/Boat)Key Interactions π π stacking, dual H-bond acceptorsHydrophobic enclosure, directional H-bondingValidated TargetsVEGFR Kinase[5], iNOSACE[6], CSF1R, ErbB2, BRAF[7]In Vitro EfficacyIC50 = 30.3 - 33.7 µM (HCT-116 cells)[5]IC50 = 1.0 - 10.0 µM (MCF-7, SK-MEL-28)[7]Docking ProfileHigh affinity for flat ATP-binding clefts; rigid core limits entropic penalty upon binding.High affinity for deep 3D pockets; requires extensive conformational sampling[3].Enzyme Inhibition~91.7% VEGFR inhibition[5]Potent ACE inhibition via 7,6-bicyclic systems[6]

Self-Validating Experimental Protocol: Comparative Molecular Docking

To ensure scientific integrity, docking studies comparing highly flexible (hexahydropyridazine) and rigid (pyridazine) ligands must utilize a self-validating workflow. The following protocol guarantees that the computational parameters accurately reflect the physical realities of both molecules.

Phase 1: Ligand Preparation & Conformational Sampling

Causality: Hexahydropyridazine requires exhaustive conformational searching due to nitrogen inversion and ring flipping[3]. Failing to sample these states will result in artificially poor docking scores. Pyridazine, conversely, requires accurate tautomer and protonation state assignment due to its weak basicity[1].

  • Structure Generation: Input 2D SMILES strings into a ligand preparation tool (e.g., LigPrep or OpenBabel).

  • State Assignment: Generate possible ionization states at pH 7.4 ± 0.5. Ensure the dual nitrogen atoms of pyridazine are evaluated for localized protonation.

  • Energy Minimization: Apply the OPLS4 (or equivalent) force field. For hexahydropyridazine, generate a minimum of 50 conformers per ligand to adequately sample chair/boat transitions and nitrogen pyramidalization.

Phase 2: Protein Preparation & Grid Generation

Causality: The target's active site must be optimized to receive either a flat intercalator or a bulky 3D structure.

  • Structure Retrieval: Download the target X-ray crystal structure (e.g., VEGFR for pyridazine, ACE for hexahydropyridazine) from the PDB.

  • Protonation & H-Bond Optimization: Assign correct protonation states to active site residues (e.g., Histidine tautomers). This is critical for capturing the dual H-bond acceptor capability of the pyridazine ring[1].

  • Grid Definition: Center the docking grid on the co-crystallized native ligand. Ensure the bounding box is large enough (e.g., 20 Å × 20 Å × 20 Å) to accommodate the expanded 3D volume of hexahydropyridazine derivatives.

Phase 3: Docking Execution & Internal Validation

Causality: A docking protocol is only trustworthy if it can reliably reproduce known experimental binding modes.

  • Self-Validation (Redocking): Extract the native co-crystallized ligand and redock it into the prepared grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. Proceed only if RMSD < 2.0 Å [5].

  • Production Docking: Execute Extra Precision (XP) docking for the test library. Allow full ligand flexibility.

  • Post-Docking Analysis (MM-GBSA): Rescore the top poses using MM-GBSA to account for solvation effects. Hexahydropyridazines often show a higher entropic penalty upon binding; MM-GBSA helps balance this against their superior enthalpy from deep hydrophobic contacts[4].

Mechanistic Pathway Analysis

Understanding the downstream effects of these ligands is as important as the docking itself. For instance, pyridazine derivatives are highly effective at competitively binding to the ATP site of VEGFR, a critical kinase in tumor angiogenesis[5].

By occupying this planar pocket and utilizing its nitrogens to hydrogen-bond with the kinase hinge region, the pyridazine ligand prevents ATP binding, thereby halting the phosphorylation cascade required for endothelial cell proliferation.

VEGFR_Pathway VEGFA VEGF-A Ligand VEGFR VEGFR2 (Kinase Domain) VEGFA->VEGFR Binds & Dimerizes PLCg PLC-gamma Activation VEGFR->PLCg Phosphorylates (Normal State) Inhibition Pathway Arrest VEGFR->Inhibition When Inhibited PyrLigand Pyridazine Inhibitor (ATP Competitor) PyrLigand->VEGFR Blocks ATP Site Angio Angiogenesis & Proliferation PLCg->Angio Induces Tumor Growth

Mechanism of VEGFR kinase inhibition by pyridazine-based competitive ligands.

Conversely, the sp3-enriched hexahydropyridazine scaffold is increasingly utilized to target complex kinases like CSF1R and BRAF in melanoma and breast cancer models[6], or to act as conformationally restricted transition-state analogs for metalloproteases like ACE[7].

Sources

Safety Operating Guide

Hexahydropyridazine Hydrochloride: Definitive Standard Operating Procedure for Waste Management & Disposal

Author: BenchChem Technical Support Team. Date: April 2026

Hexahydropyridazine hydrochloride (also known as diazinane hydrochloride, CAS: 124072-89-5[1] or 89990-53-4[2]) is a critical cyclic hydrazine building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and biologically active heterocycles. As a preferred source for laboratory safety and chemical handling, we recognize that while its cyclic nature often renders it safer than acyclic hydrazines, its structural reactivity and acidic salt form demand stringent, scientifically grounded disposal protocols.

This guide provides researchers and drug development professionals with a definitive Standard Operating Procedure (SOP) for the safe handling, neutralization, and disposal of hexahydropyridazine hydrochloride, ensuring both operational efficiency and environmental compliance.

Safety & Toxicity Causality (E-E-A-T)

To safely manage a chemical, one must understand the mechanistic basis of its hazards. Do not simply treat this compound as generic organic waste; its specific molecular architecture dictates its handling requirements.

  • Reactivity of the Hydrazine Moiety: The core hazard of hexahydropyridazine lies in its cyclic hydrazine (diazinane) structure. The N-N bond is energy-rich. In oxidative environments, hydrazine moieties are susceptible to cleavage, potentially releasing nitrogen-centered radicals or acting as nitric oxide (NO) donors ()[3]. Mixing this compound with strong oxidizers (e.g., peroxides, permanganates) can trigger rapid, exothermic degradation.

  • Hydrochloride Salt Dynamics: The addition of the hydrochloride (HCl) or dihydrochloride (2HCl) salt stabilizes the amine for storage and transport, but it significantly lowers the pH upon dissolution in aqueous waste streams. If disposed of in unlined metal containers or mixed with cyanide/sulfide wastes, the acidic environment can generate toxic gases (HCN, H2S) or corrode the vessel.

  • Incineration Causality: High-temperature incineration is the only preferred disposal method because the thermal energy permanently breaks the N-N bond, converting the nitrogen content into inert N₂ and manageable NOₓ, while facility scrubbers neutralize the HCl gas generated from the chloride ions.

Operational Plan: End-to-End Waste Management

Visualizing the logical relationship between waste generation and final disposal ensures operational compliance and prevents dangerous cross-contamination.

WasteWorkflow cluster_decision Phase 1: State Assessment Gen Waste Generation (Hexahydropyridazine HCl) Solid Solid Waste (Contaminated PPE/Vials) Gen->Solid Liquid Liquid Waste (Aqueous/Organic Solvents) Gen->Liquid Cont Containment (HDPE/Glass Carboys) Solid->Cont Seg Segregation (pH < 4, No Oxidizers) Liquid->Seg Seg->Cont Label EPA Labeling & Storage (<90 Days) Cont->Label Disp Final Disposal (High-Temp Incineration) Label->Disp

Fig 1. Logical decision tree and operational workflow for hexahydropyridazine HCl waste disposal.

Step-by-Step Disposal Protocols

To guarantee safety, every protocol described below functions as a self-validating system , meaning the procedure includes built-in checks to confirm that the step was executed successfully before moving to the next.

Protocol A: Routine Laboratory Waste Segregation
  • Aqueous Waste Collection: Collect all aqueous washings containing hexahydropyridazine hydrochloride in a dedicated, chemically compatible High-Density Polyethylene (HDPE) or glass carboy. Causality: The acidic nature of the hydrochloride salt will slowly degrade standard metal containers.

  • Compatibility Verification (Self-Validation): Before adding a new waste stream to the bulk carboy, test a 1 mL aliquot of the waste with a pH strip. A pH reading between 3.0 and 4.0 validates the presence of the unneutralized hydrochloride salt and confirms the absence of unexpected alkaline reactive agents. Do not mix if the pH is highly basic or if the mixture generates heat.

  • Solid Waste Packaging: Place contaminated consumables (weigh boats, gloves, filter paper) into a sealed, puncture-resistant bag. Place the bag inside a rigid, secondary container.

  • Labeling and Storage: Label the container explicitly as "Hazardous Waste - Toxic/Acidic Organic (Contains Hexahydropyridazine Hydrochloride)." Store in a ventilated waste accumulation area for no longer than 90 days, strictly adhering to EPA Resource Conservation and Recovery Act (RCRA) guidelines for organic chemical waste ()[4].

  • Final Disposition: Transfer the waste to an EPA-approved hazardous waste disposal facility for high-temperature incineration.

Protocol B: Bench-Scale Spill Response & Neutralization
  • Isolation: Evacuate personnel from the immediate vicinity. Don appropriate PPE (nitrile gloves, safety goggles, lab coat, and a particulate respirator if the solid powder is aerosolized)[1].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or a commercial diatomaceous earth spill kit). Crucial: Do not use sawdust or combustible sweeping compounds, as the hydrazine derivative may react exothermically with organics if inadvertently oxidized.

  • Neutralization (Self-Validation): If the spill is an aqueous solution, carefully apply sodium bicarbonate (NaHCO₃) powder to the perimeter, working inward. The visual cessation of effervescence (bubbling) acts as a self-validating indicator that the hydrochloride acid component has been fully neutralized, rendering the mixture safe for physical collection.

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed, neutralized mixture into a wide-mouth HDPE waste container.

  • Decontamination: Wash the spill surface with copious amounts of water and a mild detergent. Collect the rinsate as hazardous waste.

Quantitative Data & Compatibility Summary

Property / ParameterSpecification / GuidelineOperational Implication
CAS Registry Number 124072-89-5 (Dihydrochloride)[1] / 89990-53-4[2]Ensure the SDS matches the exact salt form used in the laboratory.
Physical State Off-white to light yellow solid[1]High dust generation risk; always handle the dry powder inside a certified fume hood.
Aqueous pH (10% sol.) ~3.0 - 4.0 (Acidic)Requires neutralization before final disposal; highly corrosive to unlined metals.
Incompatible Materials Strong oxidizers, heavy metal salts, strong basesSegregate strictly to prevent exothermic N-N bond cleavage and radical generation.
EPA Waste Classification Unlisted Hazardous Organic Waste (Characteristic: Toxicity/Corrosivity)[4]Must be manifested and sent for high-temperature incineration with NOx scrubbing.

References

  • Romero, A. H., et al. "Synthesis and Antitrypanosomal and Mechanistic Studies of a Series of 2-Arylquinazolin-4-hydrazines: A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release." ACS Omega. URL:[Link]

  • "Hazardous Waste Listings." Environmental Protection Agency (EPA). URL: [Link]

  • "HEXAHYDROPYRIDAZINE HYDROCHLORIDE | CAS#:89990-53-4." Chemsrc. URL:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.